4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)9-2-3-11(16)10(8-9)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGSVUPRBCGGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863675-89-2 | |
| Record name | 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: A Cornerstone Intermediate in Modern Medicinal Chemistry
This guide provides an in-depth analysis of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the molecule's structural nuances, the rationale behind its synthesis and reactivity, and its critical role in the development of targeted therapeutics. Every section is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Core Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 863675-89-2 , is a substituted aniline derivative that has gained prominence as a key intermediate in pharmaceutical synthesis.[1][2] Its structure uniquely combines three distinct chemical moieties: an aromatic aniline ring, an electron-withdrawing trifluoromethyl group, and a basic N-methylpiperazine substituent. This combination imparts a specific set of properties that are highly valuable in the design of bioactive molecules.
The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 863675-89-2 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₁₆F₃N₃ | [1][3] |
| Molecular Weight | 259.27 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Boiling Point | 363.1 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥97% | [1][4] |
Structural Analysis and Reactivity Profile
The utility of this compound in drug synthesis stems directly from its molecular architecture. Understanding the contribution of each component is key to predicting its behavior and leveraging its reactivity.
-
Aniline Core : The primary amine (-NH₂) on the aromatic ring is a versatile functional handle. It is a nucleophile and a weak base, allowing for a wide range of classical amine reactions, including acylation, alkylation, and diazotization, which are fundamental for building more complex molecular scaffolds.
-
Trifluoromethyl Group (-CF₃) : Positioned ortho to the amine, this powerful electron-withdrawing group significantly modulates the electronic properties of the aniline ring. It decreases the pKa of the anilinium ion, making the primary amine less basic than aniline itself. Furthermore, the -CF₃ group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5]
-
4-Methylpiperazine Moiety : This saturated heterocycle, attached at the para position, introduces a tertiary amine, which is a stronger base than the aromatic amine. This group is frequently used in drug design to improve aqueous solubility and provide a key interaction point (e.g., for salt formation or hydrogen bonding) with protein targets.
The interplay of these groups dictates the molecule's reactivity. For instance, electrophilic aromatic substitution reactions will be directed by both the activating amino group and the deactivating trifluoromethyl group. The presence of two distinct basic centers (aromatic amine vs. piperazine tertiary amine) allows for selective protonation and salt formation under controlled pH conditions.
Synthesis and Manufacturing
The synthesis of complex pharmaceutical intermediates like this compound often involves multi-step processes designed for scalability and purity. A common and industrially relevant approach involves the reduction of a nitro-aromatic precursor. This method is reliable and provides high yields of the target aniline.[6][7]
Workflow for Synthesis via Nitro Reduction
Caption: Generalized workflow for the synthesis of the target aniline via nitro group reduction.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a representative example based on established chemical transformations for nitro group reduction.[6][7]
Objective: To synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline by reducing its nitro precursor. (Note: This is a closely related isomer, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, for which a detailed public synthesis is available. The principles are directly applicable to the target compound.)
Materials:
-
4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 eq)
-
Methanol (MeOH) as solvent
-
Raney Nickel (approx. 10 wt%)
-
Hydrogen (H₂) gas source (50 psi)
-
Celite for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, in methanol.[6]
-
Catalyst Addition: Carefully add Raney Nickel catalyst to the solution under an inert atmosphere.[6] The amount is typically around 10% by weight relative to the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[6]
-
Reaction Execution: Stir the suspension vigorously at room temperature for 24 hours.[6] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.[6]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude product.[6]
-
Final Product: The resulting 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., >98%).
Self-Validation: The success of this protocol is validated by characterization of the final product. The disappearance of the nitro group signals in the IR spectrum and the appearance of the -NH₂ signals, along with the expected shifts in the ¹H NMR spectrum, confirm the conversion. Purity is confirmed via HPLC.
Key Applications in Drug Discovery
This aniline derivative is not just a laboratory curiosity; it is a commercially significant building block, most notably for the synthesis of Ponatinib .
-
Ponatinib Intermediate : Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline serves as a critical fragment in the total synthesis of this life-saving drug.[8] Its structure provides the core aniline necessary for forming a key amide bond while embedding the trifluoromethyl and piperazine moieties that are crucial for the drug's binding and pharmacokinetic profile.
Caption: Role as a critical intermediate in the synthesis of Ponatinib.
-
Scaffold for Kinase Inhibitors : Beyond Ponatinib, the structural motifs present in this molecule are highly relevant for the broader field of kinase inhibitor development. The trifluoromethyl-substituted aniline can act as a "hinge-binder" element, forming hydrogen bonds with the kinase hinge region, a common strategy in designing this class of drugs.[9]
-
Neuropharmacological Agents : The combination of an aromatic system and a piperazine group is also a common feature in agents targeting the central nervous system (CNS). This makes the compound a valuable starting point for exploring new neuropharmacological agents.[10]
Analytical and Spectroscopic Profile
Confirmation of the identity and purity of this compound relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : A proton NMR spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the piperazine ring protons (broad signals around δ 2.5-3.5 ppm), the N-methyl group (a singlet around δ 2.3 ppm), and the primary amine protons (a broad singlet that can vary in position). The coupling patterns of the aromatic protons would confirm the substitution pattern. While a specific spectrum for this exact CAS number is not in the public domain results, spectra for highly analogous structures confirm these general chemical shift regions.[6][7]
-
¹³C NMR : Would show distinct signals for the CF₃ carbon (a quartet due to C-F coupling), the aromatic carbons, and the aliphatic carbons of the piperazine and methyl groups.
-
¹⁹F NMR : Would exhibit a singlet, confirming the presence of the single CF₃ group.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity, typically using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. A single major peak indicates high purity.[10]
Safety, Handling, and Storage
As with all trifluoromethyl aniline derivatives, proper safety precautions are essential.
-
Hazard Identification : While a specific safety data sheet (SDS) for this compound is not detailed in the search results, related anilines are classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[11][12][13] They may also cause respiratory irritation.
-
Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[10]
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly established in the field of medicinal chemistry. Its well-defined structure provides a robust and versatile platform for synthesizing complex drug molecules, most notably the kinase inhibitor Ponatinib. A thorough understanding of its properties, reactivity, and handling is crucial for any researcher or organization involved in the advanced stages of pharmaceutical development and manufacturing.
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Online] Available at: [Link]
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A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS: 694499-26-8): A Cornerstone Intermediate in Targeted Therapy
This document provides an in-depth technical examination of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical building block in modern medicinal chemistry. Its unique structural features—a trifluoromethyl group ortho to an aniline nitrogen and a methylpiperazine moiety—render it an indispensable intermediate in the synthesis of potent kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, characterization, and application, grounded in established scientific principles.
Core Compound Profile and Physicochemical Properties
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a substituted aniline derivative that has gained prominence as a key intermediate for several active pharmaceutical ingredients (APIs), most notably the multi-targeted kinase inhibitor Ponatinib.[1][2][3] The strategic placement of the electron-withdrawing trifluoromethyl (CF3) group and the solubilizing N-methylpiperazine side chain is a classic example of property-driven molecular design in drug discovery.
The physicochemical properties of this intermediate are crucial for its handling, reaction optimization, and downstream processing.
| Property | Value | Source(s) |
| CAS Number | 694499-26-8 | [1][4][5] |
| Molecular Formula | C13H18F3N3 | [4][5] |
| Molecular Weight | 273.30 g/mol | [4][5] |
| Appearance | Light yellow to yellow or white to off-white crystalline powder | [4][6] |
| Boiling Point | 329.1±42.0 °C (Predicted) | [4] |
| Density | 1.227 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Chloroform and Methanol; insoluble in water. | [4][6][7] |
| Storage | Store long-term at 2-8°C under an inert atmosphere (Nitrogen or Argon), protected from light. | [1][4][8] |
Synthesis and Process Chemistry
The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a multi-step process that requires precise control over reaction conditions. The most prevalent and scalable method involves the catalytic reduction of its nitro precursor.
Prevailing Synthesis Route: Catalytic Hydrogenation
This approach begins with the precursor 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. The critical step is the selective reduction of the nitro group to an amine without affecting the trifluoromethyl group or the benzyl C-N bond.
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"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" molecular weight and formula
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest to researchers and professionals in drug development. The document details its fundamental chemical identity, physicochemical properties, and its pivotal role as a structural motif in medicinal chemistry. While this specific isomer is a subject of research, this guide also draws field-proven insights from its closely related and extensively documented analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, which serves as a key intermediate in the synthesis of prominent kinase inhibitors. We present representative synthetic protocols, mechanistic rationales, safety guidelines, and a forward-looking perspective on its application in the development of targeted therapeutics.
Chemical Identity and Physicochemical Profile
This compound is a substituted aniline derivative characterized by two key functional groups that impart distinct chemical properties: an electron-withdrawing trifluoromethyl (-CF3) group and a basic N-methylpiperazine moiety. The -CF3 group significantly influences the compound's lipophilicity and metabolic stability, while the piperazine ring provides a basic handle that is crucial for tuning solubility and target engagement in drug candidates.
It is critical to distinguish this compound from its frequently cited structural isomer, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS No. 694499-26-8), which features a methylene (-CH2-) linker between the aniline and piperazine rings. This analog is a well-established key intermediate for the synthesis of the anticancer drug Ponatinib.[1][2] While both molecules share core structural motifs, their synthetic routes and precise applications can differ. This guide will leverage data from this well-studied analog to provide practical, field-relevant context.
Core Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆F₃N₃ | [3] |
| Molecular Weight | 259.27 g/mol | [3][4] |
| Calculated Density | 1.2 ± 0.1 g/cm³ | [4] |
| Calculated Boiling Point | 363.1 ± 42.0 °C at 760 mmHg | [4] |
| Appearance | Typically a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [5] |
Synthesis and Mechanistic Considerations
The synthesis of substituted trifluoromethyl anilines is a cornerstone of medicinal chemistry. The general strategy involves the construction of a substituted nitrobenzene precursor followed by the chemical reduction of the nitro group to an aniline. This approach is highly reliable and scalable.
Representative Synthetic Workflow
The following diagram outlines a common, high-yield industrial process for synthesizing the key aniline intermediate.
Caption: A two-stage synthetic workflow for producing a key aniline intermediate.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
The following protocol is an adaptation of established methods for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and serves as an expert guide to the required chemical steps.[1]
Step 1: Synthesis of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
-
Reaction Setup: To a solution of 1-methyl-4-nitro-2-(trifluoromethyl)benzene in acetonitrile, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Bromination: Heat the reaction mixture to 45-55°C. The AIBN initiates a radical chain reaction where DBDMH acts as the bromine source, selectively brominating the benzylic methyl group. This selectivity is driven by the stability of the resulting benzyl radical.
-
Nucleophilic Substitution: After completion of the bromination, cool the mixture to 10-15°C. Add triethylamine, followed by the slow addition of 1-methylpiperazine. The 1-methylpiperazine acts as a nucleophile, displacing the bromide to form the desired product. Triethylamine serves as a base to quench the HBr byproduct.
-
Workup and Isolation: Perform an aqueous workup to remove salts. The product can be isolated from the organic layer, often as a hydrochloride salt to improve its crystallinity and stability.[1]
Step 2: Reduction to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
Reaction Setup: Suspend the nitro-intermediate from Step 1 in a mixture of methanol and water. Add iron powder and a catalytic amount of ammonium chloride.
-
Reduction: Heat the mixture to reflux. The iron powder in the presence of a mild acid (generated from NH₄Cl in water) acts as the reducing agent, converting the nitro group (-NO₂) to an amine group (-NH₂). This method, known as the Béchamp reduction, is cost-effective and tolerant of many functional groups, making it ideal for industrial-scale synthesis.[1]
-
Alternative Reduction: Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere (50 psi) is another highly efficient method that often results in a cleaner product profile and quantitative yields.[6]
-
Workup and Isolation: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through Celite to remove the iron salts. Concentrate the filtrate under reduced pressure to yield the final aniline product with high purity.[6]
Applications in Drug Discovery and Development
The trifluoromethyl-aniline scaffold, functionalized with a methylpiperazine group, is a privileged structure in modern medicinal chemistry. It serves as a versatile building block for synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology.[2]
Role as a Key Pharmacophore
The utility of this molecule stems from its combination of features:
-
The Aniline Nitrogen: Provides a key attachment point for building out the rest of the drug molecule, often forming an amide bond.
-
The Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions and can improve metabolic stability by blocking potential sites of oxidation.
-
The Methylpiperazine Moiety: Acts as a "solubilizing tail," improving the pharmacokinetic properties of the final drug compound. Its basic nitrogen is often protonated at physiological pH, enhancing aqueous solubility.
Intermediate for Kinase Inhibitors (e.g., Ponatinib)
The most prominent application of the methylene-linked analog is in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[2] Ponatinib is designed to inhibit the BCR-ABL kinase, including the T315I mutant, which confers resistance to other treatments for Chronic Myeloid Leukemia (CML).[7]
Caption: Role of the aniline intermediate in the development of Ponatinib for CML.
This aniline derivative has also been instrumental in the discovery of other novel ABL/KIT dual kinase inhibitors, demonstrating its broad utility in targeting cancer-driving proteins.[8]
Safety, Handling, and Storage
As with related aniline compounds, this compound and its analogs must be handled with appropriate care. The trifluoromethyl group and aromatic amine structure necessitate specific safety protocols.
-
Hazard Identification: These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause serious eye and skin irritation and may cause an allergic skin reaction.[9][10] Prolonged or repeated exposure may cause organ damage.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Handling Procedures: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound and its structural isomers represent a class of high-value chemical intermediates. Their unique combination of a fluorinated aromatic core and a solubilizing basic side-chain makes them indispensable building blocks in the field of medicinal chemistry. The proven success of the methylene-linked analog as a precursor to the life-saving drug Ponatinib underscores the immense potential held within this molecular architecture. Continued exploration of synthetic routes and applications for these compounds will undoubtedly fuel the discovery of next-generation targeted therapies.
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- 7. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. synquestlabs.com [synquestlabs.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Spectroscopic Characterization of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. As a molecule of interest in pharmaceutical research and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical basis and practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely available in the public domain, this guide establishes a robust predictive analysis based on foundational spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate spectroscopic data for this and similar molecular entities.
Introduction: The Imperative for Spectroscopic Validation
This compound is a substituted aniline derivative featuring a trifluoromethyl group and a methylpiperazine moiety. This combination of functional groups suggests potential applications in medicinal chemistry, where such scaffolds are common. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the piperazine ring is a frequent component of pharmacologically active agents.
Given its potential, unambiguous structural confirmation is the bedrock of any research and development effort. Spectroscopic analysis provides a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. This guide explains the causality behind experimental choices and provides a self-validating system for the characterization of the title compound.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic output.
Molecular Structure
The structure of this compound is presented below. Key features include:
-
A trisubstituted aromatic (aniline) ring.
-
An amine (-NH₂) group, which is a strong activating group.
-
A trifluoromethyl (-CF₃) group, a strong electron-withdrawing group.
-
An N-methylpiperazine ring directly attached to the aromatic ring.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum
The chemical shift of protons is highly dependent on their electronic environment. Aromatic protons typically resonate between 6.5-8.0 ppm.[1] The electron-donating amine group and the electron-withdrawing trifluoromethyl and piperazine groups will influence the precise shifts of the three aromatic protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ar-H | ~7.0 - 7.5 | Doublet (d) or Doublet of Doublets (dd) | 1H | Proton ortho to -CF₃ | Deshielded by the strongly electron-withdrawing -CF₃ group. |
| Ar-H | ~6.8 - 7.2 | Doublet (d) or Doublet of Doublets (dd) | 1H | Proton ortho to piperazine | Influenced by both the piperazine and -CF₃ groups. |
| Ar-H | ~6.5 - 6.9 | Singlet (s) or Doublet (d) | 1H | Proton between -NH₂ and piperazine | Shielded by the electron-donating -NH₂ group. |
| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | 2H | Amine protons | Chemical shift is variable and depends on solvent and concentration. Broadening is due to quadrupolar relaxation and exchange.[2] |
| Piperazine -CH₂- | ~3.0 - 3.4 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to ring N | Deshielded by direct attachment to the aromatic ring. |
| Piperazine -CH₂- | ~2.4 - 2.8 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to N-CH₃ | Typical range for protons on a piperazine ring. |
| -NCH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | Methyl protons | Characteristic shift for an N-methyl group on a piperazine ring.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amine group.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Spectrum
Aromatic carbons typically resonate in the 100-160 ppm region.[4] The trifluoromethyl group carbon will appear as a quartet due to coupling with the three fluorine atoms.[5]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |
| Aromatic C | ~145 - 155 | Singlet | C-NH₂ | Carbon attached to the electron-donating amine group, shifted downfield. |
| Aromatic C | ~140 - 150 | Singlet | C-Piperazine | Carbon attached to the piperazine nitrogen, shifted downfield. |
| Aromatic C | ~120 - 135 | Quartet (q) | C-CF₃ | The carbon atom of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. The chemical shift is influenced by the aromatic ring.[6] |
| -CF₃ | ~120 - 130 | Quartet (q, ¹JCF ≈ 270-280 Hz) | Trifluoromethyl Carbon | Large one-bond C-F coupling constant is characteristic.[5] |
| Aromatic CH | ~110 - 130 | Singlet | Aromatic CH carbons | Specific shifts depend on the electronic effects of the substituents. |
| Piperazine -CH₂- | ~50 - 60 | Singlet | Carbons adjacent to ring N | Deshielded by attachment to the aromatic ring. |
| Piperazine -CH₂- | ~45 - 55 | Singlet | Carbons adjacent to N-CH₃ | Typical range for piperazine carbons. |
| -NCH₃ | ~40 - 50 | Singlet | Methyl carbon | Characteristic shift for an N-methyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments within the molecule.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A 2-second delay is generally sufficient.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Figure 2: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
Predicted Mass Spectrum
The molecular formula for this compound is C₁₂H₁₆F₃N₃. The nominal molecular weight is 259 g/mol . In electrospray ionization (ESI), the compound is expected to be readily protonated to form the [M+H]⁺ ion.
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 260.137 | Protonated molecular ion. This will be the base peak under soft ionization conditions like ESI. |
| [M+Na]⁺ | 282.119 | Sodium adduct, commonly observed in ESI-MS. |
Fragmentation Pattern: Under higher energy conditions (e.g., electron ionization or collision-induced dissociation), the piperazine ring is expected to be a primary site of fragmentation. The C-N bonds within the piperazine ring and the bond connecting it to the aniline ring are susceptible to cleavage.[7]
-
Key Fragmentation Pathway: A characteristic fragmentation of N-aryl piperazines involves cleavage of the piperazine ring, often leading to fragments with m/z values of 70 and 56.[7] Another common fragmentation is the loss of the N-methylpiperazine moiety.
Figure 3: A simplified predicted fragmentation pathway.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.[8]
-
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: A low cone voltage (e.g., 20 V) will favor the molecular ion, while a higher voltage will induce in-source fragmentation.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion and confirm that its measured accurate mass corresponds to the calculated exact mass of C₁₂H₁₇F₃N₃⁺ (260.1374).
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to propose and validate fragmentation pathways.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[9]
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H stretch | Medium | Primary Amine (-NH₂) |
| 2800 - 3000 | C-H stretch | Medium-Strong | Aliphatic (Piperazine, -CH₃) |
| ~1600 - 1620 | N-H bend (scissoring) | Medium-Strong | Primary Amine (-NH₂) |
| ~1500 - 1580 | C=C stretch | Medium | Aromatic Ring |
| 1100 - 1300 | C-F stretch | Strong | Trifluoromethyl (-CF₃) |
| 1200 - 1350 | C-N stretch | Medium | Aryl-N and Aliphatic-N |
The N-H stretching of the primary amine will likely appear as two distinct peaks in the 3300-3500 cm⁻¹ region.[10] The C-F stretches of the trifluoromethyl group are typically very strong and easily identifiable.[11]
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted analytical approach. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. By following the detailed experimental protocols and leveraging the interpretive principles outlined herein, researchers can confidently establish the identity, purity, and structure of this compound. The synthesis of predicted data with rigorous experimental acquisition forms a self-validating workflow, ensuring the scientific integrity required for advanced research and drug development applications.
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Principles of IR Spectroscopy . Solubility of Things. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry . ResearchGate. [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues . Journal of Chinese Mass Spectrometry Society. [Link]
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Fragmentation Pattern of Mass Spectrometry . Slideshare. [Link]
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INFRARED SPECTROSCOPY to find the functional group . Slideshare. [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry . Science Ready. [Link]
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Short Summary of 1H-NMR Interpretation . Web.mnstate.edu. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . DePauw University. [Link]
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Interpreting H-NMR Spectra Aromatic Molecule . YouTube. [Link]
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Mass Spectrometry . Michigan State University Department of Chemistry. [Link]
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Fragmentation (mass spectrometry) . Wikipedia. [Link]
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Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes . PubMed. [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants . Journal of the Chemical Society, Perkin Transactions 2. [Link]
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15.7: Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]
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Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis . National Center for Biotechnology Information. [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . CORE. [Link]
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Summary of C13-NMR Interpretation . Web.mnstate.edu. [Link]
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interpreting C-13 NMR spectra . Chemguide. [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors . MDPI. [Link]
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INFRARED SPECTROSCOPY (IR) . NMSU Department of Chemistry and Biochemistry. [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . PubMed. [Link]
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1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
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Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline . ResearchGate. [Link]
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Amine . Wikipedia. [Link]
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4.7 Identifying Characteristic Functional Groups . Chemistry LibreTexts. [Link]
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IR Spectroscopy - Basic Introduction . YouTube. [Link]
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C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons . Journal of the American Chemical Society. [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 . Beilstein Journals. [Link]
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13C Carbon NMR Spectroscopy . Chemistry Steps. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . National Center for Biotechnology Information. [Link]
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methylpiperazine . MDATB. [Link]
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13C NMR Chemical Shifts . Oregon State University. [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? . ResearchGate. [Link]
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Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis . ACS Omega. [Link]
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A Comprehensive Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Organic Solvents
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development pipeline. From the ease of handling and purification in synthesis to its formulation and ultimate bioavailability, solubility is a cornerstone of successful drug design. 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline serves as a vital building block in the synthesis of various kinase inhibitors and other therapeutic agents. A thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and consistency of the final API.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 863675-89-2 | |
| Molecular Formula | C₁₂H₁₆F₃N₃ | |
| Molecular Weight | 259.27 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 128-132°C | |
| LogP (octanol-water) | 2.74 | |
| Predicted pKa | 7.55 ± 0.10 |
Expert Insights:
The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and its potential for intermolecular interactions. This group tends to decrease solubility in polar protic solvents. The piperazine and aniline nitrogens, however, provide sites for hydrogen bonding, which can enhance solubility in polar solvents. The predicted pKa of 7.55 suggests that the piperazine moiety is basic and can be protonated in acidic conditions, which would dramatically increase its solubility in aqueous media, but this guide focuses on organic solvents where such protonation is less relevant. The LogP value of 2.74 indicates a moderate lipophilicity, suggesting a preference for less polar organic solvents over water.
Theoretical Framework for Solubility in Organic Solvents
The age-old principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding can be gained by considering the various intermolecular forces at play:
-
Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: Occur between polar molecules. Solvents like acetone and ethyl acetate exhibit these interactions.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). Alcohols like methanol and ethanol are strong hydrogen bond donors and acceptors.
Predictive Analysis for this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The aniline and piperazine nitrogens can act as hydrogen bond acceptors, while the N-H of the aniline is a hydrogen bond donor. This suggests that some degree of solubility is expected. However, the bulky and hydrophobic trifluoromethyl group and the overall molecular size may limit high solubility. Indeed, it is reported to be "slightly soluble in ethanol".
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The high polarity of DMSO and DMF makes them excellent solvents for a wide range of organic molecules, and the subject compound is reported to be soluble in both. Acetonitrile and acetone, being less polar, are expected to be moderate solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of polar functional groups and the capacity for hydrogen bonding, the compound is expected to have low solubility in nonpolar solvents where only van der Waals forces can contribute to solvation.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.
Principle of the Shake-Flask Method
An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and dissolved phases are then separated, and the concentration of the compound in the supernatant is quantified.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., at 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or g/L.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical, validated experimental protocol, researchers and drug development professionals are well-equipped to characterize the solubility profile of this important pharmaceutical intermediate. A thorough understanding and quantification of its solubility will undoubtedly facilitate more efficient and robust process development and formulation activities.
References
"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" physical properties (boiling point, density)
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Introduction
This compound is an organofluorine compound featuring a trifluoromethyl-substituted aniline core linked to a methylpiperazine moiety. Compounds within this structural class are of significant interest to the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can substantially alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the methylpiperazine group is a common pharmacophore used to improve solubility and pharmacokinetic profiles.
This guide provides a detailed examination of the core physical properties of this compound, specifically its boiling point and density. It further outlines authoritative, field-proven experimental protocols for the determination of these properties, offering insights into the methodological causality relevant to researchers, scientists, and drug development professionals. The accurate characterization of these fundamental properties is a non-negotiable prerequisite for successful process development, formulation, and quality control in any research or manufacturing setting.
Section 1: Compound Profile
A clear identification of the molecule is the foundation of any technical analysis. The key identifiers for the subject compound are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 863675-89-2[1] |
| Molecular Formula | C₁₂H₁₆F₃N₃[1] |
| Molecular Weight | 259.27 g/mol [1][2] |
| Chemical Structure | (Structure can be visualized from SMILES: CN1CCN(CC1)c2ccc(c(c2)C(F)(F)F)N) |
Section 2: Core Physicochemical Properties
The boiling point and density are critical parameters that influence a substance's handling, purification, and formulation. The available data for this compound are presented below. It is important to note that the provided values, sourced from chemical databases, likely represent predicted data, as indicated by the associated error margins. Experimental verification is always recommended for critical applications.
| Physical Property | Value | Conditions |
| Boiling Point | 363.1 ± 42.0 °C[1] | at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³[1] | Not Specified |
The high boiling point is indicative of a molecule with significant molecular weight and strong intermolecular forces, likely including hydrogen bonding from the aniline amine group and dipole-dipole interactions from the highly polar trifluoromethyl group.[3] Such a high value suggests that purification via distillation would require high vacuum to prevent thermal decomposition. The density, being greater than that of water (approx. 1.0 g/cm³), is a crucial consideration for solvent extraction and separation processes.
Section 3: Experimental Determination of Physical Properties
To ensure scientific integrity, this section details robust, self-validating protocols for the experimental determination of boiling point and density. The causality behind key steps is explained to provide a deeper understanding of the methodology.
Boiling Point Determination: Thiele Tube Method
For a high-boiling-point substance available in limited research quantities, the Thiele tube method is a resource-efficient and reliable technique.[4] It circumvents the need for larger quantities required for a full distillation.[4][5]
Protocol Rationale: The method relies on observing the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[6] A small, inverted capillary tube traps the compound's vapor. As the sample is heated, the trapped air and vapor expand, emitting a stream of bubbles. Upon cooling, the vapor pressure drops, and when it equals the external pressure, the liquid is drawn back into the capillary tube. This precise moment corresponds to the boiling point.[4]
Step-by-Step Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a fusion tube).
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is designed to facilitate uniform heating via convection currents.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[4]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[4]
-
Validation: Record the barometric pressure, as boiling point is pressure-dependent.[3][6] For high accuracy, the procedure can be repeated with the same sample.
Caption: Workflow for boiling point determination using the Thiele tube method.
Density Determination: Liquid Displacement Method
The density of a solid is a fundamental physical property representing its mass per unit volume.[7] The liquid displacement method, based on Archimedes' principle, is a straightforward and accurate technique for determining the volume of an irregularly shaped solid.[8][9]
Protocol Rationale: This protocol determines mass using a calibrated analytical balance and volume by measuring the displacement of a non-reactive liquid in a graduated cylinder.[7][10] The volume of the submerged solid is equal to the volume of the liquid it displaces.[10] Density is then calculated as the ratio of mass to the measured volume.
Step-by-Step Methodology:
-
Mass Measurement: Weigh a sample of this compound (approx. 1-2 g) on an analytical balance. Record this mass as m.
-
Initial Volume: Partially fill a 10 mL graduated cylinder with a liquid in which the sample is insoluble (e.g., a hydrocarbon solvent like hexane). Record the initial volume, V₁, by reading the bottom of the meniscus.
-
Volume Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out. Ensure the solid is fully submerged.
-
Final Volume: Record the new volume, V₂. The volume of the solid is the difference: V = V₂ - V₁.
-
Density Calculation: Calculate the density (ρ) using the formula: ρ = m / (V₂ - V₁) .
-
Validation: Repeat the measurement with 2-3 different samples to ensure reproducibility and report the average density. Accurate weighing and precise volume readings are critical for this method's success.[8]
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- 9. youtube.com [youtube.com]
- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a Core Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document delves into the synthesis, physicochemical properties, and analytical methodologies pertinent to this compound. Furthermore, it explores the structure-activity relationship (SAR) insights that underscore its strategic importance in medicinal chemistry, particularly in the design of kinase inhibitors. Safety protocols and handling guidelines are also detailed to ensure its proper management in a laboratory and manufacturing setting.
Introduction and Structural Elucidation
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, with CAS number 694499-26-8, is a bespoke chemical entity designed for a pivotal role in the synthesis of advanced active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture is characterized by a trifluoromethylated aniline ring linked to a methylpiperazine moiety via a methylene bridge. This unique combination of functional groups is not coincidental; it is the result of strategic medicinal chemistry designed to impart specific, desirable properties to the final drug molecule.
It is important to distinguish this intermediate from a similarly named compound, 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS 863675-89-2), where the piperazine ring is directly attached to the aniline core. The vast majority of literature concerning key pharmaceutical intermediates, particularly for the synthesis of Ponatinib, refers to the former structure with the methylene linker. This guide will focus exclusively on this pivotal Ponatinib intermediate.
The strategic incorporation of the trifluoromethyl group enhances metabolic stability and binding affinity of the final API, while the N-methylpiperazine group is a well-established motif for improving aqueous solubility and providing a key interaction point with the target protein.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for ensuring consistent quality.
Table 1: Physicochemical Properties of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
| Property | Value | Source |
| CAS Number | 694499-26-8 | [1] |
| Molecular Formula | C₁₃H₁₈F₃N₃ | [1] |
| Molecular Weight | 273.30 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 329.1±42.0 °C (Predicted) | [1] |
| pKa | 7.55±0.10 (Predicted) | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |
Spectroscopic Data
The identity and purity of the intermediate are confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
¹H NMR (300 MHz, CDCl₃) δ: [1][2]
-
7.43-7.46 ppm (d, J=9.0 Hz, 1H): Aromatic proton on the aniline ring.
-
6.91 ppm (s, 1H): Aromatic proton on the aniline ring.
-
6.77-6.80 ppm (d, J=9.0 Hz, 1H): Aromatic proton on the aniline ring.
-
3.77 ppm (s, 2H): Methylene protons of the linker.
-
3.54 ppm (s, 2H): Methylene protons of the piperazine ring.
-
2.53 ppm (brs, 8H): Protons of the piperazine ring.
-
2.34 ppm (s, 3H): Methyl protons on the piperazine ring.
Synthesis Protocols
The synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. Below are two common synthetic routes.
Route 1: Reductive Amination from a Nitro Precursor
This is a widely cited method involving the reduction of a nitro-substituted precursor.
Caption: Reductive amination of the nitro precursor.
-
Dissolution: In a suitable hydrogenation vessel, dissolve 1.5 g (5 mmol) of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in 250 mL of methanol.
-
Catalyst Addition: Carefully add 0.15 g (10 wt%) of Raney Nickel to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, as a solid (1.36 g, 100% yield).
Route 2: Deprotection of an Acetamide Precursor
This alternative route involves the hydrolysis of an acetamide-protected intermediate.
Caption: Deprotection of the acetamide precursor.
Experimental Protocol: [2]
-
Dissolution: Dissolve 1.102 g (2.98 mmol) of 2,2,2-trifluoro-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethyl-phenyl]-acetamide in 26 mL of boiling methanol.
-
Hydrolysis: Add 14 mL of a 1 M aqueous solution of potassium carbonate (K₂CO₃) dropwise to the boiling solution.
-
Reaction: Stir the reaction mixture for 1 hour.
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the aqueous layer and extract twice with ethyl acetate.
-
Washing and Drying: Combine the organic phases and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Concentrate the organic phase to yield the title compound.
Application in Pharmaceutical Synthesis: The Case of Ponatinib
The primary and most significant application of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is as a key building block in the synthesis of Ponatinib, a potent tyrosine kinase inhibitor.[4] Ponatinib is particularly effective against chronic myeloid leukemia (CML), including cases with the T315I "gatekeeper" mutation that confers resistance to other treatments.[4]
The intermediate is introduced in the final step of the synthesis, where it forms an amide bond with the carboxylic acid moiety of the Ponatinib core structure.
Caption: Final amide coupling step in the synthesis of Ponatinib.
This final coupling reaction is crucial, and the purity of the aniline intermediate directly impacts the yield and purity of the final Ponatinib API.
Structure-Activity Relationship (SAR) Insights
The molecular structure of this intermediate is tailored to optimize the pharmacological profile of Ponatinib.
-
Trifluoromethyl (CF₃) Group: This electron-withdrawing group is a bioisostere for a methyl group but with significantly different electronic properties. Its inclusion can enhance the binding affinity of the drug to its target kinase by participating in favorable interactions within the ATP-binding pocket.[3] Furthermore, the C-F bond is highly stable, which can block potential sites of metabolic oxidation, thereby increasing the drug's half-life.
-
N-Methylpiperazine Moiety: This basic group is often incorporated into drug candidates to improve aqueous solubility, which is essential for oral bioavailability.[3] At physiological pH, the terminal nitrogen of the piperazine is expected to be protonated, allowing for the formation of ionic interactions with the target protein. This can also contribute to the overall binding affinity and selectivity of the drug.
Analytical and Quality Control
Ensuring the purity and identity of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is paramount for its use in GMP (Good Manufacturing Practice) synthesis.
Table 2: Quality Control Parameters
| Test | Method | Specification |
| Assay | HPLC | ≥ 98.0% |
| Identification | ¹H NMR | Conforms to the structure |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Complies with ICH Q3C guidelines |
High-Performance Liquid Chromatography (HPLC) Method
A robust, stability-indicating HPLC method is essential for purity determination and impurity profiling. A recently developed method for Ponatinib and its related substances provides a strong foundation for a suitable QC method for this intermediate.[5][6]
-
Mobile Phase A: 9:1 Water:Acetonitrile with 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, pH adjusted to 2.4 with phosphoric acid[5][6]
Potential Impurities
Control of impurities is critical. Potential process-related impurities could include unreacted starting materials or by-products from preceding synthetic steps.[7] Degradation impurities may arise from oxidation or hydrolysis.[7]
Safety, Handling, and Disposal
As with all chemical reagents, proper safety protocols must be followed when handling this intermediate.
-
Hazard Classification: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Avoid breathing dust/fumes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a sophisticated pharmaceutical intermediate whose value is derived from its carefully designed structure. Its successful application in the synthesis of Ponatinib highlights the importance of rational drug design principles at the intermediate level. A comprehensive understanding of its synthesis, properties, and handling is essential for researchers and drug development professionals working on the cutting edge of medicinal chemistry.
References
-
CORE. IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. Available at: [Link]
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Veeprho. Ponatinib Impurities and Related Compound. Available at: [Link]
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National Institutes of Health. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Available at: [Link]
-
ResearchGate. Development and characterization of the ponatinib analogues. A, Chemical structures and molecular docking model of ponatinib and nilotinib to T315I mutant BCR-ABL.... Available at: [Link]
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Pharmaffiliates. Ponatinib-impurities. Available at: [Link]
-
PubMed. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Details. Available at: [Link]
-
ResearchGate. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Available at: [Link]
-
National Institutes of Health. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Available at: [Link]
-
PubChem. Ponatinib. Available at: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
Semantic Scholar. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Available at: [Link]
-
MDPI. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Available at: [Link]
-
MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Available at: [Link]
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"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" mechanism of action in biological systems
An In-depth Technical Guide to the Biological Significance of the 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline Scaffold
Introduction: From Chemical Intermediate to Therapeutic Innovator
In the landscape of modern drug discovery, the journey from a simple chemical entity to a life-saving therapeutic is intricate and precise. The compound this compound is not, in itself, a therapeutic agent with a defined biological mechanism of action. Instead, its profound importance lies in its role as a high-value structural intermediate—a sophisticated building block in the synthesis of potent and specific therapeutic agents. Its true biological significance is only realized in the final, complex molecules it helps to create, most notably in the class of drugs known as Tyrosine Kinase Inhibitors (TKIs).
This guide delves into the functional and mechanistic implications of this scaffold. We will explore how its distinct chemical features contribute to the pharmacological profile of advanced TKIs. By using a representative multi-targeted TKI as a model, we will dissect the mechanism of action, from molecular interactions to cellular consequences, and provide detailed protocols for elucidating these effects in a research setting.
Part 1: The Pharmacophoric Value of the Scaffold
The structure of this compound is not arbitrary. Each component serves a deliberate purpose, contributing to the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of the final drug molecule.
-
The 4-Methylpiperazine Moiety: This group is a common feature in modern medicinal chemistry, primarily introduced to enhance aqueous solubility and provide a basic nitrogen atom that can be protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions or hydrogen bonds with key acidic residues (e.g., aspartate or glutamate) within the target protein's binding site, significantly improving binding affinity and specificity.
-
The Trifluoromethyl (CF₃) Group: The substitution of a methyl group with a trifluoromethyl group is a key bioisosteric replacement. The CF₃ group is strongly electron-withdrawing and metabolically stable. Its inclusion can drastically alter the electronic properties of the aniline ring, enhance binding affinity through non-classical interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism, thereby extending the drug's half-life.
-
The Aniline Core: This phenylamine structure serves as the central scaffold, providing a rigid and reliable framework upon which to build the rest of the inhibitor. It acts as the anchor point for orienting the other functional groups in the precise three-dimensional arrangement required for high-affinity binding to the target kinase.
Part 2: Mechanism of Action of a Representative TKI
To understand the scaffold's role in action, we will examine the mechanism of a representative multi-targeted TKI that inhibits key drivers of cancer progression, such as the BCR-ABL fusion protein and members of the SRC kinase family.
Molecular Targets and Structural Basis of Inhibition
TKIs function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of a target kinase. By occupying this pocket, the inhibitor prevents the transfer of a phosphate group to downstream substrate proteins, thereby blocking the signaling cascade.
The aniline scaffold is instrumental in this process. The core ring structure fits into the hydrophobic adenine region of the ATP pocket, while the methylpiperazine group extends towards the solvent-exposed region, often forming a critical hydrogen bond with the "gatekeeper" residue of the kinase. The trifluoromethyl group can provide additional stabilizing interactions in a nearby hydrophobic pocket. This multi-point binding is what confers high potency and can be tuned to achieve specificity for certain kinase families.
Caption: Conceptual diagram of a TKI occupying the ATP binding pocket.
Inhibition of Downstream Cellular Signaling
By blocking the activity of oncogenic kinases like BCR-ABL or SRC, the TKI effectively shuts down multiple downstream signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
Caption: Inhibition of oncogenic signaling pathways by a representative TKI.
Part 3: A Practical Guide to Elucidating Mechanism of Action
Validating the mechanism of action for a novel TKI derived from the aniline scaffold requires a multi-faceted, self-validating experimental approach. The following protocols represent a standard workflow from initial biochemical validation to cellular effect confirmation.
Experimental Workflow Overview
Caption: Logical workflow for characterizing a novel TKI's mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. Inhibition is measured by a decrease in ADP production.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the TKI against the target kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide substrate), and a serial dilution of the TKI in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution to wells. Add 2.5 µL of the serially diluted TKI. Initiate the reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the TKI concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Analysis of Downstream Signaling (Western Blot)
This protocol assesses whether the TKI inhibits the phosphorylation of a key downstream protein (e.g., STAT5, a substrate of BCR-ABL) in a cancer cell line.
Objective: To confirm that the TKI blocks the target kinase's signaling activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., K562 for BCR-ABL) and allow cells to adhere overnight. Treat the cells with a range of TKI concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH) to confirm equal protein loading and that the TKI does not affect total protein levels.
Data Summary
The following table shows representative data that would be generated from the assays described above, demonstrating the potent and specific activity of a hypothetical TKI.
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical Assay | BCR-ABL Kinase | IC₅₀ | 5.2 nM |
| SRC Kinase | IC₅₀ | 12.8 nM | |
| LCK Kinase | IC₅₀ | 15.1 nM | |
| Cell-Based Assay | K562 (BCR-ABL+) | GI₅₀ (Growth Inhibition) | 25.7 nM |
| HeLa (BCR-ABL-) | GI₅₀ (Growth Inhibition) | > 10,000 nM |
Conclusion
The journey from the chemical scaffold this compound to a clinically effective TKI is a testament to the power of rational drug design. While this aniline derivative possesses no intrinsic biological activity, its carefully selected chemical features are fundamental to the success of the final drug. They ensure high-affinity binding to oncogenic kinases, favorable pharmacokinetic properties, and ultimately, the potent and specific inhibition of the signaling pathways that drive cancer. The experimental workflows detailed herein provide a robust framework for researchers to validate these mechanisms, ensuring that new therapeutic candidates are built on a solid, verifiable scientific foundation.
References
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a fluorinated N-arylpiperazine of significant interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound (CAS Number: 863675-89-2), this guide presents a scientifically grounded perspective on its probable synthetic routes, physicochemical properties, and potential therapeutic applications. By examining established synthetic methodologies for analogous compounds and analyzing the well-documented roles of its constituent moieties—the trifluoromethylaniline core and the N-methylpiperazine group—in pharmacologically active agents, we elucidate the rationale behind its design and its promise as a scaffold in modern drug discovery, particularly in the realm of kinase inhibitors.
Introduction: The Emergence of a Privileged Scaffold
The confluence of a trifluoromethyl group on an aniline ring with a piperazine moiety represents a "privileged scaffold" in medicinal chemistry. The trifluoromethyl group is a bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to modulate interactions with biological targets.[2][3] The specific compound, this compound, combines these features, suggesting its design as a key intermediate or a core structural element in the development of targeted therapeutics. While the historical record of its initial synthesis and discovery is not extensively documented in public literature, its structural motifs are prevalent in a multitude of kinase inhibitors and other signaling pathway modulators.[4][5]
Physicochemical Properties and Identification
A clear identification of the molecule is paramount for any scientific investigation. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | ChemSrc |
| CAS Number | 863675-89-2 | [6] |
| Molecular Formula | C12H16F3N3 | [6][7] |
| Molecular Weight | 259.27 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Commercially available up to 97.0% | [6] |
Proposed Synthesis and Mechanistic Insights
The synthesis of N-arylpiperazines is a well-established field in organic chemistry. Given the structure of this compound, a plausible and efficient synthetic route would involve a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8][9][10] This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[10]
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The proposed synthesis involves the coupling of an appropriately substituted aryl halide with 1-methylpiperazine. A logical starting material would be a halo-substituted trifluoromethylaniline derivative.
Caption: Proposed Buchwald-Hartwig amination pathway for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
The following is a proposed, generalized protocol based on established literature for similar transformations.[8][9][11]
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-4-nitro-2-(trifluoromethyl)benzene) (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add 1-methylpiperazine (1.2 eq) and a suitable base (e.g., NaOtBu or Cs2CO3, 1.4 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Purify the crude product by column chromatography to yield 1-methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for hydrogenation (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Potential Therapeutic Applications and Structure-Activity Relationship (SAR)
While specific biological activity data for this compound is scarce in the public domain, its structural components are hallmarks of kinase inhibitors used in oncology and other therapeutic areas.
Role as a Kinase Inhibitor Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer.[12] Many FDA-approved kinase inhibitors incorporate the N-arylpiperazine motif.[13] The piperazine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site, while the aryl group extends into a hydrophobic pocket. The trifluoromethyl group can enhance these hydrophobic interactions and improve the overall binding affinity.
Caption: Hypothesized binding mode of the target compound within a kinase active site.
Comparison with Structurally Related Compounds
A close structural analog, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8), is a known intermediate in the synthesis of several potent kinase inhibitors, including Ponatinib.[14] This analog differs by the presence of a methylene spacer between the piperazine and the aniline ring. This subtle structural change can significantly impact the molecule's conformation and its interaction with the target protein. The direct linkage in this compound would result in a more rigid structure, which could be advantageous for specific kinase targets.
Conclusion and Future Directions
This compound stands as a molecule of high potential in the landscape of modern drug discovery. While its own history is not yet fully written in the annals of public scientific literature, the principles of medicinal chemistry and the well-documented success of its constituent fragments in numerous therapeutic agents strongly suggest its utility. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable and scalable method for its production, paving the way for further investigation.
Future research should focus on the synthesis and biological evaluation of this compound against a panel of kinases to elucidate its specific targets and mechanism of action. Elucidating its structure-activity relationships in comparison to its methylene-spaced analog will provide valuable insights for the rational design of next-generation kinase inhibitors. As our understanding of cellular signaling pathways continues to grow, scaffolds such as this will undoubtedly play a pivotal role in the development of more effective and selective targeted therapies.
References
- Liu, K., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(45), 7767-7769.
- Jadhav, S. D., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
- Ma, H., et al. (2015). TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. Blood, 125(12), 1994-2005.
- ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Yuan, Z., et al. (2017). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 60(16), 7049-7066.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
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Methodological & Application
Synthesis of "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" from 4-nitro-2-(trifluoromethyl)benzyl)piperazine
An Application Note and Protocol Guide for the Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Abstract
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a critical route to the corresponding anilines which are ubiquitous precursors in the pharmaceutical, agrochemical, and materials science industries.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of This compound from its nitro precursor, 1-Methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine . We will explore the mechanistic underpinnings of this transformation, conduct a comparative analysis of common reduction methodologies, and present two field-proven, step-by-step protocols using iron powder and catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for this specific synthesis and for nitroarene reductions in general.
Reaction Overview and Mechanistic Insight
The target transformation involves the reduction of an aromatic nitro group to a primary amine. This process formally requires the transfer of six electrons and the addition of six protons.
Reaction Scheme: Starting Material: 1-Methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine Product: this compound
The reduction of a nitroarene is not a single-step event but proceeds through a series of intermediates.[3] While the exact pathway can depend on the reagents and pH, the generally accepted sequence involves the nitro group being sequentially reduced to nitroso and hydroxylamine intermediates before the final N-O bond cleavage yields the aniline product.[3][4][5]
Strategic Selection of a Reducing Agent
The choice of reducing agent is the most critical decision in this synthesis. The ideal method should be high-yielding, chemoselective, safe, cost-effective, and scalable. The presence of the trifluoromethyl group and the piperazine moiety does not typically complicate the reduction, but the choice of reagent impacts workup, safety, and environmental considerations.
| Method | Reagents | Advantages | Disadvantages | Recommendation |
| Metal/Acid Reduction | Fe / NH₄Cl (or AcOH) | Excellent chemoselectivity, very safe, inexpensive, scalable, tolerates most functional groups.[3][6][7][8] | Generates iron oxide sludge which requires filtration; can be vigorous. | Highly Recommended for general lab use and scale-up. |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | High-yielding, clean reaction (by-product is water), catalyst is filtered off.[9][10] | Requires specialized equipment (hydrogenator or balloon setup); H₂ is highly flammable; Pd/C can be pyrophoric.[11][12][13] | Recommended for experienced users with appropriate safety measures. |
| Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium Formate (HCO₂NH₄) / Pd/C | Avoids the direct use of flammable H₂ gas while leveraging a powerful catalyst.[2][14] | Hydrazine is highly toxic; reactions can be exothermic. | A good alternative to direct hydrogenation. |
| Dissolving Metal | SnCl₂ / HCl | Classic, mild, and effective method.[9][15] | Stoichiometric use of tin results in toxic heavy metal waste, complicating disposal.[16] | Not recommended due to environmental concerns. |
| Dithionite Reduction | Na₂S₂O₄ | Inexpensive, metal-free alternative that is tolerant of many functional groups.[17][18][19] | Often requires aqueous or biphasic solvent systems, which can complicate workup and product isolation.[1] | Viable, but workup may be less straightforward. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis.
Protocol 1: Iron-Mediated Reduction in Ethanol/Water
This method is robust, cost-effective, and avoids the hazards of catalytic hydrogenation, making it an excellent choice for both small and large-scale synthesis.[8][20]
Materials & Equipment:
-
1-Methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine (1.0 eq)
-
Iron powder (Fe, 325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (diatomaceous earth)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting nitro compound (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v ratio, using enough solvent to ensure stirrability, ~10-15 mL per gram of substrate).
-
Addition of Reagents: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C). The reaction is often exothermic and may become vigorous initially.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is typically a yellow compound, and its disappearance can often be visually tracked. The reaction is generally complete within 2-4 hours.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the slurry with ethyl acetate and filter it through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with additional ethyl acetate or ethanol to recover all the product.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. If significant ethanol is present, it can be removed first under reduced pressure. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aniline product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.[21][22]
Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is exceptionally clean and efficient but requires strict adherence to safety protocols due to the use of flammable hydrogen and a pyrophoric catalyst.[11][12][13]
Materials & Equipment:
-
1-Methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol % Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Three-neck flask, gas inlet adapter, magnetic stirrer, vacuum/inert gas manifold
-
Celite®
Procedure:
-
Catalyst Handling: In a three-neck flask equipped with a magnetic stir bar, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[13] Handle in an inert atmosphere or add the solvent immediately and carefully.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Addition of Substrate & Solvent: Under a positive pressure of inert gas, add the solvent (MeOH or EtOH) via cannula or syringe, followed by the starting nitro compound.
-
Introducing Hydrogen: Evacuate the inert gas and carefully backfill the flask with hydrogen gas from a balloon. Repeat this purge cycle twice more with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (the balloon will slowly deflate as H₂ is consumed).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Hydrogenations are often complete in 2-6 hours at atmospheric pressure.
-
Workup - Purging: Once complete, carefully evacuate the hydrogen gas and purge the system three times with inert gas to remove all residual H₂.
-
Workup - Filtration: Under inert gas, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst is highly pyrophoric, especially after use.[11][13] Immediately quench the filter cake with water and store it wet in a dedicated, sealed waste container. Do not allow it to dry in the open air.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified if necessary as described in Protocol 1.
Analytical Monitoring and Characterization
-
Reaction Monitoring: Progress can be easily monitored by TLC, staining with potassium permanganate or visualizing under UV light. The disappearance of the starting material and the appearance of a new, typically lower Rf spot, indicates conversion. LC-MS is a more precise method for tracking conversion.[23][24]
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoromethylated Compounds: While not acutely toxic, trifluoromethylated aromatic compounds should be handled with care. Avoid inhalation and skin contact.[25][26][27][28]
-
Catalytic Hydrogenation: This procedure carries a significant risk of fire or explosion.[29][30]
-
Ensure all glassware is free of cracks.
-
Never allow the dry Pd/C catalyst to come into contact with air and organic solvents simultaneously.[13]
-
Thoroughly purge the reaction vessel to remove all oxygen before introducing hydrogen.
-
Vent the exhaust hydrogen from the vacuum pump into the fume hood.
-
Always quench the used catalyst with water immediately after filtration.[11]
-
References
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- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. mt.com [mt.com]
Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Laboratory Research and Drug Development
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS No. 863675-89-2) as a key building block in the synthesis and evaluation of novel kinase inhibitors. While this specific molecule is primarily available as a research chemical, its structural motifs are highly relevant to the development of targeted therapeutics.[1] This document outlines its potential applications, supported by detailed, field-proven experimental protocols.
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
This compound incorporates two critical pharmacophores frequently found in successful kinase inhibitors: the trifluoromethylaniline moiety and a methylpiperazine group.
-
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) group on the aniline ring is a well-established strategy in medicinal chemistry.[2] This group is a potent electron-withdrawing moiety that can significantly influence the pKa of the aniline nitrogen, which is often involved in crucial hydrogen bonding interactions with the kinase hinge region. Furthermore, the -CF3 group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell permeability and overall pharmacokinetic properties.
-
The Methylpiperazine Moiety: The 4-methylpiperazine group is a common solubilizing element in many kinase inhibitors, including imatinib and ponatinib. Its basic nitrogen can be protonated at physiological pH, enhancing the aqueous solubility of the final compound. This is a critical feature for oral bioavailability and formulation development. The piperazine ring can also engage in additional interactions within the ATP-binding pocket of kinases.
Given these structural features, This compound serves as a valuable starting point for the synthesis of libraries of compounds aimed at discovering novel inhibitors of various kinase families, such as tyrosine kinases (e.g., ABL, KIT, RET) and serine/threonine kinases.[3][4][5]
Synthetic Applications: A Building Block for Kinase Inhibitor Scaffolds
This compound is an ideal precursor for the synthesis of more complex molecules, typically through the reaction of its aniline amino group. A common synthetic route involves the coupling of this aniline with a heterocyclic core, a strategy employed in the development of numerous kinase inhibitors.
Below is a representative, generalized synthetic protocol for the utilization of This compound in the synthesis of a hypothetical kinase inhibitor. This protocol is based on established synthetic methodologies in medicinal chemistry.
Protocol 2.1: Synthesis of a Hypothetical Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol describes the coupling of This compound with a chlorinated pyrimidine core, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a dry round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), This compound (1.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add Pd(OAc)2 (0.05 eq) and Xantphos (0.10 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: From In Vitro Screening to Cellular Activity
Once a novel compound is synthesized using This compound as a building block, its biological activity must be thoroughly evaluated. The following protocols provide a standard workflow for the initial characterization of a potential kinase inhibitor.
Protocol 3.1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the IC50 of a compound against a specific kinase.[6][7]
Materials:
-
Recombinant human kinase enzyme of interest
-
Biotinylated substrate peptide specific for the kinase
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound synthesized from This compound , dissolved in DMSO
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant kinase and the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium-labeled antibody and the streptavidin-conjugated fluorophore in a buffer with EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Protocol 3.2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cancer cell lines to determine the anti-proliferative effect of the synthesized compound.[8]
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3.3: Cellular Target Engagement (Western Blotting)
This protocol determines if the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the downstream target protein)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat the cells with the test compound at various concentrations for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
Analyze the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Data Presentation and Interpretation
The data generated from the above protocols can be summarized in the following tables for clear interpretation and comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Target Kinase A | [Insert Value] |
| Off-Target Kinase B | [Insert Value] |
| Off-Target Kinase C | [Insert Value] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | GI50 (nM) |
| Cancer Cell Line X | [Insert Value] |
| Cancer Cell Line Y | [Insert Value] |
Visualizing Workflows and Pathways
Diagram 1: Synthetic Workflow
Caption: Generalized synthetic workflow for a hypothetical kinase inhibitor.
Diagram 2: Biological Evaluation Workflow
Caption: Standard workflow for the biological evaluation of a novel kinase inhibitor.
Conclusion
This compound is a promising and versatile building block for the discovery of novel kinase inhibitors. Its inherent structural features provide a solid foundation for the synthesis of potent and selective drug candidates. The protocols detailed in these application notes offer a robust framework for the synthesis and comprehensive biological evaluation of compounds derived from this valuable scaffold, thereby accelerating the drug discovery process.
References
-
Liu, X., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry, 160, 61-81. [Link]
-
Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]
-
Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. [Link]
-
Wipf, P., et al. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry, 23(7), 1451-1460. [Link]
-
Adriaenssens, E., et al. (2024). In vitro NLK Kinase Assay. EMBO Reports, 18(1), 61-71. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Zhang, J. H., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1188, 121-137. [Link]
-
Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
-
Cebeci, Y. U., et al. (2021). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Med Device Technol. (2002). Biological evaluation as part of risk assessment. Medical Device Technology, 13(5), 10-13. [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in Modern Kinase Inhibitor Discovery
Introduction: This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the chemical scaffold, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , in the discovery and development of next-generation kinase inhibitors. We will explore the scientific rationale behind its efficacy, provide detailed experimental protocols for its application, and present methodologies for data interpretation.
PART 1: SCIENTIFIC RATIONALE & STRATEGIC IMPORTANCE
The Kinase Inhibitor Landscape: A Quest for Specificity and Durability
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. While the advent of kinase inhibitors like Imatinib revolutionized targeted therapy, the field continually faces two major hurdles: achieving high selectivity to minimize off-target toxicity and overcoming acquired resistance, often driven by mutations in the kinase domain.[1][2] The development of novel chemical scaffolds that can address these challenges is paramount for advancing cancer therapeutics.
The Privileged Scaffold: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
The compound 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS No. 694499-26-8) has emerged as a "privileged" scaffold in medicinal chemistry.[3][4] It serves as a cornerstone building block for numerous clinically evaluated and approved kinase inhibitors, most notably Ponatinib.[5] Its structure is a masterful convergence of key pharmacophoric features:
-
The Trifluoromethyl-Aniline Core: The aniline group provides a critical hydrogen bond donor/acceptor site for interacting with the "hinge region" of the kinase ATP-binding pocket. The electron-withdrawing trifluoromethyl group modulates the pKa of the aniline and can engage in additional interactions, enhancing binding affinity.[6]
-
The 4-Methylpiperazine "Tail": This solubilizing group is crucial for conferring favorable pharmacokinetic (PK) properties.[2] The basic nitrogen of the piperazine ring is typically protonated at physiological pH, significantly improving aqueous solubility and often aiding in cell permeability—essential attributes for oral bioavailability.
This scaffold is a key component in the synthesis of highly potent Type II kinase inhibitors, which offer a distinct advantage in targeting specific kinase conformations and overcoming resistance.[7][8]
The Type II Inhibition Model: Targeting the Inactive State
Kinase inhibitors are broadly classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase. In contrast, Type II inhibitors, many of which are derived from the subject scaffold, bind to the inactive "DFG-out" conformation. This is a critical distinction. The DFG-out conformation exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve greater potency and selectivity.[7][8] More importantly, this binding mode is often effective against mutations that confer resistance to Type I inhibitors, such as the notorious T315I "gatekeeper" mutation in BCR-ABL.[2][9]
Key Kinase Targets & Exemplar Inhibitors
Derivatives of this scaffold have demonstrated potent activity against a range of clinically significant tyrosine kinases.
| Exemplar Inhibitor | Primary Kinase Target(s) | Therapeutic Indication | Reference |
| Ponatinib | Pan-BCR-ABL (incl. T315I), VEGFR, PDGFR, FGFR, KIT | Chronic Myeloid Leukemia (CML), Ph+ ALL | [5] |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | Preclinical (CML, GISTs) | [7][8] |
| CHMFL-ABL-121 | ABL (incl. T315I) | Preclinical (CML) | [9] |
| Compound 9x (Unnamed) | RET (incl. V804M/L) | Preclinical (NSCLC, Thyroid Cancer) | [10][11] |
PART 2: EXPERIMENTAL WORKFLOWS & PROTOCOLS
The Kinase Inhibitor Discovery Cascade
The path from a starting scaffold to a clinical candidate is a multi-stage process. Each step is designed to answer critical questions about the compound's potency, selectivity, cellular activity, and drug-like properties.
Protocol: Initial Screening via Biochemical Assays
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a synthesized derivative against a purified target kinase.
Principle of the Assay (ADP-Glo™): This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[12] It is highly sensitive and can be used for virtually any kinase, regardless of its substrate. The assay proceeds in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.[12]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This allows for a wide range of concentrations to be tested.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of each compound dilution to the appropriate wells.
-
Include "positive control" wells (DMSO only, 100% kinase activity) and "negative control" wells (no kinase, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer (e.g., for ABL kinase).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well containing the compound.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure physiological relevance.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (Following Manufacturer's Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol: Assessing Cellular Potency and Target Engagement
Objective: To confirm that the inhibitor can cross the cell membrane and inhibit the target kinase in a physiologically relevant environment.[13][14]
Principle of the Assay (Cellular Phosphorylation ELISA): This assay measures the phosphorylation of a known downstream substrate of the target kinase.[15] For example, to measure BCR-ABL activity, one can quantify the phosphorylation of its substrate, CRKL. A reduction in phosphorylated CRKL (p-CRKL) levels upon compound treatment indicates on-target activity.
Methodology:
-
Cell Culture and Seeding:
-
Use a relevant cell line (e.g., K-562 human CML cells, which endogenously express BCR-ABL).
-
Seed the cells in a 96-well culture plate at an appropriate density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well. These inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Incubate on ice to ensure complete lysis, then collect the lysate.
-
-
ELISA Protocol:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate (e.g., p-CRKL).
-
Coat the ELISA plate with a capture antibody for the total substrate protein (e.g., total CRKL).
-
Add cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate, then add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-p-CRKL antibody), which is typically conjugated to an enzyme like HRP.
-
Wash again, then add the HRP substrate (e.g., TMB). A colorimetric change will occur.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the p-CRKL signal to the total CRKL signal (if measured in parallel) or total protein concentration to account for any differences in cell number.
-
Calculate the percent inhibition of phosphorylation relative to the vehicle control and determine the cellular IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Protocol: Determining Kinase Selectivity (Kinome Profiling)
Objective: To evaluate the inhibitor's specificity by screening it against a broad panel of human kinases.[1]
Principle: Selectivity is a cornerstone of modern drug development, as off-target inhibition can lead to unforeseen toxicities. Kinome profiling services utilize high-throughput binding or activity assays to test a compound at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases.[16][17] The results provide a comprehensive map of the compound's interaction space within the kinome.
Methodology Outline:
-
Compound Submission: Provide the test compound at a specified concentration and volume to a commercial vendor (e.g., Reaction Biology, Eurofins DiscoverX, Promega).
-
Screening: The vendor performs the screening using their proprietary platform (e.g., KINOMEscan™, KinaseProfiler™).
-
Data Reception and Interpretation: The data is typically returned as percent inhibition at the tested concentration for each kinase.
-
Selectivity Score (S-Score): This is a common metric for quantifying selectivity. For example, S(1) is the number of kinases inhibited by >99% at 1 µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[7]
-
Kinome Map Visualization: The results are often displayed as a dendrogram of the human kinome, with inhibited kinases highlighted, providing an intuitive visual representation of the selectivity profile.
-
Protocol: Preliminary Pharmacokinetic (PK) Profiling
Objective: To obtain an initial assessment of a compound's in vivo exposure and key pharmacokinetic parameters.[18]
Rationale: A potent inhibitor is of little therapeutic value if it is rapidly metabolized or poorly absorbed, resulting in insufficient exposure at the target site.[19][20] An early PK study in rodents helps to identify compounds with favorable drug-like properties for further development. Machine learning models are also emerging as tools to predict PK profiles from chemical structures.[21][22]
Methodology Outline (Rodent Study):
-
Animal Dosing:
-
Administer the compound to a cohort of mice or rats via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical dose might be 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Analysis:
-
Process the blood to isolate plasma.
-
Quantify the concentration of the compound in the plasma samples using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Parameter Calculation:
-
Plot the plasma concentration versus time.
-
Calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
T½: Half-life of the drug in plasma.
-
-
PART 3: REFERENCES
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from
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Smolecule. (2023). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from
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ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis. Retrieved from
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Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments. Retrieved from
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from
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ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from
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The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from
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ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from
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Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved from
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. Retrieved from
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Liu, X., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor... European Journal of Medicinal Chemistry. Retrieved from
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CORE. (2022). IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. Retrieved from
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Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. Retrieved from
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ACS Figshare. (2016). Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor... Retrieved from
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ResearchGate. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its... Retrieved from
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van der Heiden, H., et al. (n.d.). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? British Journal of Clinical Pharmacology. Retrieved from
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van der Veldt, A. A. M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics. Retrieved from
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Utrecht University. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from
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Angene. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: High-Purity Pharmaceutical Intermediate. Retrieved from
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from
-
Wang, J., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][13][23]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. Retrieved from
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Liu, Q., et al. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][14]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). MIT Open Access Articles. Retrieved from
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Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from
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ChemicalBook. (2025). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8. Retrieved from
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National Center for Biotechnology Information. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from
-
Toronto Research Chemicals. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from
-
Ahmed, S., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor... Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
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- 8. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
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Application Notes & Protocols: Leveraging 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Modern Drug Design
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic utilization of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline as a pivotal building block in contemporary drug discovery. We will dissect the molecule's constituent parts to explain the chemical rationale behind its efficacy, focusing on its application in the synthesis of kinase inhibitors and other targeted therapeutic agents. The protocols provided are designed to be self-validating, offering researchers a robust framework for synthesis, purification, and preliminary biological evaluation.
Introduction: A Scrutiny of a Privileged Scaffold
The compound this compound is a highly functionalized aniline derivative that has gained prominence as a key intermediate in the synthesis of targeted therapeutics.[1] Its structure is a deliberate convergence of three pharmacologically significant motifs: a trifluoromethylated aniline core and a methylpiperazine substituent. This combination imparts a unique set of physicochemical properties that medicinal chemists can exploit to overcome common challenges in drug design, such as poor solubility and metabolic instability.[2][3]
-
The Trifluoromethylaniline Core : The aniline moiety serves as a versatile chemical handle, primarily for amide bond formation, a cornerstone of medicinal chemistry. The strategic placement of a trifluoromethyl (-CF3) group is critical; this strongly electron-withdrawing group significantly modulates the pKa of the aniline nitrogen and introduces a lipophilic, metabolically stable element.[2][4] Fluorinated compounds are well-documented to exhibit enhanced metabolic stability and bioavailability.[2][3]
-
The 4-Methylpiperazine Moiety : The piperazine ring is considered a "privileged structure" in drug design, appearing in numerous approved drugs targeting a wide array of conditions.[5][6] Its inclusion in this building block serves several functions:
-
Improved Aqueous Solubility : The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule—a crucial factor for oral bioavailability.[5]
-
Pharmacokinetic Modulation : The piperazine group provides a handle to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][7]
-
Target Interaction : It often serves as a linker or a solvent-exposed moiety that can form favorable interactions with the surface of a biological target, such as the ATP-binding pocket of kinases.[5]
-
The convergence of these features makes this compound particularly valuable for developing kinase inhibitors, where precise interactions within the ATP binding site are paramount for potency and selectivity.[5][8][9]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 863675-89-2 | [10] |
| Molecular Formula | C12H16F3N3 | Inferred from name |
| Molecular Weight | 259.27 g/mol | Inferred from formula |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water | [1] |
| Storage | Stable under an inert atmosphere (Nitrogen or Argon) at 2-8°C | [1] |
Strategic Application in Kinase Inhibitor Design
A primary application of this compound is as a key intermediate in the synthesis of ATP-competitive kinase inhibitors.[8][9] Many successful kinase inhibitors, such as Imatinib, feature a similar substituted aniline core that directs the molecule into the kinase hinge region.
Mechanism of Utility
The aniline nitrogen is positioned to act as a crucial hydrogen bond donor, forming a canonical interaction with the backbone carbonyl of a key residue in the kinase hinge region. The trifluoromethyl group can be oriented to occupy a nearby hydrophobic pocket, while the flexible methylpiperazine tail extends towards the solvent-exposed region of the active site, often called the ribose pocket, improving solubility and providing an additional vector for interaction or modification.
Caption: Interaction model for the aniline scaffold within a kinase active site.
Experimental Protocols
The following protocols provide a framework for the synthesis and subsequent biological evaluation of a novel compound derived from this compound.
Protocol 1: Synthesis of a Novel Inhibitor via Amide Coupling
Objective: To couple the primary amine of this compound with a representative carboxylic acid ("Acid-Fragment-X") to generate a target molecule for biological screening.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is highly efficient and minimizes side reactions. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the acid formed during the reaction without competing in the coupling.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (Acid-Fragment-X) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Acid Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms a highly reactive acyl-intermediate.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete (typically 2-16 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and finally with brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the newly synthesized compound against a target protein kinase.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP production and a lower luminescent signal, allowing for a quantitative measurement of inhibitor potency.
Materials:
-
Purified target kinase enzyme
-
Kinase-specific substrate peptide
-
Synthesized inhibitor (from Protocol 1), dissolved in 100% DMSO
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (specific to the target kinase)
-
Low-volume 384-well assay plates (white)
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution series of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Using an acoustic dispenser, transfer a small volume (e.g., 25 nL) of each inhibitor concentration into the 384-well plates. Include control wells containing only DMSO (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase buffer. Add 5 µL of this mix to each well of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration equal to its Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Hypothetical Data Summary
| Compound | Target Kinase | IC50 (nM) |
| Known Inhibitor (e.g., Ponatinib) | ABL1 | 0.5 |
| New Compound 1 (from Protocol 1) | ABL1 | 25.7 |
| New Compound 2 (different Acid-Fragment-X) | ABL1 | 150.2 |
Integrated Workflow Visualization
The overall process, from chemical synthesis to biological data, can be visualized as a linear workflow. This ensures a logical progression from hypothesis-driven design to empirical validation.
Caption: A typical workflow from inhibitor design to biological validation.
Conclusion
This compound represents a high-value, strategically designed building block for modern drug discovery. Its constituent fragments work in concert to confer desirable physicochemical and pharmacokinetic properties. The protocols outlined in this guide provide a robust and rationalized approach for its incorporation into novel small molecules and their subsequent evaluation as potential therapeutic agents, particularly in the competitive field of kinase inhibitor development.
References
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Application Note: A Multi-Modal Approach to the Purity Assessment of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
**Abstract
This comprehensive guide details robust analytical methodologies for the purity assessment of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such starting materials is a regulatory mandate and is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides detailed, field-proven protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be self-validating through integrated system suitability tests and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a complex substituted aniline derivative. Its molecular structure, featuring a trifluoromethyl group and a methylpiperazine moiety, makes it a valuable building block in medicinal chemistry. However, its synthesis can lead to a variety of impurities, including positional isomers, starting material residues, by-products, and degradation products.[2][5] The presence of these impurities, even at trace levels, can impact the efficacy and safety of the final drug product.[1][6]
Regulatory bodies like the FDA and EMA, guided by ICH principles, mandate rigorous characterization and control of impurities.[6][7] The ICH Q2(R2) guideline, for instance, requires analytical procedures to be thoroughly validated to ensure they are fit for their intended purpose, which in this case is the accurate and precise measurement of purity and impurity levels.[8][9] This application note provides the technical framework to meet these stringent requirements.
Strategic Approach to Purity Analysis
A single analytical technique is often insufficient to fully characterize the purity of a complex molecule. A multi-modal, or orthogonal, approach is recommended. By using techniques that rely on different separation and detection principles, a more comprehensive impurity profile can be established. Our strategy employs a primary chromatographic method for quantification (HPLC) and complementary techniques for confirmation and identification of volatile impurities (GC-MS) and structural verification (NMR).
Caption: Overall workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of non-volatile organic compounds like the target analyte. It separates compounds based on their hydrophobicity. The method detailed below is designed to separate the main component from potential polar and non-polar impurities.
Causality in Method Design
-
Column Choice (C18): An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating the aniline derivative from a range of potential impurities.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is a common organic modifier providing good peak shape. A phosphate buffer is used to control the pH. For an aniline derivative, maintaining a slightly acidic pH (e.g., pH 2-3) ensures the amine groups are protonated, leading to consistent retention times and improved peak symmetry.
-
Gradient Elution: A gradient is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted within a reasonable runtime. This is superior to an isocratic method for complex impurity profiles.
-
Detector (DAD/UV): A Diode Array Detector (DAD) is chosen to monitor the elution at multiple wavelengths. This helps in identifying co-eluting peaks and selecting the optimal wavelength for quantification, typically the λmax of the main compound.
Detailed Protocol: RP-HPLC Purity Method
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD (Agilent 1260/1290, Waters Alliance, or equivalent).
-
C18 Column: 150 mm x 4.6 mm, 3.5 µm particle size.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH₂PO₄), phosphoric acid.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM KH₂PO₄ solution in HPLC-grade water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Detection | DAD, 254 nm | 254 nm is a common wavelength for aromatic rings. |
| Gradient | 0-20 min: 20% to 80% B | Broad gradient to elute all impurities. |
| 20-25 min: 80% B | Hold to elute highly non-polar species. | |
| 25-26 min: 80% to 20% B | Return to initial conditions. | |
| 26-30 min: 20% B | Column equilibration. |
-
System Suitability Test (SST):
-
Analysis & Calculation:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method. Disregard peaks from the blank and any peak with an area less than 0.05%.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation Synopsis (ICH Q2(R1))
This method must be validated to ensure it is fit for purpose.[3][12][13]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte and its impurities. | Peak purity analysis (using DAD) shows no co-elution. |
| Linearity | To demonstrate a proportional response over a defined range. | R² ≥ 0.999 for a 5-point calibration curve (e.g., 50-150% of working conc.). |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% - 102.0% recovery from spiked samples at 3 levels. |
| Precision | To show the consistency of results (repeatability & intermediate). | %RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOQ/LOD | To determine the lowest concentration that can be quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
GC-MS for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14][15] It is an excellent orthogonal method to HPLC for detecting impurities such as residual solvents or volatile by-products from the synthesis. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Detailed Protocol: GC-MS Impurity Screening
Instrumentation & Materials:
-
GC-MS system (Agilent 7890/5977, or equivalent) with a split/splitless inlet.
-
Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC-grade Dichloromethane (DCM) or other suitable solvent.
-
Helium (carrier gas).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample in DCM at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Temp. | 280 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload from the main component. |
| Carrier Gas | Helium, 1.2 mL/min | Inert and provides good efficiency. |
| Oven Program | 50 °C (hold 2 min) | Initial hold for solvent elution. |
| Ramp to 300 °C at 15 °C/min | Separates a wide range of volatile compounds. | |
| Hold at 300 °C for 5 min | Elutes any high-boiling point impurities. | |
| MS Source Temp. | 230 °C | Standard condition. |
| MS Quad Temp. | 150 °C | Standard condition. |
| Scan Range | 35 - 500 amu | Covers the expected mass range of impurities. |
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST) for tentative identification.
-
Purity can be estimated by area percent, but this is semi-quantitative unless response factors are determined for each impurity.
-
Caption: Workflow for GC-MS analysis of volatile impurities.
NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for unambiguous structure confirmation.[16][17] Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine purity by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
Protocol: ¹H NMR for Identity and Purity Estimation
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard for qNMR (e.g., maleic acid, dimethyl sulfone), certified reference material.
Procedure:
-
Identity Confirmation (¹H and ¹³C NMR):
-
Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent.
-
Acquire ¹H, ¹³C, and, if necessary, ¹⁹F NMR spectra.
-
Confirm the structure by assigning signals to the corresponding nuclei and ensuring the chemical shifts, coupling patterns, and integrations are consistent with the expected structure of this compound.
-
-
Quantitative NMR (qNMR) for Purity Assay:
-
Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, D1 ≥ 5xT₁).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Conclusion
The purity assessment of this compound requires a scientifically sound, multi-faceted approach. The validated RP-HPLC method serves as the primary tool for reliable quantification of purity and related substances. Complementary analysis by GC-MS provides crucial information on volatile and semi-volatile impurities, while NMR spectroscopy offers definitive structural confirmation and an orthogonal method for purity assay via qNMR. By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality of the intermediate and satisfying global regulatory expectations.[9][13]
References
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Title: <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: What is Impurity Characterization Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: Impurity Profiling of Drug Substances in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Isolation and characterization of pharmaceuticals with impurities Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
-
Title: Recent trends in the impurity profile of pharmaceuticals Source: National Institutes of Health (NIH) URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity-profiling-of-drugs-in-pharmaceutical-research/]([Link] impurity-profiling-of-drugs-in-pharmaceutical-research/)
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]
-
Title: How Pharmaceutical Impurity Analysis Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Structural elucidation by NMR(1HNMR) Source: Slideshare URL: [Link]
-
Title: NMR Spectra of Anilines Source: ResearchGate URL: [Link]
-
Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: How to Determine Purity from Gas Chromatography Source: Birch Biotech URL: [Link]
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Application Notes and Protocols: 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Fluorinated Aniline in Medicinal Chemistry
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a unique trifluoromethyl-substituted aromatic amine that holds significant promise as a building block in the synthesis of novel heterocyclic compounds for drug discovery. Its structure incorporates three key pharmacophoric elements: an aniline core, a trifluoromethyl group, and a 4-methylpiperazine moiety. The aniline provides a reactive handle for a multitude of cyclization reactions. The ortho-trifluoromethyl group, a common substituent in modern medicinal chemistry, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The para-4-methylpiperazine group is a frequently employed functional group in active pharmaceutical ingredients (APIs), often improving aqueous solubility and providing a key interaction point with biological targets.
While specific literature on the applications of this compound is not extensively documented, its structural features suggest its utility in the synthesis of a variety of heterocyclic systems, particularly those of interest in oncology and neuropharmacology. These application notes provide a detailed overview of its properties and proposed protocols for its use in the synthesis of quinazoline derivatives, based on established synthetic methodologies for structurally related 2-trifluoromethylanilines.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is crucial for reaction setup and optimization. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 863675-89-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆F₃N₃ | [1][3] |
| Molecular Weight | 259.27 g/mol | [1][3] |
| Appearance | (Predicted) Light yellow to yellow solid | [4] |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. | [4] |
Expected Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its functional groups:
-
Aniline Moiety : The primary amino group is a versatile nucleophile and a key participant in cyclization reactions to form a wide range of nitrogen-containing heterocycles.
-
Ortho-Trifluoromethyl Group : This strongly electron-withdrawing group decreases the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. However, it can also activate the aromatic ring for certain reactions and its steric bulk can influence the regioselectivity of reactions.
-
Para-4-Methylpiperazine Group : This electron-donating group can modulate the overall electron density of the aromatic ring and offers an additional site for potential modification if desired.
Based on these features, this compound is an excellent candidate for the synthesis of various heterocyclic scaffolds, including but not limited to:
-
Quinazolines and Quinazolinones : These are prevalent structures in many kinase inhibitors and other therapeutic agents.[5][6]
-
Benzimidazoles : Another important class of heterocycles with a broad spectrum of biological activities.
-
Phenazines and other Fused Heterocycles : The aniline functionality can be utilized in more complex multi-ring system constructions.
Proposed Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative
This protocol describes a proposed two-step, one-pot synthesis of a 2,4-disubstituted quinazoline derivative from this compound. This method is adapted from established procedures for the synthesis of quinazolines from 2-aminobenzonitriles or related anilines.[6]
Reaction Scheme
Caption: Proposed two-step, one-pot synthesis of a 2,4-disubstituted quinazoline.
Materials
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Ammonium acetate (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Zinc Chloride (ZnCl₂, 0.2 eq, optional Lewis acid catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the chosen aromatic aldehyde (1.1 eq), ammonium acetate (5.0 eq), and anhydrous DMF. If desired, add ZnCl₂ (0.2 eq) as a catalyst to facilitate imine formation.
-
Reaction : Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-disubstituted quinazoline.
-
Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale for Experimental Choices
-
Solvent : DMF is a high-boiling polar aprotic solvent that is suitable for this type of condensation and cyclization reaction, as it can effectively dissolve the reactants and facilitate the high temperatures required.
-
Ammonium Acetate : Serves as the nitrogen source for the C2 position of the quinazoline ring.
-
Lewis Acid Catalyst : The use of a Lewis acid like ZnCl₂ can accelerate the initial condensation between the aniline and the aldehyde to form the imine intermediate, which can be beneficial given the reduced nucleophilicity of the aniline due to the ortho-trifluoromethyl group.
-
Temperature : High temperatures are typically required to drive the cyclization and subsequent aromatization to the quinazoline product.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of a 2,4-disubstituted quinazoline.
Potential Applications in Drug Discovery
The strategic placement of the trifluoromethyl and methylpiperazine groups on the aniline core makes this building block particularly attractive for the synthesis of kinase inhibitors. Many FDA-approved kinase inhibitors feature substituted aniline or quinazoline scaffolds. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, while the methylpiperazine moiety can improve pharmacokinetic properties.
Beyond kinase inhibitors, heterocyclic compounds derived from this building block could be explored for a variety of therapeutic areas, including:
-
Anticancer Agents : Targeting other enzyme families or cellular pathways implicated in cancer.[7]
-
Neuropharmacological Agents : The methylpiperazine moiety is a common feature in drugs targeting the central nervous system.
-
Anti-infective Agents : Nitrogen-containing heterocycles are a rich source of antibacterial and antifungal compounds.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. While direct application data is sparse, its structural characteristics and the established reactivity of analogous compounds provide a solid foundation for its use in constructing diverse and medicinally relevant molecular architectures. The protocols and insights provided herein are intended to serve as a starting point for researchers to unlock the synthetic potential of this valuable compound in their drug discovery endeavors.
References
-
ResearchGate. Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
-
Bentham Open. A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
Chemsrc. CAS#:863675-89-2 | this compound. [Link]
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- 4. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
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Application Notes and Protocols: The Strategic Role of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Advanced Chemical Synthesis
For: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals
Introduction: A Pivotal Intermediate Bridging Pharmaceutical and Agrochemical Design Principles
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone for designing highly active and stable molecules. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide focuses on 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS No. not consistently available, often associated with its precursors), a highly functionalized aniline derivative that exemplifies the convergence of structural motifs critical to both pharmaceutical and agrochemical innovation.
While trifluoromethylaniline scaffolds are integral to various pesticides and herbicides, the primary and extensively documented application of this specific intermediate is in the synthesis of Ponatinib , a potent, multi-targeted tyrosine kinase inhibitor.[1][3][4] Ponatinib is a crucial therapeutic agent for treating certain types of leukemia, particularly those resistant to other treatments.[5][6][7]
This document provides a detailed exploration of the application of this compound. Although its direct, documented use is in pharmaceutical manufacturing, the principles of its synthesis and its structural significance offer valuable insights for scientists in the agrochemical field. The protocols and discussions herein are designed to be a comprehensive resource for any researcher working with complex, fluorinated bioactive molecules.
Core Compound Characteristics
A thorough understanding of the starting material is fundamental. The properties of this key aniline intermediate are summarized below.
| Characteristic | Data |
| IUPAC Name | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |
| Alternate Names | 4-[(4-Methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzenamine |
| CAS Number | 694499-26-8 |
| Molecular Formula | C₁₃H₁₈F₃N₃ |
| Molecular Weight | 273.30 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Key Structural Features | 1. Trifluoromethyl Group: Electron-withdrawing, enhances lipophilicity and metabolic stability. 2. Aniline Moiety: A versatile nucleophile for amide bond formation. 3. Methylpiperazine Group: A basic moiety that improves solubility and can form critical salt-bridge interactions. |
Synthesis Pathway Overview: From Precursor to Ponatinib
The industrial synthesis of Ponatinib involves a multi-step process. The journey of our target intermediate, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, begins with its nitro-precursor and culminates in a crucial amide coupling reaction.
Protocol 1: Synthesis of the Key Intermediate
The synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is typically achieved via the reduction of its nitro-substituted precursor.
Step 1: Synthesis of the Nitro Precursor
The precursor, 1-methyl-4-((4-nitro-2-(trifluoromethyl)phenyl)methyl)piperazine (CAS 694499-24-6), is formed by reacting 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene with 1-methylpiperazine. This is a standard nucleophilic substitution reaction.
Step 2: Reduction of the Nitro Group to an Aniline
Objective: To selectively reduce the aromatic nitro group to a primary amine, yielding the target aniline intermediate.
Reaction Scheme:
-
Starting Material: 1-Methyl-4-((4-nitro-2-(trifluoromethyl)phenyl)methyl)piperazine
-
Reagents: Raney Nickel (catalyst), Hydrogen (H₂) gas, Methanol (solvent)
-
Product: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Detailed Procedure:
-
Vessel Preparation: Charge a pressure-rated hydrogenation vessel with 1-methyl-4-((4-nitro-2-(trifluoromethyl)phenyl)methyl)piperazine (1.0 eq) and Methanol (approx. 10-15 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add Raney Nickel (approx. 10% w/w of the starting material).
-
Expert Insight: Raney Nickel is pyrophoric and must be handled with care, preferably as a slurry in water or an appropriate solvent. The catalyst loading is critical; too little can lead to an incomplete reaction, while too much can increase costs and complicate filtration.
-
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction Execution: Vigorously stir the suspension at room temperature. The reaction is exothermic and may require initial cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by thin-layer chromatography (TLC) or HPLC analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Trustworthiness Check: The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from being exposed to air.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if required.
Protocol 2: Application in Ponatinib Synthesis (Amide Coupling)
This final step is the cornerstone of Ponatinib synthesis, where the aniline intermediate is coupled with the carboxylic acid moiety.[3][8][9]
Objective: To form a stable amide bond between the aniline nitrogen of the intermediate and the activated carboxyl group of the acid partner.
Reaction Scheme:
-
Nucleophile: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq)
-
Electrophile: 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride (prepared in situ from the corresponding carboxylic acid)
-
Reagents: Oxalyl chloride or Thionyl chloride (for acid activation), Triethylamine (NEt₃) or another non-nucleophilic base, Ethyl Acetate (EtOAc) or Dichloromethane (DCM) as solvent.
-
Product: Ponatinib
Detailed Procedure:
-
Acid Activation: In a separate, dry, inert-atmosphere flask, dissolve 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent like EtOAc. Cool the solution to 0 °C. Add oxalyl chloride (approx. 1.5-2.0 eq) dropwise.
-
Expert Insight: A catalytic amount of DMF is often added to facilitate the formation of the acyl chloride. The reaction is monitored by the cessation of gas evolution (CO₂ and CO). This step is critical as it generates the highly reactive acyl chloride needed for the coupling.
-
-
Coupling Reaction: In a main reaction vessel, dissolve the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline intermediate (1.0 eq) and triethylamine (approx. 2.0-3.0 eq) in EtOAc. Cool this mixture to 0 °C.
-
Addition: Slowly add the freshly prepared acyl chloride solution from Step 1 to the aniline solution at 0 °C.
-
Causality Explained: The slow, cold addition is crucial to control the exothermicity of the acylation reaction and to minimize the formation of side products. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.
-
Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Isolation: The crude Ponatinib is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to yield the final product as a solid.[2]
Logical Relationship Diagram: Amide Coupling Mechanism
Conclusion and Broader Implications
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a testament to the power of rational molecular design. Its synthesis and application in the production of Ponatinib showcase a sophisticated use of modern organic chemistry to create life-saving therapeutics.[10] For the agrochemical scientist, this molecule serves as a valuable case study. The trifluoromethyl group's role in enhancing metabolic stability and the piperazine moiety's function in modulating solubility and target interaction are design principles that translate directly to the development of next-generation herbicides, fungicides, and insecticides.[8][11] Understanding the synthesis and reactivity of such intermediates is therefore a critical skill for researchers across the chemical sciences.
References
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Medkem. (n.d.). API Intermediates. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ponatinib. PubChem Compound Summary for CID 24826799. Retrieved January 2, 2026, from [Link]
- Google Patents. (2014). CN103570724A - Synthesis method of ponatinib.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical Synthesis. Retrieved January 2, 2026, from [Link]
-
Fernandes, T. V. A., et al. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI. Retrieved January 2, 2026, from [Link]
- Google Patents. (2016). US9493473B2 - Processes for making ponatinib and intermediates thereof.
-
ResearchGate. (2025). Multi-step synthesis of ponatinib. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2009). Design and synthesis of a novel tyrosine kinase inhibitor template. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Retrieved January 2, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. PMC. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Ponatinib for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ponatinib: A Review of Efficacy and Safety. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Ponatinib: An update on its drug targets, therapeutic potential and safety. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Ponatinib-review of historical development, current status, and future research. PubMed. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. PMC. Retrieved January 2, 2026, from [Link]
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The Strategic Role of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in the Synthesis of Advanced RET Inhibitors
Introduction: Targeting RET in Precision Oncology
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in the normal development of the nervous and renal systems. However, aberrant RET signaling, resulting from mutations or chromosomal rearrangements, is a well-established oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This has positioned RET as a critical therapeutic target for selective inhibitor development. The creation of potent and selective RET inhibitors represents a significant advancement in precision medicine, offering targeted therapy with improved efficacy and tolerability over multi-kinase inhibitors.
This guide provides an in-depth examination of the application of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline , a key building block in the synthesis of cutting-edge RET inhibitors like Pralsetinib (also known as BLU-667). We will explore the synthetic strategy, detailed protocols, and the chemical rationale behind the use of this specific aniline derivative.
The RET Signaling Pathway: A Primer
Under normal physiological conditions, RET activation is a tightly controlled process initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This complex induces the dimerization of two RET monomers, leading to their trans-autophosphorylation and the activation of downstream signaling cascades crucial for cell survival and proliferation, such as the RAS/RAF/MEK/ERK pathway. In RET-driven cancers, this pathway is constitutively active, leading to uncontrolled cell growth.
Synthetic Strategy: The Role of this compound
The synthesis of complex kinase inhibitors like Pralsetinib is a multi-step process that relies on the strategic coupling of key fragments. This compound serves as a crucial amine coupling partner, typically introduced in the later stages of the synthesis. Its unique structure contributes significantly to the final compound's pharmacological profile.
The trifluoromethyl group at the 2-position of the aniline is a common feature in modern medicinal chemistry. It can enhance metabolic stability, improve cell permeability, and influence the binding affinity of the molecule to its target kinase. The 4-(4-methylpiperazin-1-yl) moiety is also a frequently employed functional group in kinase inhibitors, often contributing to aqueous solubility and providing a key interaction point within the kinase binding pocket.
The primary synthetic transformation involving this aniline is a Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] This reaction is favored in pharmaceutical synthesis due to its mild conditions and high functional group tolerance compared to traditional methods like the Ullmann condensation.[1][2]
Visualizing the Synthesis: A Step-wise Approach
The synthesis of a Pralsetinib-like molecule can be conceptualized as the convergence of two key fragments. The following diagram illustrates the general workflow.
Caption: Generalized workflow for the synthesis of a RET inhibitor.
Detailed Protocol: Buchwald-Hartwig Amination for the Synthesis of a Pralsetinib Intermediate
This protocol outlines the crucial coupling step between a functionalized pyrimidine and this compound. This reaction is adapted from procedures described in the patent literature for the synthesis of Pralsetinib.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Comments |
| Aryl Halide (e.g., 2-chloro-4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine) | Varies | Varies | Prepare according to literature procedures. |
| This compound | 863675-89-2 | 259.28 | Starting material. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 51364-51-3 | 915.72 | Palladium catalyst. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base. |
| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed solvent. |
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1 eq), sodium tert-butoxide (1.5 eq), Pd2(dba)3 (0.05 eq), and XPhos (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene (5-10 mL per mmol of aryl halide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd2(dba)3 as the palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the Buchwald-Hartwig amination. These ligands facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[4]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, which is a key step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.
-
Anhydrous and Degassed Solvent: Water can interfere with the reaction by hydrolyzing the base and reacting with the catalyst. Degassing the solvent removes dissolved oxygen.
Safety and Handling
This compound:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
General Laboratory Safety:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Data Presentation: Expected Outcome
The yield of the Buchwald-Hartwig amination can vary depending on the specific substrates and reaction conditions. However, with careful optimization, yields in the range of 70-90% can be expected. The purity of the final product should be assessed by analytical techniques such as HPLC and NMR spectroscopy.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temp. | 100-110 °C |
Conclusion and Future Perspectives
The use of This compound in the synthesis of RET inhibitors exemplifies the power of strategic molecular design in modern drug discovery. The Buchwald-Hartwig amination provides a robust and efficient method for incorporating this key fragment, leading to the development of highly potent and selective therapeutic agents. As our understanding of RET-driven cancers evolves, the demand for novel inhibitors with improved properties will continue to grow. The synthetic methodologies and chemical insights discussed in this guide will be invaluable for researchers and drug development professionals working to create the next generation of targeted cancer therapies.
References
Sources
- 1. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for N-Alkylation of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: A Guide to Strategic Synthesis
An Application Note for Drug Development Professionals
Abstract
The strategic N-alkylation of complex aniline derivatives is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to the N-alkylation of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a key building block in the synthesis of targeted therapeutics, including potent tyrosine kinase inhibitors.[1] We will explore the comparative advantages of primary synthetic routes, with a focus on reductive amination as the preferred method for its high selectivity and yield. A comprehensive, step-by-step protocol is provided, alongside discussions on reaction mechanism, process optimization, and product characterization, designed to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of N-Alkylation
The molecule this compound serves as a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly in oncology.[1] Its structure combines a trifluoromethyl group, which often enhances metabolic stability and binding affinity, with a methylpiperazine moiety that can improve solubility and target engagement. The secondary amine of the aniline group is a prime target for chemical modification. N-alkylation at this position allows for the introduction of diverse substituents, profoundly influencing the molecule's steric and electronic profile. This modulation is critical for optimizing a drug candidate's efficacy, selectivity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The selection of an appropriate N-alkylation methodology is therefore not merely a synthetic step but a critical decision that impacts the efficiency of the discovery pipeline. The ideal protocol must be robust, scalable, and high-yielding, while minimizing side-product formation, particularly over-alkylation.
Mechanistic Considerations: Choosing the Optimal Synthetic Route
While several methods exist for N-alkylation, two primary strategies are most relevant for this substrate: direct alkylation via nucleophilic substitution and indirect alkylation via reductive amination.
-
Direct Alkylation with Alkyl Halides: This classic SN2 approach involves treating the aniline with an alkyl halide in the presence of a base. While straightforward, it presents significant challenges for anilines. The mono-alkylated product is often more nucleophilic than the starting material, leading to a high propensity for di-alkylation, yielding the tertiary amine. Controlling this side reaction can be difficult and often results in complex purification procedures and lower yields of the desired secondary amine.
-
Buchwald-Hartwig Amination: It is important to distinguish N-alkylation from C-N bond formation. The Buchwald-Hartwig reaction is a powerful, palladium-catalyzed method for coupling an amine with an aryl halide.[2][3][4][5] While it is a cornerstone of modern synthesis for creating aryl amines, it is not the direct method for adding an alkyl group to the existing aniline nitrogen. It is more applicable to synthesizing the parent molecule or its analogues rather than its subsequent alkylation.
-
Reductive Amination: This is the most effective and widely recommended strategy for the controlled mono-N-alkylation of primary and secondary amines.[6][7] The process involves the reaction of the aniline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. The key advantage is its high selectivity for the mono-alkylated product, as the imine/iminium intermediate is formed stoichiometrically before reduction.
Mechanism of Reductive Amination
The reaction proceeds through a well-defined pathway, which ensures clean conversion to the desired product. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is selective for the iminium ion and will not readily reduce the starting aldehyde or ketone.
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols for the Development of PI3K Alpha Inhibitors Using a 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is one of the most frequent oncogenic events in human cancers.[1] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is frequently mutated, leading to constitutive kinase activity that drives tumor progression.[2][3][4] This makes PI3Kα a highly validated and compelling target for cancer therapy. This guide provides an in-depth technical overview and detailed protocols for researchers utilizing "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" as a foundational scaffold for the discovery and development of novel PI3Kα inhibitors. We will explore the scientific rationale behind this scaffold's design and provide step-by-step methodologies for its evaluation, from initial biochemical assays to cellular characterization of pathway inhibition.
The Scientific Imperative: Targeting the PI3Kα Pathway in Oncology
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade initiated by growth factors and hormones.[5][6] Upon activation, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This event recruits and activates downstream effectors, most notably the kinase AKT, which in turn promotes cell survival, growth, and proliferation.[6][7]
Somatic mutations in the PIK3CA gene are highly prevalent across a range of solid tumors, including breast (>30%), endometrial (>30%), and colorectal cancers (>17%).[2][4] These mutations, often clustered in "hotspots" within the helical and kinase domains, uncouple the enzyme from its normal regulation, leading to sustained, oncogenic signaling.[7] This genetic validation underpins the development of targeted therapies, exemplified by the FDA-approved PI3Kα-selective inhibitor alpelisib (Piqray), which has demonstrated clinical efficacy in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.[8][9][10][11]
View PI3K/AKT/mTOR Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3Kα inhibitors.
Rationale for the this compound Scaffold
The selection of a chemical scaffold is a critical decision in drug discovery. The "this compound" moiety is not a random collection of atoms; it is a privileged structure whose components are deliberately chosen to impart favorable drug-like properties.
-
Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a well-established strategy in medicinal chemistry.[12] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a compound's profile.[12][13] Specifically, it can increase lipophilicity, which aids in cell membrane permeability, and block sites of metabolic degradation, thereby improving pharmacokinetic properties like half-life.[12] In the context of kinase inhibitors, the -CF3 group can also contribute to binding affinity and selectivity.[13][14]
-
1-Methylpiperazine Group: The piperazine ring is a common heterocyclic motif found in numerous approved drugs.[15][16] Its inclusion serves multiple purposes. The basic nitrogen atom can be protonated at physiological pH, which often improves aqueous solubility—a crucial factor for bioavailability.[16] This group can also form key hydrogen bond interactions with target proteins.[16] The 1-methyl substitution fine-tunes the basicity and steric profile of the piperazine ring. This moiety is recognized as a valuable component for improving the overall pharmacokinetic profile of a drug candidate.[17][18]
-
Aniline Core: The central aniline ring acts as a versatile and synthetically tractable core. It provides a rigid framework and a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) by attaching various chemical groups that can interact with specific pockets of the PI3Kα active site.
View Scaffold Rationale Diagram
Caption: Rationale for using the focus scaffold in PI3Kα inhibitor design.
Experimental Workflow & Protocols
The development of a novel inhibitor follows a logical progression from biochemical validation to cellular characterization. The following protocols provide a robust framework for evaluating compounds derived from the target scaffold.
View General Experimental Workflow Diagram
Caption: High-level experimental workflow for evaluating novel PI3Kα inhibitors.
Protocol 1: In Vitro PI3Kα Biochemical Kinase Assay (ADP-Glo™ Format)
Objective: To determine the direct inhibitory activity (IC50) of a test compound on purified recombinant PI3Kα enzyme. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[19]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP (kinase-grade)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA)
-
Test compound and positive control (e.g., Alpelisib) dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and controls in 100% DMSO. A typical starting concentration is 10 mM, resulting in a final assay concentration range from ~10 µM to 0.5 nM.
-
Assay Setup:
-
Add 0.5 µL of diluted compound, control, or vehicle (DMSO) to the wells of a 384-well plate.[19]
-
Prepare a master mix of PI3Kα enzyme and PIP2 substrate in kinase reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.[19]
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25-50 µM).[19]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (DMSO) wells as 0% inhibition and "no enzyme" or a potent inhibitor control as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTS/CellTiter-Glo®)
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells, particularly comparing cell lines with PIK3CA mutations versus wild-type.
Materials:
-
PIK3CA-mutant cancer cell lines (e.g., MCF7, T47D) and PIK3CA-wild-type lines (e.g., MDA-MB-468).[20]
-
Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Test compound and controls dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Clear or white-walled 96-well cell culture plates
-
Absorbance or luminescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of medium containing the test compound, controls, or vehicle (medium with 0.1% DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[21]
-
Viability Measurement (MTS Assay):
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the log concentration of the compound and fit to a dose-response curve to calculate the GI50/IC50 value.
-
Protocol 3: Western Blot Analysis for PI3K Pathway Inhibition
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of AKT at Serine 473 (p-AKT Ser473), a key downstream biomarker of PI3K activity.[22][23]
Materials:
-
Cancer cell line (e.g., MCF7)
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[22][24]
-
Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT.[24][25]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the cellular IC50) for a defined period (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Wash cells with ice-cold PBS and lyse them directly on the plate with supplemented lysis buffer.[21]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Prep:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[22]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with primary anti-p-AKT (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[22][24]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-AKT to total AKT for each condition and normalize to the vehicle control to determine the percent inhibition of AKT phosphorylation.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Representative Biochemical and Cellular Activity Data
| Compound ID | Scaffold Modification | PI3Kα IC50 (nM) | MCF7 Cell Proliferation IC50 (µM) (PIK3CA mut) | MDA-MB-468 Proliferation IC50 (µM) (PIK3CA wt) |
|---|---|---|---|---|
| Control | Alpelisib | 5.5 | 0.45 | >10 |
| Cmpd-01 | Parent Scaffold | >10,000 | >50 | >50 |
| Cmpd-02 | R-Group A | 52.1 | 2.5 | >30 |
| Cmpd-03 | R-Group B | 8.3 | 0.68 | >25 |
Interpretation: The goal is to identify compounds with potent biochemical activity against PI3Kα (low nM IC50) that translates into potent cellular activity (sub-micromolar IC50) specifically in cancer cell lines harboring PIK3CA mutations. Compound Cmpd-03 shows a promising profile, similar to the control inhibitor Alpelisib.
Table 2: Representative Western Blot Densitometry Data
| Treatment (2 hr) | p-AKT/Total AKT Ratio (Normalized to Vehicle) | % Inhibition of AKT Phosphorylation |
|---|---|---|
| Vehicle (DMSO) | 1.00 | 0% |
| Cmpd-03 (100 nM) | 0.62 | 38% |
| Cmpd-03 (500 nM) | 0.15 | 85% |
| Cmpd-03 (1000 nM) | 0.04 | 96% |
Interpretation: A dose-dependent decrease in the p-AKT/Total AKT ratio confirms that the compound engages and inhibits the PI3K pathway within the cell at concentrations consistent with its cellular proliferation IC50.
Conclusion and Future Directions
The "this compound" scaffold represents a highly promising starting point for the development of novel PI3Kα inhibitors. The trifluoromethyl and methylpiperazine moieties provide a strong foundation of favorable physicochemical and pharmacokinetic properties. By following the integrated workflow of biochemical and cellular assays outlined in this guide, researchers can effectively screen and characterize new chemical entities derived from this scaffold. Successful candidates demonstrating potent and selective on-target activity can then be advanced into further preclinical studies, including pharmacokinetic profiling, in vivo efficacy models, and safety toxicology, with the ultimate goal of developing a new generation of targeted therapies for patients with PIK3CA-driven cancers.
References
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- Qiu, W., & Su, G. H. (2008). Oncogenic Mutations of PIK3CA in Human Cancers. PMC.
- American Society of Health-System Pharmacists. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. NIH.
- Patsnap. (2024, July 17). What is the mechanism of Alpelisib? Patsnap Synapse.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alpelisib.
- Fight Colorectal Cancer. (n.d.). PIK3CA Mutation. Know Your Biomarker.
- Kolevska, T. K., & Shyshkin, M. A. (2021). The role of PIK3CA mutations in the development of breast cancer (a literature review). Experimental Oncology.
- Healthline. (n.d.). PIK3CA Mutation in Metastatic Cancer: Treatment and More. Healthline.
- PubChem. (n.d.). Alpelisib. NIH.
- Breast Cancer Now. (n.d.). Alpelisib (Piqray).
- Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment. (n.d.). Benchchem.
- Keppler-Noreuil, K. M., et al. (2016). Cancer-Associated PIK3CA Mutations in Overgrowth Disorders. PMC.
- Guidechem. (n.d.). What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? FAQ - Guidechem.
- Application Notes and Protocols for PI3K-IN-41: In Vitro Studies. (n.d.). Benchchem.
- Application Notes for Western Blot Analysis of p-AKT (Ser473) Following GSK2636771 Treatment. (n.d.). Benchchem.
- Engelman, J. A. (2009). Targeting the PI3K signaling pathway in cancer. PMC.
- Fruman, D. A., & Rommel, C. (2014). PI3K and Cancer: Lessons, Challenges and Opportunities. PMC.
- Gonzalez, D., & Medici, R. (2014). PI3K pathway in cancer (Chapter 13). Systems Biology of Cancer.
- Joachim, J. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
- Hancock, M. K., et al. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific.
- Liu, Q., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.
- van der Noord, V. E., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer.
- Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). Bio-protocol.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Millipore.
- PI3K(p110α/p85α) Kinase Assay. (n.d.). Promega.
- Liu, Q., et al. (2025, August 6). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate.
- In vitro drug response assay for inhibitors of PI3K and mTOR in human... (n.d.). ResearchGate.
- PI3-Kinase Activity AlphaScreen Assay. (n.d.). Echelon Biosciences.
- Gado, F., & Basso, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Phospho-Akt (Ser473) Antibody. (2007, September 10).
- Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. (2020, May 25). ASCO Publications.
- Pathan, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- van der Noord, V. E., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. MDPI.
- Pathan, A., et al. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.
- Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate.
- Phospho-Akt (Ser473) Antibody. (n.d.). Cell Signaling Technology.
- Wu, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC.
- Zhang, X., et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI.
- Rageot, D., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC.
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- 4. Cancer-Associated PIK3CA Mutations in Overgrowth Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 10. PIK3CA Mutation in Metastatic Cancer: Treatment and More [healthline.com]
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- 14. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, ensuring scientific integrity and practical applicability.
Overview of Synthetic Strategies
The synthesis of the target compound, a key intermediate in the development of various pharmaceuticals, can be approached through several strategic routes.[1] The choice of pathway often depends on available starting materials, scale, and desired purity profile. The two primary and most effective methods are the reductive amination pathway involving a nitro-precursor and the palladium-catalyzed Buchwald-Hartwig amination .
Caption: Primary synthetic routes to the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The two most prevalent and well-documented routes are:
-
Multi-step synthesis via a nitro-precursor: This classical approach involves the synthesis of an intermediate like 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, followed by the reduction of the nitro group to form the desired aniline.[2][3] This method is robust and often used for large-scale production.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[4][5] It typically involves reacting an aryl halide, such as 4-bromo-2-(trifluoromethyl)aniline, with 1-methylpiperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[6] This method offers high efficiency and functional group tolerance but requires careful optimization of the catalytic system.[4]
Q2: Which starting materials are recommended for each route?
-
For the Reductive Amination Pathway: A common starting material is 1-methyl-4-nitro-2-(trifluoromethyl)benzene.[3] This undergoes bromination followed by coupling with 1-methylpiperazine to create the key nitro-intermediate.[3]
-
For the Buchwald-Hartwig Pathway: The most direct approach uses 4-bromo- or 4-chloro-2-(trifluoromethyl)aniline and 1-methylpiperazine as the coupling partners. Aryl bromides are generally more reactive than chlorides.[7]
Q3: What are the key differences in yield, purity, and scalability between these routes?
| Feature | Reductive Amination Pathway | Buchwald-Hartwig Amination |
| Yield | Generally high and reliable, with some reports achieving quantitative yields in the final reduction step.[8][9] | Can be very high (>90%), but is highly dependent on catalyst, ligand, and reaction condition optimization.[6] |
| Purity | Common impurities arise from incomplete reduction or side reactions during the initial coupling steps. Purification is typically straightforward. | Impurities can include dehalogenated starting material and ligand-related byproducts. Removal of residual palladium can be a challenge. |
| Scalability | Considered highly scalable and is often preferred for industrial production due to the lower cost of reagents and catalysts (e.g., Raney Nickel, Iron).[3] | Scalability can be challenging and costly due to expensive palladium catalysts and phosphine ligands.[6] However, advances have made kilogram-scale reactions feasible. |
| Robustness | Generally robust and less sensitive to atmospheric conditions once the initial steps are complete. | Requires stringent anhydrous and oxygen-free (degassed) conditions to prevent catalyst deactivation.[6] |
Q4: What are the typical catalysts and conditions for the Buchwald-Hartwig amination?
The Buchwald-Hartwig reaction relies on a palladium catalyst system.[4]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[5][6]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. Bidentate ligands like BINAP or DPPF, or sterically hindered monodentate ligands like BrettPhos, are often used to facilitate the reaction, especially with less reactive aryl chlorides.[4][6]
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is very effective, although sodium tert-butoxide (NaOtBu) is also frequently used.[6]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are standard.[6]
-
Temperature: Reactions are typically heated, often between 80-110 °C.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Low Yield & Reaction Stalling
Q: My reduction of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine using Raney Nickel is slow or incomplete. What are the likely causes and solutions?
A: This is a common issue often related to catalyst activity or reaction conditions.
-
Cause 1: Catalyst Deactivation. Raney Nickel is pyrophoric and can be sensitive to air and impurities. Its activity can diminish with improper storage or handling.
-
Cause 2: Insufficient Hydrogen Pressure. The reaction is dependent on sufficient H₂ availability at the catalyst surface.
-
Cause 3: Solvent Impurities. Water or other protic impurities in some solvents can sometimes interfere with the catalyst.
Q: My Buchwald-Hartwig coupling between 4-bromo-2-(trifluoromethyl)aniline and 1-methylpiperazine is not going to completion. What should I optimize?
A: Incomplete conversion in palladium-catalyzed couplings points to issues with the catalytic cycle.[5]
-
Cause 1: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and degradation of phosphine ligands.
-
Solution: Ensure all reagents and the solvent are rigorously degassed before adding the catalyst. This can be done by sparging with argon or nitrogen for 20-30 minutes or by several freeze-pump-thaw cycles. Maintain a positive inert gas pressure throughout the reaction.[6]
-
-
Cause 2: Suboptimal Ligand or Base. The choice of ligand and base is critical and substrate-dependent.
-
Cause 3: Insufficient Temperature. The oxidative addition of the aryl bromide to the palladium center is often the rate-limiting step and requires thermal energy.
-
Solution: Gradually increase the reaction temperature. While many reactions run at 100-110 °C in toluene, ensure your solvent choice is appropriate for the desired temperature.[6]
-
Impurity & Purification Issues
Q: I am observing a significant amount of a de-brominated side product, 2-(trifluoromethyl)aniline, in my Buchwald-Hartwig reaction. How can I prevent this?
A: The formation of a hydrodehalogenated product typically occurs when a competing reaction pathway, such as β-hydride elimination from the palladium-amide complex, takes place instead of reductive elimination.[4]
-
Cause: This side reaction can be more prevalent with certain ligand/base combinations or if there are sources of hydrogen in the system.
-
Solution:
-
Optimize the Ligand: Employing bulky, bidentate phosphine ligands like DPPF or BINAP can stabilize the palladium complex, favoring the desired C-N bond formation and suppressing side reactions.[4]
-
Control the Base: Ensure the base is completely anhydrous. The presence of water can facilitate the protonolysis of the palladium-amide intermediate.
-
Lower Temperature: If possible, running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main coupling reaction.
-
Q: My final product is an oil and difficult to purify by crystallization. What are the best strategies for purification?
A: this compound can be challenging to crystallize as a free base.
-
Strategy 1: Column Chromatography. Silica gel column chromatography is the most direct method for purification. A gradient elution system using a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of a basic modifier (like triethylamine or ammonium hydroxide, ~1%) is recommended. The basic modifier prevents the product from tailing on the acidic silica gel.
-
Strategy 2: Salt Formation. The product contains basic nitrogen atoms in the piperazine ring and can be converted into a crystalline salt.[3]
-
Procedure: Dissolve the crude product in a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Add a solution of hydrochloric acid (e.g., HCl in ethyl acetate or diethyl ether) dropwise.[3] The resulting hydrochloride salt will often precipitate as a solid that is much easier to handle and purify by filtration and washing. The free base can be regenerated by treatment with an aqueous base (e.g., Na₂CO₃) and extraction.
-
Optimized Experimental Protocol: Reductive Amination Pathway
This two-step protocol is adapted from established industrial processes and provides a reliable method for synthesis.[3][9]
Step 1: Synthesis of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
This step is a nucleophilic substitution on 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (which can be synthesized from 1-methyl-4-nitro-2-(trifluoromethyl)benzene via bromination).[3]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | 1.0 | 284.04 | 10.0 g | Starting halide |
| 1-Methylpiperazine | 1.2 | 100.16 | 4.2 g (4.7 mL) | Nucleophile |
| Triethylamine (TEA) | 1.5 | 101.19 | 5.3 g (7.3 mL) | Base |
| Acetonitrile | - | - | 100 mL | Solvent |
Procedure:
-
To a stirred solution of 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (10.0 g) in acetonitrile (100 mL), add triethylamine (7.3 mL).
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add a solution of 1-methylpiperazine (4.7 mL) in acetonitrile (20 mL) dropwise over 15 minutes, maintaining the internal temperature below 20°C.
-
Allow the reaction to warm to room temperature (25-30°C) and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide.
-
Upon completion, quench the reaction with water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which can often be used directly in the next step.
Step 2: Reduction to this compound
This procedure uses Raney Nickel, a highly effective catalyst for nitro group reduction.[8][9]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Crude Intermediate from Step 1 | 1.0 | 303.28 | ~10.7 g | Nitro-precursor |
| Raney Nickel (50% slurry in water) | ~10 wt% | - | ~1.1 g | Catalyst |
| Methanol | - | - | 200 mL | Solvent |
| Hydrogen (H₂) | Excess | - | 50 psi | Reducing agent |
Procedure:
-
Carefully add the crude 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (~10.7 g) and methanol (200 mL) to a hydrogenation vessel.
-
Under a stream of nitrogen, carefully add the Raney Nickel slurry (~1.1 g). Caution: Raney Nickel is pyrophoric when dry.
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 25 mL). Caution: Do not allow the Celite pad containing the catalyst to dry out.
-
Concentrate the filtrate under reduced pressure to yield the desired product, this compound, typically as a light yellow solid or oil.[9] The yield for this step is often quantitative.[8][9]
References
- Smolecule. (2023-08-16). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline synthesis.
- Technical Disclosure Commons. (2022-11-29). IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. CORE.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8.
- ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
- Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- High-Purity 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical Synthesis. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. research.rug.nl [research.rug.nl]
- 8. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Trifluoromethylated Anilines
Welcome to the Technical Support Center for Trifluoromethylated Aniline Synthesis. This guide is crafted for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered during the scale-up of these critical pharmaceutical intermediates. The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, transitioning the synthesis of trifluoromethylated anilines from the bench to a larger scale introduces a host of challenges, from reagent stability and reaction control to purification and safety. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to empower you in your scale-up endeavors.
I. Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section directly addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or Inconsistent Yields
Q: My trifluoromethylation reaction yield has significantly dropped upon scaling up. What are the likely causes and how can I troubleshoot this?
A: A decrease in yield during scale-up is a common yet complex issue. A systematic investigation is paramount.[2] Key factors to consider include:
-
Reagent Quality and Stability: Trifluoromethylating reagents can be highly sensitive to moisture and air.[1][2] On a larger scale, the increased surface area and longer addition times can exacerbate degradation.
-
Solution: Procure fresh, high-purity reagents and ensure they are stored under strictly anhydrous and inert conditions. Consider titrating or performing a small-scale test reaction to verify the activity of a new batch of reagent before committing to a large-scale run.
-
-
Reaction Conditions: Parameters that were optimal at the lab scale may not translate directly to a larger reactor.
-
Solution: Re-optimize critical parameters such as temperature, reaction time, and solvent.[2] Heat transfer becomes less efficient in larger vessels, potentially leading to localized "hot spots" or insufficient cooling. Ensure adequate stirring and temperature monitoring throughout the reactor.
-
-
Substrate Reactivity: The electronic properties of the aniline substrate are a major determinant of reactivity.[2]
-
Solution: For electron-deficient anilines, more forcing conditions or a more potent trifluoromethylating reagent might be necessary. Conversely, electron-rich anilines may be prone to side reactions, requiring milder conditions.[3]
-
Below is a workflow to systematically troubleshoot low yields:
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Impurities and Side Products
Q: I'm observing significant formation of byproducts, particularly poly-trifluoromethylated species and tars, in my large-scale reaction. How can I improve selectivity?
A: The formation of impurities is often exacerbated at scale due to challenges in maintaining homogenous reaction conditions.
-
Regioselectivity Issues: Directing the trifluoromethyl group to the desired position (ortho, meta, or para) can be challenging.
-
Solution: The choice of catalyst and directing groups is crucial. For instance, nickel-catalyzed C-H trifluoromethylation of free anilines has shown good regioselectivity.[4] The solvent can also play a key role; for example, hexafluoroisopropanol (HFIP) has been shown to direct para-selectivity in the trifluoromethylarylation of alkenes using anilines.[5]
-
-
Side Reactions: Over-reaction or decomposition of starting materials and products can lead to a complex mixture. One common side reaction is the formation of pentafluoroethyl compounds from the decomposition of trifluoromethylcopper intermediates.[6]
-
Solution: Carefully control the stoichiometry of your reagents. Slow, subsurface addition of the trifluoromethylating agent can help maintain a low localized concentration, minimizing side reactions. Real-time reaction monitoring using techniques like in-line FT-IR or NMR can provide valuable insights into the reaction progress and the formation of intermediates and byproducts, allowing for timely adjustments to the reaction conditions.[7][8]
-
Issue 3: Challenges in Work-up and Purification
Q: The work-up of my large-scale reaction is problematic, with emulsions forming during extraction, and purification by column chromatography is not practical. What are my options?
A: Scale-up necessitates a shift towards more robust and scalable purification techniques.
-
Work-up: Emulsion formation is common with aniline derivatives.
-
Solution: The addition of brine or a small amount of a different organic solvent can help break emulsions. Alternatively, consider a filtration-based work-up if your product is a solid.
-
-
Purification: Flash column chromatography is often not economically viable or scalable for large quantities.
-
Solution: Explore alternative purification methods such as:
-
Crystallization: This is often the most scalable and cost-effective method for purifying solid products. A systematic screening of solvents is recommended.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification strategy.
-
Salt Formation/Recrystallization: Converting the aniline product to a salt (e.g., hydrochloride) can facilitate purification by crystallization, followed by liberation of the free base.[9]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling trifluoromethylating reagents on a large scale?
A1: Many trifluoromethylating reagents are toxic, corrosive, and can react violently with water. It is imperative to conduct a thorough safety review before any scale-up operation. Key considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood or a dedicated, contained environment.
-
Quenching: Develop a safe and controlled quenching procedure for any unreacted reagents.
-
Exotherms: Be aware of the potential for exothermic reactions and have an adequate cooling system in place.
Q2: How do I choose the right trifluoromethylating reagent for my specific aniline substrate?
A2: The choice of reagent depends on several factors, including the electronic nature of your aniline, the desired regioselectivity, and cost considerations for scale-up. Reagents can be broadly categorized as nucleophilic, electrophilic, or radical trifluoromethyl sources.[10][11]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): These are often used for the trifluoromethylation of carbonyl compounds but can also be applied to aromatic halides with a copper catalyst.[1][10]
-
Electrophilic Reagents (e.g., Togni's reagents, Umemoto's reagents): These are effective for the trifluoromethylation of electron-rich aromatics and heterocycles.[10][12]
-
Radical Reagents (e.g., Langlois' reagent, CF₃I): These are versatile and can be used for a wide range of substrates, often under mild, photoredox-catalyzed conditions.[11][13]
| Reagent Type | Common Examples | Typical Substrates | Key Considerations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Aryl halides (with Cu catalyst) | Requires a fluoride initiator; sensitive to moisture.[1] |
| Electrophilic | Togni's Reagents | Electron-rich anilines, heterocycles | Can be expensive for large-scale use.[10] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Wide range of anilines | Often requires a radical initiator (e.g., peroxide).[13] |
Q3: What analytical techniques are most useful for monitoring the progress of a large-scale trifluoromethylation reaction?
A3: Real-time reaction monitoring is crucial for process control and optimization at scale.
-
In-line Spectroscopy (FT-IR, NMR): These techniques can provide real-time data on the consumption of starting materials and the formation of products and intermediates without the need for sampling.[7][8][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for offline monitoring of reaction progress and for assessing the purity of the final product.
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.
Caption: Analytical techniques for reaction monitoring.
III. Experimental Protocol: A General Procedure for Copper-Mediated Trifluoromethylation of an Iodoaniline
This protocol provides a representative starting point for the trifluoromethylation of an aryl iodide. Note: This is a general procedure and must be optimized for your specific substrate and scale.
-
Reactor Setup: A clean, dry, multi-necked reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet is assembled.
-
Inert Atmosphere: The reactor is rendered inert by performing three vacuum/nitrogen backfill cycles.
-
Reagent Charging: The iodoaniline substrate, a copper(I) catalyst (e.g., CuI), and a suitable ligand (e.g., 1,10-phenanthroline) are charged to the reactor, followed by a high-boiling aprotic polar solvent (e.g., DMF, NMP).
-
Heating: The mixture is heated to the desired reaction temperature (typically 100-160 °C) under a gentle flow of nitrogen.
-
Reagent Addition: A solution or slurry of the trifluoromethyl source (e.g., potassium trifluoroacetate) in the reaction solvent is added slowly to the reactor over several hours using a syringe pump or an addition funnel.
-
Reaction Monitoring: The progress of the reaction is monitored periodically by HPLC or GC analysis of small aliquots.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble inorganic salts. The filtrate is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is extracted several times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method such as crystallization or distillation.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimization of Trifluoromethylation Reactions with TMSCF3. Retrieved from
-
ResearchGate. (n.d.). Scheme 1. Trifluoromethylation of aniline in DMF. Retrieved from
-
Gao, X., Geng, Y., Han, S., Liang, A., & Wu, Y. (2018). Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni's Reagent. Organic Letters.
-
Gemoets, H. P. L., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering.
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.
-
Unknown Author. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. Retrieved from
-
ACS Sustainable Chemistry & Engineering. (n.d.). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. Retrieved from
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Retrieved from
-
Organic & Biomolecular Chemistry. (n.d.). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Retrieved from
-
Chemical Science. (2023). Trifluoromethylarylation of alkenes using anilines.
-
Denmark, S. E., & Stavenger, R. A. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH.
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
-
NIH. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
-
JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
-
Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved from
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
-
NIH. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
-
TCI Chemicals. (n.d.). Trifluoromethylation [Synthetic Reagents]. Retrieved from
-
Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters.
-
Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University.
-
Chemical Communications. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from
-
Taylor & Francis. (n.d.). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Retrieved from
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from
-
Unknown Author. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.
-
NIH. (2023). Trifluoromethylarylation of alkenes using anilines.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from
-
Shree Ganesh Remedies. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0. Retrieved from
-
Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper.
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
ACS Publications. (n.d.). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
-
ChemInform. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
-
Journal of the American Chemical Society. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction.
-
Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Retrieved from
-
Benchchem. (n.d.). The Elusive Role of Trifluoromethanamine in Organic Synthesis: A Pivot to N-Trifluoromethylation Methodologies. Retrieved from
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 6. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 10. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS No. 863675-89-2). This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this important pharmaceutical building block. Our goal is to equip you with the causal understanding and practical methodologies required to overcome common purification challenges, ensuring high purity and yield.
Compound Overview and Physicochemical Properties
This compound is an aromatic amine containing both a basic piperazine moiety and an electron-withdrawing trifluoromethyl group. These features dictate its solubility, reactivity, and chromatographic behavior. Its purity is critical for the success of subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs).[1]
It is crucial to distinguish this compound from its structural isomer, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS No. 694499-26-8), which is a well-known intermediate in the synthesis of Ponatinib.[1][2] While structurally similar, their purification strategies will differ due to variations in their physicochemical properties. This guide focuses exclusively on the title compound.
| Property | Value | Source |
| CAS Number | 863675-89-2 | [3][4] |
| Molecular Formula | C₁₂H₁₆F₃N₃ | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water | [5] |
| Storage | Stable under nitrogen atmosphere at 2-8°C | [5] |
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of this compound, providing foundational knowledge for designing a successful purification strategy.
Q1: What are the most common impurities I should expect from a typical synthesis?
A: Impurities are typically process-related and originate from starting materials, side reactions, or degradation. Based on common synthetic routes (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig amination), you should anticipate:
-
Unreacted Starting Materials: Such as 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene or the corresponding aniline precursor, and 1-methylpiperazine.
-
Positional Isomers: Impurities arising from incomplete regioselectivity during the synthesis can be particularly challenging to remove due to their similar chemical properties.[6]
-
Over-alkylated or Di-substituted Products: If the reaction conditions are not carefully controlled, side reactions can occur.
-
Precursor Impurities: For instance, if the final step is the reduction of a nitro group, any unreacted nitro-intermediate will be a major impurity.[7]
Q2: What is the best first-pass purification strategy after the initial reaction workup?
A: An acid-base liquid-liquid extraction is the most effective initial purification step. The target molecule contains two basic nitrogen atoms (the aniline and the tertiary amine in the piperazine ring), making it highly soluble in acidic aqueous solutions after protonation. Most non-basic organic impurities will remain in the organic layer. This simple and scalable technique efficiently removes a significant portion of impurities before proceeding to more refined methods like chromatography or recrystallization.
Q3: Is recrystallization a viable purification method for this compound? If so, what solvent systems are recommended?
A: Yes, recrystallization can be highly effective, provided the crude product is sufficiently pure (typically >90%) and crystalline. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Recommended Solvent Systems: Start by screening solvents like isopropanol, ethanol, or ethyl acetate. For binary solvent systems, which offer more tunable solvency, consider combinations like Dichloromethane/Pentane or Ethyl Acetate/Hexane.[8]
-
Causality: The trifluoromethyl group and the aromatic rings provide rigidity, which favors crystal lattice formation, while the methylpiperazine group can sometimes hinder crystallization if it introduces conformational flexibility or interacts strongly with solvents.
Q4: When should I choose column chromatography over recrystallization?
A: The choice depends on the impurity profile and the quantity of material.
-
Choose Column Chromatography when:
-
The crude material is an oil or gum that fails to crystallize.[9]
-
Multiple impurities are present, especially those with polarities similar to the product.
-
A very high purity (>99.5%) is required, and recrystallization has proven insufficient.
-
-
Choose Recrystallization when:
-
You are processing a large quantity of material (>50 g), as chromatography can be resource-intensive at scale.
-
The crude product is already relatively pure (>90%) with one or two major impurities that have significantly different solubilities.
-
Q5: How do I choose the right mobile phase for silica gel chromatography?
A: The key is to achieve a retention factor (Rf) of 0.25-0.35 on a silica gel TLC plate for optimal separation.[9]
-
Start with a non-polar solvent system: Begin with a 9:1 mixture of Hexane/Ethyl Acetate. The aniline and piperazine groups make the molecule quite polar, so it will likely require a more polar mobile phase.
-
Increase Polarity: Gradually increase the proportion of the polar solvent (Ethyl Acetate).
-
Add a Basic Modifier: To prevent peak tailing caused by the interaction of the basic amines with acidic silica gel, add a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during purification experiments.
Problem 1: Low Yield After Aqueous Acid-Base Extraction
-
Symptom: The mass of the recovered product after extraction and solvent evaporation is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Protonation: The pKa of the aniline is lower than that of the piperazine amine. If the pH of the acidic solution is not low enough (pH < 2), the compound may not be fully protonated and will not be efficiently extracted into the aqueous layer.
-
Solution: Use 1M or 2M HCl to ensure the pH is sufficiently low. Check the pH of the aqueous layer with pH paper after mixing.
-
-
Emulsion Formation: The amphiphilic nature of the protonated compound can lead to the formation of stable emulsions at the organic-aqueous interface, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. Alternatively, filter the entire mixture through a pad of Celite.
-
-
Precipitation of the Hydrochloride Salt: The hydrochloride salt of the compound may have limited solubility in water and could precipitate, especially if the solution is highly concentrated.
-
Solution: Use a larger volume of acidic water during extraction to keep the salt dissolved. If precipitation occurs, it can be collected by filtration, washed with the organic solvent used for the extraction (e.g., ethyl acetate), and then dried.
-
-
Problem 2: Product Fails to Crystallize, Remains an Oil or Gum
-
Symptom: After removal of the final solvent, the product is a viscous oil or a sticky solid instead of a free-flowing powder.
-
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) can trap the product in a semi-liquid state.
-
Solution: Co-evaporate the product with a lower-boiling solvent like dichloromethane or toluene on a rotary evaporator. For stubborn solvents, drying under high vacuum for several hours at a slightly elevated temperature (40-50°C) is effective.
-
-
High Impurity Content: Impurities disrupt the formation of a stable crystal lattice.
-
Solution: First, attempt trituration. Add a non-solvent (a solvent in which the product is insoluble, like hexane or pentane) to the oil and stir or sonicate vigorously. This can often wash away oily impurities and induce crystallization of the product. If this fails, the product must be purified by column chromatography.
-
-
Mandatory Visualization: Decision Workflow for Purification Strategy
References
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CAS#:863675-89-2 | this compound | Chemsrc [chemsrc.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" stability and storage conditions
Technical Support Center: 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Welcome to the technical support guide for this compound (CAS No. 863675-89-2). This document provides in-depth guidance on the stability and proper storage of this compound to ensure its integrity for research and development applications. As a complex aromatic amine containing both a trifluoromethyl group and a methylpiperazinyl moiety, understanding its handling requirements is critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the ideal storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.[1] To prevent oxidation and degradation from atmospheric moisture, the container's headspace should be filled with an inert gas such as argon or nitrogen.[1][2]
Q2: Why is an inert atmosphere necessary for storing this compound?
The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen). This can lead to the formation of colored impurities (such as nitroso or nitro derivatives), compromising the purity and reactivity of the compound.[2] Storing under an inert atmosphere displaces oxygen and minimizes this degradation pathway.[3]
Q3: Is this compound sensitive to light?
Yes, aromatic amines and trifluoromethylated compounds can be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over extended periods. To mitigate this, it is best practice to use amber glass vials or other opaque containers.[2]
Q4: What are the known incompatibilities for this compound?
Based on the reactivity of similar aniline derivatives, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4][5] Contact with these substances can lead to vigorous reactions or rapid degradation. Also, keep the compound away from heat, sparks, and open flames.[4][5]
Q5: What is the expected shelf-life of this compound?
Summary of Recommended Storage Conditions
For quick reference, the following table summarizes the optimal storage parameters for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) for long-term storage.[1] | Slows the rate of potential chemical degradation.[2] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[1][3] | Prevents oxidation of the aniline moiety.[2] |
| Container | Tightly sealed, amber glass vial or opaque container.[2][7] | Protects from light to prevent photodegradation and from moisture ingress.[2] |
| Environment | Store in a dry, well-ventilated area.[5][7] | Prevents hydrolysis and degradation from atmospheric moisture.[2] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and heat sources.[4][5] | Avoids rapid decomposition or hazardous reactions.[5] |
Troubleshooting Guide: Compound Degradation
Q6: I've followed the storage guidelines, but my compound appears discolored or shows impurities in analysis. What could be the cause?
If you observe degradation despite following recommended storage conditions, several factors could be at play:
-
Container Seal Integrity : The container's cap or seal may not be completely airtight, allowing slow ingress of air and moisture over time.[2] Ensure the vial is sealed properly after each use.
-
Compromised Inert Atmosphere : The inert atmosphere may have been depleted or contaminated, particularly if the container has been accessed multiple times.[2] If possible, re-purge the vial with fresh inert gas.
-
Frequent Freeze-Thaw Cycles : Repeatedly moving the compound between cold storage and room temperature can introduce moisture condensation and may affect stability.[2] It is highly recommended to aliquot the compound into smaller, single-use vials to minimize this effect.[2]
-
Handling Contamination : The compound may have been inadvertently contaminated during handling, for example, by a non-sterile spatula or pipette tip. Always use clean, dry utensils and handle the compound in a controlled environment.
Q7: How can I check the purity of my stored this compound?
The most common method for assessing the purity of organic compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. A simple protocol is provided below. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify potential impurities.
Visual Troubleshooting Flowchart
This diagram outlines a logical workflow for troubleshooting suspected compound degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products via Reverse-Phase HPLC (RP-HPLC).
Objective: To determine the purity of the compound and identify the presence of any degradation-related impurities.
1. Instrumentation and Materials:
- HPLC system equipped with a UV detector and autosampler.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile/Water mixture.
- This compound sample.
2. Sample Preparation: a. Accurately weigh approximately 1 mg of the compound. b. Dissolve the sample in 1 mL of the sample diluent to create a 1 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. d. Perform a further dilution if necessary to bring the sample concentration within the linear range of the detector. A final concentration of 0.1 mg/mL is often a good starting point.
3. HPLC Method:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.
- Column Temperature: 30°C.
- UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 15.0 | 5 | 95 | | 20.0 | 5 | 95 | | 20.1 | 95 | 5 | | 25.0 | 95 | 5 |
4. Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the area percentage of the main peak corresponding to the parent compound. c. Purity is reported as the area % of the main peak relative to the total area of all observed peaks. d. The presence of significant secondary peaks may indicate degradation or impurities.
References
- ChemicalBook. (2023). 4-(4-Methylpiperazino)aniline MSDS.
- Synquest Labs. (2018). 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet.
- ChemicalBook. (2023). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline Chemical Properties.
- BenchChem. (2023). Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives.
- Fisher Scientific. (2024). 4-Fluoro-3-(trifluoromethyl)aniline Safety Data Sheet.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- ECHEMI. (n.d.). 4-(Trifluoromethyl)aniline SDS.
- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.
- Fisher Scientific. (2021). 3-(Trifluoromethyl)-o-toluidine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- SD Fine-Chem. (n.d.). Chemwatch GHS SDS 2948.
- Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
- Chemsrc. (2023). CAS#:863675-89-2 | this compound.
- Santa Cruz Biotechnology. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). AP24592 | 694499-26-8.
- Fisher Scientific. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline, 97%.
Sources
Minimizing by-product formation in "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" reactions
Welcome to the technical support center for "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of this important intermediate. Our goal is to equip you with the knowledge to minimize by-product formation and optimize your reaction outcomes.
I. Troubleshooting Guide: Minimizing By-Product Formation
The synthesis of this compound, a key intermediate in the manufacturing of several pharmaceuticals, including the anticancer drug Pazopanib, most commonly involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination.[1][2][3][4] Both pathways, while effective, are susceptible to the formation of specific by-products that can complicate purification and reduce overall yield. This section addresses common issues encountered during these syntheses.
Question 1: I'm observing significant amounts of a diarylamine by-product in my Buchwald-Hartwig amination. What is the likely cause and how can I prevent it?
Answer:
The formation of a diarylamine species, where the aniline product of the initial reaction acts as a nucleophile and couples with another molecule of the aryl halide, is a common side reaction in palladium-catalyzed aminations.[5] This is particularly prevalent when using primary amines.
Root Cause Analysis:
-
Ligand Choice: The phosphine ligand plays a crucial role in the selectivity of the Buchwald-Hartwig reaction. Less sterically hindered ligands may not effectively prevent the newly formed primary arylamine from coordinating to the palladium center and participating in a second C-N bond formation.
-
Reaction Stoichiometry: An excess of the aryl halide or insufficient amine nucleophile can drive the formation of the diarylamine by-product.
-
Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can lead to increased by-product formation.
Troubleshooting Protocol:
-
Ligand Selection: Employ sterically hindered biaryl phosphine ligands. Ligands such as XPhos, RuPhos, or t-BuXPhos have demonstrated high selectivity for monoarylation.[6] These bulky ligands create a sterically crowded environment around the palladium center, which disfavors the coupling of the larger, less nucleophilic primary arylamine product.
-
Stoichiometric Control: Use a slight excess of the amine nucleophile (1-methylpiperazine), typically 1.1 to 1.2 equivalents relative to the aryl halide. This ensures the palladium catalyst is more likely to react with the intended nucleophile.
-
Optimize Reaction Conditions:
-
Temperature: Start with a lower reaction temperature (e.g., 80-90 °C) and monitor the reaction progress. Only increase the temperature if the reaction is sluggish.
-
Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting aryl halide is consumed to prevent further reaction.
-
-
Base Selection: The choice of base can also influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, in some cases, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might offer better selectivity.
Question 2: My SNAr reaction of 4-chloro-3-(trifluoromethyl)aniline with 1-methylpiperazine is sluggish and producing unidentified impurities. What are the key parameters to investigate?
Answer:
Nucleophilic aromatic substitution (SNAr) reactions are sensitive to the electronic nature of the aromatic ring, the nucleophilicity of the amine, and the reaction conditions. The trifluoromethyl group is electron-withdrawing, which activates the ring towards nucleophilic attack. However, side reactions can still occur.
Potential Issues and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Solvent | The polarity and aprotic nature of the solvent are critical for SNAr. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base but not the amine nucleophile, thus enhancing its nucleophilicity. |
| Base | An inadequate or inappropriate base will not sufficiently deprotonate the piperazine, leading to a slow reaction. | A strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used. Ensure the base is anhydrous, as water can interfere with the reaction. |
| Temperature | Insufficient thermal energy can lead to a slow reaction rate. Conversely, excessively high temperatures can cause decomposition of reactants or products. | A typical temperature range for this SNAr reaction is 100-150 °C. It is advisable to start at the lower end and gradually increase the temperature while monitoring the reaction. |
| Reactant Purity | Impurities in the starting materials, particularly the 4-chloro-3-(trifluoromethyl)aniline, can lead to side reactions. | Ensure the purity of all reactants. Recrystallize or purify the starting materials if necessary. |
Experimental Workflow for SNAr Optimization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Trifluoromethyl Aniline Derivatives
Welcome to the technical support center for synthetic reactions involving trifluoromethyl aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these versatile yet sometimes temperamental building blocks. The unique electronic properties conferred by the trifluoromethyl (-CF3) group, while beneficial for the final compound's characteristics, can significantly influence the reactivity of the aniline core, leading to unexpected outcomes.[1][2] This resource provides a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.
Section 1: General Issues & Low Yields
This section addresses broad problems that can plague any reaction involving trifluoromethyl anilines, with a primary focus on the common complaint of low product yield.
Q1: My reaction with a trifluoromethyl aniline derivative is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent issue and can arise from a combination of factors. A systematic investigation is the most effective troubleshooting approach. Here are the key areas to scrutinize:
-
Reagent Quality and Stability: Trifluoromethylating reagents and the aniline derivatives themselves can be sensitive to atmospheric conditions.[3] Ensure all reagents are fresh, have been stored correctly (typically under an inert atmosphere and protected from light), and are of high purity. Degradation of starting materials is a common culprit for diminished yields.[3]
-
Reaction Conditions: The trifluoromethyl group's strong electron-withdrawing nature can significantly alter the reactivity of the aniline ring and the amino group.[2] This necessitates careful optimization of:
-
Temperature: Small deviations from the optimal temperature can drastically affect reaction rates and promote side reactions.
-
Solvent: The choice of solvent is critical. For instance, in some trifluoromethylation reactions, highly polar and hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to be uniquely effective in promoting desired reactivity and selectivity.[4]
-
Catalyst and Ligands: For cross-coupling reactions, the choice of palladium catalyst and ligand is paramount. The electronic properties of the trifluoromethyl aniline derivative will influence which catalytic system is most effective.[5]
-
-
Substrate Reactivity: The electronic nature of your specific trifluoromethyl aniline derivative (e.g., the presence of other electron-donating or -withdrawing groups) will dictate its reactivity profile.[3] What works for one derivative may not work for another.
-
Workup and Purification: Significant product loss can occur during aqueous workup (due to unforeseen solubility) and purification. Re-evaluate your extraction and chromatography conditions to ensure they are optimized for your specific product.
Here is a general workflow to guide your troubleshooting process:
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Cross-Coupling Reactions (Buchwald-Hartwig & Suzuki)
Cross-coupling reactions are fundamental for C-N and C-C bond formation. However, the unique electronic nature of trifluoromethyl anilines presents specific challenges.
Q2: I am struggling with a Buchwald-Hartwig amination using a trifluoromethyl aniline. What are the common pitfalls?
A2: The Buchwald-Hartwig amination is sensitive to reaction parameters, and the presence of a -CF3 group adds another layer of complexity.[6] Key variables to consider are the choice of catalyst, ligand, base, and solvent.[7][8]
-
Catalyst/Ligand Choice: The electron-withdrawing -CF3 group can make the aniline nitrogen less nucleophilic. This often requires the use of more electron-rich and sterically hindered phosphine ligands to promote the reductive elimination step. Ligands like BrettPhos and tBuXPhos have shown success in challenging aminations.[6]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and potassium tert-butoxide (KOtBu) are common choices. However, be aware that strong bases can be incompatible with other functional groups like esters.[9]
-
Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice of solvent can influence the solubility of the catalyst and base, affecting the overall reaction efficiency.[9]
Troubleshooting Table: Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| No Reaction/Stalling | Insufficiently active catalyst system. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos). Use a pre-catalyst like a G3 or G4 palladacycle for reliable initiation.[8] |
| Low Yield | Suboptimal base or solvent. | Switch to a stronger base (e.g., from K2CO3 to LiHMDS). Ensure strictly anhydrous conditions.[9] |
| Side Product Formation | Catalyst poisoning or decomposition. | Ensure high-purity reagents and thoroughly degas the reaction mixture to remove oxygen. |
Q3: My Suzuki coupling with a bromo-trifluoromethyl aniline derivative is giving a poor yield. What side reactions should I look for?
A3: The strong electron-withdrawing nature of the trifluoromethyl group generally makes the oxidative addition step of the Suzuki reaction more favorable.[5] However, it can also promote side reactions.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions, a less harsh base, or by using more stable boronic esters (e.g., pinacol esters).[5]
-
Dehalogenation: The bromo group on your aniline is replaced by a hydrogen. This can be caused by certain catalyst systems or impurities. Thoroughly degassing the reaction mixture is crucial.[5]
-
Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen.[5] Maintaining a strictly inert atmosphere is critical.
Caption: Common side reactions in Suzuki coupling of trifluoromethyl anilines.
Section 3: Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing power of the -CF3 group can activate the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group.[10]
Q4: I am attempting an SNAAr reaction on a chloro-dinitro-trifluoromethyl benzene derivative with an aniline, but the reaction is slow. How can I accelerate it?
A4: While the trifluoromethyl and nitro groups are strongly activating, kinetic barriers can still impede the reaction.
-
Solvent Choice: The mechanism of SNAr involves the formation of a negatively charged Meisenheimer complex.[10][11] Polar aprotic solvents (e.g., DMF, DMSO) are excellent choices as they can solvate the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.
-
Base/Additives: The addition of a non-nucleophilic base can deprotonate the aniline in situ, generating a more potent anionic nucleophile. However, this must be done cautiously to avoid side reactions. In some cases, the reaction proceeds via an addition-elimination mechanism where the rate is dependent on the nucleophilicity of the aniline.[12]
-
Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Protocol: Anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from a literature procedure and serves as a starting point.[12]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in methanol.
-
Addition of Nucleophile: Add the desired substituted aniline (1.4 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the product.
-
Workup: After the reaction is complete (typically 30-45 minutes as indicated by TLC), filter the precipitated solid.
-
Purification: Wash the solid with a cold methanol-water mixture and dry under vacuum to obtain the purified N-aryl aniline derivative.
Section 4: Direct Trifluoromethylation
Introducing the -CF3 group onto an aniline ring is a common synthetic challenge.
Q5: My direct trifluoromethylation of an aniline derivative using an electrophilic CF3+ source (e.g., Togni's or Umemoto's reagent) is giving low conversion. What should I try?
A5: Electrophilic trifluoromethylation can be challenging due to the potential for the "CF3+" species to act as an oxidant, leading to aniline polymerization.[4][13]
-
Reagent Choice: There is a wide array of electrophilic trifluoromethylating reagents available, each with slightly different reactivity profiles.[13] If one reagent fails, it is worth screening others (e.g., Umemoto's, Togni's, Shibata's reagents).
-
Reaction Conditions: These reactions are often sensitive to the solvent and additives. As mentioned earlier, HFIP has been shown to be a remarkable solvent for promoting the selective functionalization of anilines while suppressing oxidative side-reactions.[4] It is believed to form a hydrogen-bonding network that modulates the reactivity of both the aniline and the CF3 reagent.[4]
-
Protecting Groups: If direct trifluoromethylation is unsuccessful, consider protecting the aniline nitrogen (e.g., as an acetamide). This can deactivate the ring towards oxidation and direct the trifluoromethylation to a specific position. The protecting group can then be removed in a subsequent step.
Key Considerations for Trifluoromethylation
| Parameter | Rationale and Expert Insight |
| CF3 Reagent | Reagents vary in their electrophilicity and stability. Togni's hypervalent iodine reagents are popular but can also act as oxidants.[4][13] |
| Solvent | HFIP can be a "magic" solvent, promoting selective C-functionalization over N-functionalization or polymerization.[4] |
| Additives | Some methods utilize transition metal catalysts (e.g., Nickel) or photoredox catalysts to proceed under milder conditions.[13][14] |
| Stoichiometry | Using an excess of the trifluoromethylating reagent can sometimes lead to more side products and decomposition.[4] |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. DOI:10.1039/D3SC03868H
- (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Benchchem. (n.d.). improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions.
- ResearchGate. (n.d.). Scheme 1. Trifluoromethylation of aniline in DMF.
- Zheng, C., Gao, Y., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Technical Support Center: Resolving Solubility Challenges with 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Welcome to the technical support center for "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" (henceforth referred to as the 'Compound'). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility challenges encountered with this molecule in aqueous media. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experiments.
Understanding the Molecule: A Triad of Influences
The solubility of "this compound" is governed by the interplay of its three key structural features: the aniline core, the trifluoromethyl (-CF3) group, and the 4-methylpiperazine moiety.
-
Aniline Core: A basic aromatic amine that contributes to the overall structure.
-
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and highly hydrophobic group that significantly decreases aqueous solubility.[1]
-
4-Methylpiperazine Group: A basic, ionizable group that offers a critical handle for solubility manipulation. The nitrogen atoms in the piperazine ring can be protonated, leading to the formation of a much more water-soluble salt.[2][3]
The inherent conflict between the hydrophobic -CF3 group and the ionizable piperazine group is the primary reason for the compound's poor solubility in neutral aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, "this compound," poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: The poor solubility is due to the molecule's structural characteristics. The trifluoromethyl group makes the compound hydrophobic, while the basic piperazine and aniline nitrogens are not sufficiently protonated at neutral pH to confer significant aqueous solubility. At pH 7.4, the compound exists predominantly in its less soluble free base form.
Q2: What is the first and most straightforward step I should take to improve the solubility of this compound?
A2: The most direct approach is pH adjustment . Since the compound is basic due to the piperazine moiety, lowering the pH of the aqueous medium will lead to protonation of the piperazine nitrogens, forming a more soluble salt.[4] A good starting point is to prepare a stock solution in a mildly acidic buffer (e.g., pH 4-5).
Q3: I've tried adjusting the pH, but I'm still facing solubility issues or my experimental system is sensitive to low pH. What are my other options?
A3: If pH adjustment is insufficient or incompatible with your assay, you should consider the following strategies in order:
-
Co-solvents: Employing a water-miscible organic solvent is a common and effective strategy.
-
Cyclodextrins: These can encapsulate the hydrophobic parts of your compound, enhancing its aqueous solubility.[5][6]
-
Surfactants: These can form micelles that entrap the insoluble compound, allowing it to be dispersed in an aqueous solution.[7][8]
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO. To mitigate this, you can:
-
Decrease the final concentration: If your experiment allows, work at a lower final concentration of the compound.
-
Increase the final DMSO concentration: Check if your assay can tolerate a slightly higher percentage of DMSO (e.g., up to 1%).
-
Use a pre-mixed solubilizer in your buffer: Prepare your aqueous buffer already containing a solubilizing agent like a cyclodextrin or a surfactant before adding the compound's DMSO stock.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This logical workflow will guide you from the simplest to more advanced techniques for solubilizing your compound.
Caption: A logical workflow for troubleshooting solubility issues.
Quantitative Data Summary & Physicochemical Properties
Understanding the physicochemical properties of "this compound" is key to selecting the right solubilization strategy.
| Property | Estimated Value/Range | Implication for Solubility |
| Molecular Weight | ~273.3 g/mol | Moderate molecular weight. |
| logP (Predicted) | 2.5 - 3.5 | Indicates significant hydrophobicity, primarily due to the trifluoromethyl group. |
| pKa (Predicted) | Two basic centers: Piperazine nitrogen (pKa ~7.5-8.5) and Aniline nitrogen (pKa ~1-2) | The piperazine nitrogen is the most basic site and will be protonated at acidic pH, significantly increasing solubility. The aniline nitrogen is a very weak base due to the electron-withdrawing -CF3 group.[9][10] |
The following table provides an expected hierarchy of solubility enhancement for different methods.
| Solubilization Method | Typical Concentration | Expected Solubility Increase | Notes |
| pH Adjustment (to pH 4) | N/A | 10 to 100-fold | Highly effective if the assay tolerates acidic conditions.[4] |
| Co-solvents (e.g., DMSO) | 0.1% - 1% (final) | Variable, depends on final concentration | Limited by potential for compound precipitation upon dilution and solvent toxicity in biological assays. |
| HP-β-Cyclodextrin | 1% - 5% (w/v) | 100 to 1000-fold | Forms inclusion complexes, generally well-tolerated in cell-based assays.[5][11] |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (w/v) | 50 to 500-fold | Forms micelles, effective but may interfere with some biological assays.[7] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the pH-solubility profile of the compound.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3.0 to 8.0.
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of each buffer.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After incubation, centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw a sample of the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Analysis: Plot the solubility (in mg/mL or µM) against the pH to generate a pH-solubility profile.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a stock solution using HP-β-CD.
-
HP-β-CD Solution Preparation: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.
-
Complexation: Add the solid compound to the HP-β-CD solution.
-
Sonication/Stirring: Sonicate or stir the mixture vigorously for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis spectroscopy.
Caption: Encapsulation of the hydrophobic compound by HP-β-CD.
Protocol 3: Solubilization using a Surfactant (Polysorbate 80)
This protocol details the use of a non-ionic surfactant to prepare a stock solution.
-
Surfactant Solution Preparation: Prepare a stock solution of Polysorbate 80 (e.g., 1% w/v) in your desired aqueous buffer. Ensure the concentration is above its critical micelle concentration (CMC).
-
Compound Addition: Weigh the desired amount of the compound and add it to the surfactant solution.
-
Micelle Formation: Gently stir the mixture at room temperature for 30-60 minutes. Avoid vigorous vortexing which can cause foaming.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to obtain a clear solution.
-
Quantification: Determine the concentration of the solubilized compound.
References
- ChemBK. (2024). 2-(Trifluoromethyl)aniline - Physico-chemical Properties.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)aniline.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)aniline(88-17-5).
- ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline - Physico-chemical Properties.
- Jarho, P., et al. (1996). Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. Life Sciences, 58(10), PL181-5.
- Xcellent Insights. (n.d.). Hydroxypropyl Beta Cyclodextrin: Enhancing Solubility and Stability for Diverse Applications.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Fluorinated Aromatic Amines in Modern Drug Discovery.
- Liu, X., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Journal of Pharmaceutical and Biomedical Analysis, 131, 270-276.
- Haag, R., et al. (2025). Fluorinated hexosome carriers for enhanced solubility of drugs. Freie Universität Berlin.
- Puspitasari, E., et al. (2021). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Journal of Applied Pharmaceutical Science, 11(5), 108-114.
- MDPI. (n.d.). Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy.
- Roquette. (n.d.). KLEPTOSE® HPB hydroxypropyl betacyclodextrin solubility enhancement.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Fluorinated Aromatic Amines in Modern Pharmaceutical Synthesis.
- Auteum. (2025). How do fluorinated amines interact with organic solvents?.
- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
Sources
- 1. 4-[(4-Methylpiperazin-1-yl)methyl]aniline [chembk.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline Derivatives
Welcome to our dedicated technical support center for the synthesis of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions to obtain these valuable pharmaceutical intermediates. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst System Selection - The Heart of the Reaction
Question 1: I am starting the synthesis of a this compound derivative via a Buchwald-Hartwig amination. What is a reliable starting point for my catalyst system?
Answer: For the coupling of an electron-deficient aryl halide with a secondary amine like 4-methylpiperazine, a robust palladium-based system is essential. The electron-withdrawing nature of the trifluoromethyl group on the aniline starting material makes the C-N bond formation more challenging.
A highly effective starting point is to use a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These "third-generation" and "fourth-generation" catalyst systems are designed for high reactivity and stability.[1][2]
Here is a recommended initial experimental setup:
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | G3 or G4 precatalysts (e.g., [Pd(XPhos)G3]) | These are air- and moisture-stable, ensuring reliable activation to the active Pd(0) species and leading to more reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂.[3] |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[3][4] For electron-deficient substrates, XPhos is often a strong performer.[5] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[6][7] Be aware that base-sensitive functional groups on your substrate may require a milder base. |
| Solvent | Toluene or 1,4-Dioxane | These aprotic solvents are standard for Buchwald-Hartwig reactions.[8][9] Ensure they are anhydrous and degassed to prevent catalyst deactivation. |
This combination provides a high probability of success for initial trials, which can then be optimized for yield and purity.
Question 2: My initial reaction shows low to no conversion. What are the most likely causes and how should I troubleshoot?
Answer: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can typically be traced back to a few key areas. Let's break down the troubleshooting process logically.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low conversion.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques are a frequent cause of failure.[3]
-
Solution: Ensure your reaction is set up under a robust nitrogen or argon atmosphere. Use Schlenk techniques or a glovebox. Using pre-catalysts can also mitigate issues with generating the active catalyst.[3]
-
-
Reagent and Solvent Quality: Water is detrimental as it can lead to catalyst decomposition and unwanted side reactions.[10]
-
Incorrect Ligand Choice: The electronic and steric properties of your specific substrates may require a different ligand for optimal results.
Section 2: The Role of the Base and Solvent
Question 3: I am observing decomposition of my starting material, which contains a base-sensitive functional group. How do I select a more appropriate base?
Answer: This is a classic optimization challenge. The strong bases typically required for Buchwald-Hartwig amination, like NaOtBu, can be incompatible with sensitive functional groups such as esters or certain heterocycles.[7][13]
The key is to find a base that is strong enough to deprotonate the palladium-amine complex to drive the catalytic cycle, but not so strong that it causes substrate degradation.[6][14]
Base Selection Guide
| Base | pKaH (approx.) | Typical Use Case & Considerations |
| NaOtBu / KOtBu | 19 | Standard for many C-N couplings, especially with aliphatic amines.[7] High reactivity but can cause decomposition of base-sensitive substrates. |
| LiHMDS | 26 | A very strong, non-nucleophilic base. Can be effective when other bases fail but also carries a high risk of side reactions.[13] |
| Cs₂CO₃ / K₂CO₃ | 10.3 / 10.3 | Milder inorganic bases. Often used for coupling with anilines or when substrates are base-sensitive.[4] May require higher temperatures or longer reaction times. |
| DBU / Organic Bases | 13.5 | Soluble organic bases can create a homogeneous reaction mixture, which can be advantageous.[15][16] Their effectiveness can be highly substrate-dependent. |
Experimental Protocol: Base Screening
-
Set up parallel reactions in vials, each with a different base (e.g., NaOtBu, Cs₂CO₃, and DBU).
-
Keep all other parameters (catalyst, ligand, solvent, temperature, concentration) constant.
-
Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analyze for both product formation and starting material decomposition to identify the optimal base.
Question 4: Does the choice of solvent significantly impact the reaction outcome? I'm seeing a biphasic mixture with my current solvent.
Answer: Yes, the solvent plays a critical role. The Buchwald-Hartwig amination involves several charged and neutral species in the catalytic cycle, and the solvent must appropriately solvate these intermediates without inhibiting the catalyst.
A heterogeneous mixture, often due to the insolubility of the inorganic base, can lead to poor reaction rates and reproducibility.[8] While vigorous stirring can help, selecting a solvent system that improves solubility is a better approach.
Solvent Considerations:
-
Aprotic, Non-polar Solvents (Toluene, Xylene): These are the most common and generally reliable choices.[9][17] They are often preferred for aryl iodides to prevent the iodide salt byproduct from inhibiting the catalyst.[18]
-
Ethereal Solvents (1,4-Dioxane, THF): Also widely used and effective.[11][13]
-
Aprotic, Polar Solvents (DMF, DMAc, NMP): These should be used with caution. While they can improve the solubility of the base, they can also coordinate to the palladium center and inhibit catalysis.[8][14] In some cases, they can also lead to an increase in side products.[8]
-
Chlorinated Solvents & Acetonitrile: These should be avoided as they are known to inhibit the reaction by binding to the palladium catalyst.[11]
If you are observing a biphasic mixture, consider switching from toluene to dioxane, or using a co-solvent system. However, the first line of defense should be ensuring extremely efficient stirring.
Section 3: Mechanistic Insights & Advanced Troubleshooting
Question 5: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black is a clear indication of catalyst decomposition.[10] The active, soluble Pd(0) catalyst has aggregated into inactive, elemental palladium metal. This effectively halts your reaction.
The Buchwald-Hartwig Catalytic Cycle and Points of Failure
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Common Causes of Palladium Black Formation:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.
-
Insufficient Ligand: The phosphine ligand stabilizes the palladium center. If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the palladium can precipitate. It can be beneficial to add a slight excess of ligand relative to the palladium source.[18]
-
High Temperatures: While heat is often necessary, excessive temperatures can accelerate ligand decomposition and catalyst aggregation, especially over long reaction times.
-
Impurities: Certain functional groups or impurities in the starting materials or solvents can act as catalyst poisons.[10][13]
Preventative Measures:
-
Rigorous Inert Technique: This is the most critical factor.
-
Use a Stable Pre-catalyst: G3 and G4 precatalysts are generally more resistant to decomposition.
-
Optimize Temperature: Try running the reaction at the lowest temperature that affords a reasonable rate (e.g., start at 80 °C instead of 110 °C).
-
Ensure Reagent Purity: If you suspect impurities, try purifying your starting materials before the reaction.
References
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
- Buchwald-Hartwig Amin
- The Role of the Base in Buchwald-Hartwig Amination.
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Role of the Base in Buchwald–Hartwig Amin
- Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.chem.nottingham.ac.uk.
- Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 2-Bromo-5-(trifluoromethyl)aniline.Benchchem.
- Buchwald–Hartwig amin
- Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.Benchchem.
- Pd- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.DSpace@MIT.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.PMC.
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Buchwald Hartwig amination catalysts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 16. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Degradation pathways of "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" under acidic/basic conditions
Technical Support Center: Stability and Degradation of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving the stability of this compound. As Senior Application Scientists, we have structured this resource to address the practical challenges and scientific questions you may encounter.
Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses the fundamental questions regarding the chemical stability of this compound under various stress conditions.
Q1: What are the most likely degradation pathways for this molecule under acidic conditions?
A1: Under acidic conditions, the primary sites of reactivity are the basic nitrogen atoms of the piperazine ring and the aniline moiety.
-
Protonation: The first and most immediate event is the protonation of the two most basic nitrogens: the N-methylpiperazine nitrogen (N-4') and the aniline nitrogen (N-1). This is a reversible equilibrium but is the prerequisite for subsequent degradation.
-
Piperazine Ring Stability: The piperazine ring itself is generally stable to acid hydrolysis.[1] However, under harsh conditions (e.g., concentrated acid, high temperature), cleavage of the C-N bonds could theoretically occur, though this is less common than reactions involving the aniline.
-
Hydrolysis of the Trifluoromethyl Group: The C-F bonds in the -CF3 group are extremely strong and highly resistant to hydrolysis under typical forced degradation conditions. Degradation at this site is not expected.
-
Aniline Moiety: While the aniline nitrogen's reactivity is diminished upon protonation, forcing conditions (elevated temperature) could potentially promote reactions, although it is generally more susceptible to oxidation than acid-catalyzed degradation.[2]
Q2: What degradation products should I anticipate under basic conditions?
A2: In a basic medium, the aniline nitrogen is deprotonated and thus more nucleophilic and susceptible to oxidation.
-
Oxidation of Aniline: The primary degradation pathway under basic or even neutral pH is the oxidation of the aniline functional group.[2] Aniline derivatives can oxidize to form colored impurities like nitroso or nitro derivatives, and can also form dimeric or polymeric species.[2][3] This process is often accelerated by the presence of trace metals or exposure to air (oxygen). A change in sample color to yellow or brown is a common sign of aniline oxidation.[2]
-
N-Dealkylation: The N-methyl group on the piperazine ring could potentially undergo oxidative N-dealkylation, yielding 4-(piperazin-1-yl)-2-(trifluoromethyl)aniline.
-
Piperazine Ring Stability: The piperazine ring is generally stable under basic conditions.[1]
Below is a diagram illustrating the potential degradation sites on the molecule.
Q3: Why are forced degradation studies necessary for this compound?
A3: Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[4][5] For a compound like this, which is a key intermediate in drug synthesis, these studies serve several purposes:[6][7]
-
Pathway Elucidation: They help identify the most likely degradation products, which provides insight into the intrinsic stability of the molecule.[6]
-
Development of Stability-Indicating Methods: The primary goal is to generate degradation products to develop and validate an analytical method (typically HPLC) that can separate the parent compound from all significant degradants. This ensures the method can accurately measure the purity and stability of the compound over time.[8]
-
Informing Formulation and Storage: Understanding how the molecule degrades under heat, light, pH, and oxidation helps in defining proper storage conditions (e.g., refrigeration, protection from light, inert atmosphere) and in developing stable formulations.[5][9]
Section 2: Troubleshooting Guide for Experimental Analysis
This section provides solutions to common issues encountered during the HPLC analysis of degradation samples.
Q4: I'm observing significant peak tailing for the parent compound in my HPLC analysis. What is the cause and how can I fix it?
A4: Peak tailing is a common issue when analyzing basic compounds like anilines and piperazines on standard silica-based C18 columns.
-
Causality: The root cause is often secondary interactions between the basic amine functional groups and acidic residual silanol groups (-Si-OH) on the surface of the HPLC column's stationary phase.[10] This interaction is stronger than the desired reversed-phase interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of your analytes (typically pH 2.5-3.5). At this pH, the basic nitrogens are protonated, which minimizes their interaction with the silanol groups. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a standard practice.[11]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to make them less active. Ensure you are using a high-quality, end-capped column suitable for basic compounds.[10]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing.[10][12] Try reducing the injection volume or sample concentration.
-
Q5: My chromatogram shows a noisy or drifting baseline. What are the likely sources of this problem?
A5: An unstable baseline can compromise the accuracy of integration and the limit of detection. The issue can stem from the HPLC system, the mobile phase, or the detector.[12]
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Air Bubbles in System | Degas the mobile phase (sonication, vacuum, or helium sparging) and prime the pump thoroughly.[12] | Air bubbles passing through the detector flow cell cause significant changes in the refractive index, leading to sharp spikes or a noisy baseline. |
| Mobile Phase Issues | Ensure mobile phase components are fully miscible and freshly prepared. Filter all solvents and buffers before use. | Poorly mixed or contaminated solvents can cause fluctuations in the baseline as their composition changes over time.[13] |
| Pump/Seal Leaks | Inspect all fittings for leaks, especially around the pump heads, injector, and column connections. Check for salt buildup from buffered mobile phases, which can indicate a slow leak.[14] | Leaks lead to pressure fluctuations and an inconsistent flow rate, which directly translates to baseline instability. |
| Detector Instability | Allow the detector lamp (e.g., UV lamp) to warm up for at least 30 minutes. If the problem persists, the lamp may be nearing the end of its life. | Detector lamps require a stabilization period to provide a consistent light output. An aging lamp can flicker, causing baseline noise.[12] |
Q6: I am not seeing any degradation after applying stress conditions. What should I do?
A6: It's a common pitfall to use stress conditions that are too mild, resulting in insufficient degradation (the target is often 5-20% degradation).[4][15]
-
Causality: The molecule may be more stable than anticipated, or the energy input (temperature, time) is insufficient to overcome the activation energy of the degradation reaction.
-
Optimization Strategy:
-
Increase Stressor Intensity: If no degradation is observed at room temperature, increase the temperature in a controlled manner (e.g., to 50-60°C).[15]
-
Increase Concentration of Stressor: For acid/base hydrolysis, you can move from 0.1 M HCl/NaOH to 1.0 M solutions.[15] For oxidation, a higher concentration of H₂O₂ can be used.
-
Extend Exposure Time: Increase the duration of the study. It's important to analyze samples at multiple time points to build a degradation profile.[2]
-
Check Solubility: Ensure your compound is fully dissolved in the stress medium. If it is not soluble in aqueous acid or base, a co-solvent like acetonitrile or methanol may be required, but ensure the co-solvent itself is stable and does not interfere with the reaction.[15]
-
The following flowchart provides a systematic approach to troubleshooting common HPLC issues during these studies.
Section 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for conducting forced degradation studies and the subsequent analysis.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps to subject the compound to hydrolytic, oxidative, and photolytic stress.
Protocol 2: Developing a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a robust reverse-phase HPLC (RP-HPLC) method.
-
Instrumentation and Columns:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid helps to protonate the basic amines, ensuring good peak shape.[11] Acetonitrile is a common organic modifier with good UV transparency.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm, or determine the λmax by UV scan).
-
Gradient Elution: A gradient is recommended to ensure separation of the parent compound from potentially more polar or non-polar degradants.[2]
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Ramp linearly to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Hold for several minutes to elute any highly retained compounds.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
-
Method Validation:
-
Once the degradation samples are analyzed, the method must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and sensitivity (LOD/LOQ).[9]
-
References
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Validation & Comparative
The Strategic Importance of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Kinase Inhibitor Design: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the structure-activity relationship and pharmacological profile of a key building block in modern oncology.
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their favorable interactions with kinase active sites and their tunable physicochemical properties. One such scaffold that has garnered significant attention is the piperazine aniline core. This guide provides a detailed comparative analysis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline , a key building block in several approved and investigational kinase inhibitors, against other piperazine aniline analogs. By examining experimental data, we will elucidate the critical role of its distinct structural features in driving potency, selectivity, and desirable drug-like properties.
The Piperazine Aniline Scaffold: A Versatile Platform in Drug Discovery
The piperazine aniline motif is a common feature in a multitude of biologically active compounds, prized for its unique combination of structural rigidity and synthetic tractability.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile anchor for introducing various substituents to modulate a compound's pharmacological profile.[3][4] One nitrogen is typically connected to an aniline ring, which can be further functionalized to fine-tune electronic and steric properties, while the other nitrogen provides a convenient handle for introducing side chains that can interact with the solvent-exposed regions of a target protein or enhance pharmacokinetic properties.[5] This modularity allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[6][7]
Unpacking the Components: A Closer Look at this compound
The specific substitution pattern of this compound is not arbitrary; each component plays a crucial role in its utility as a pharmacophore. This fragment is a key component of the multi-targeted kinase inhibitor, Ponatinib, which is effective against resistant forms of chronic myeloid leukemia (CML).[8]
-
The 4-Methylpiperazine Moiety: The N-methyl group on the piperazine ring is a common feature in many kinase inhibitors. This small alkyl group can contribute to potency by engaging in favorable van der Waals interactions within hydrophobic pockets of the kinase active site. Furthermore, the basic nitrogen of the piperazine is often protonated at physiological pH, allowing for the formation of crucial salt bridges with acidic residues in the target protein. The methylation of this nitrogen can also influence the compound's pKa, which in turn affects its solubility, permeability, and off-target activities.
-
The 2-(Trifluoromethyl)aniline Core: The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry.[9] Its strong electron-withdrawing nature can significantly impact the acidity of the aniline nitrogen, influencing its hydrogen bonding capabilities. Moreover, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation.[10] Its position ortho to the amine is critical, as it can enforce a specific conformation of the aniline ring relative to the rest of the molecule, which can be crucial for optimal binding to the kinase hinge region.
Comparative Analysis: Insights from Ponatinib and its Analogs
To understand the specific contributions of the this compound moiety, we can examine the SAR data from studies on Ponatinib and its analogs.
Kinase Inhibitory Activity
Studies on Ponatinib analogs have demonstrated the importance of the trifluoromethylaniline fragment for potent kinase inhibition. For instance, replacement of the benzamide ring of Ponatinib with a nicotinamide moiety led to a significant shift in the kinase selectivity profile. While the resulting analog, HSN748, retained potent activity against FLT3 and ABL1, its activity against c-Src was dramatically reduced compared to Ponatinib.[11] This suggests that the interaction of the this compound portion with the kinase is a key determinant of the overall selectivity profile.
Furthermore, a study on the synthesis of Ponatinib analogs where the imidazo[1,2-b]pyridazine core was replaced with 1,2,3-triazole or 1,3,4-oxadiazole rings showed that while some analogs retained potent activity against K562 and HL60 leukemia cell lines, their potency against KG1a cells varied significantly.[12] Notably, the this compound fragment was kept constant in these analogs, highlighting its role as a crucial anchor for maintaining activity across different scaffolds.
| Compound | Modification | Target/Cell Line | IC50 / Activity | Reference |
| Ponatinib | - | BCR-ABL (T315I) | 2 nM | [13] |
| HSN748 | Benzamide to Nicotinamide | FLT3 (D835Y) | 14 nM (Ponatinib: 173 nM) | [11] |
| HSN748 | Benzamide to Nicotinamide | c-Src | >1000 nM (Ponatinib: 111 nM) | [11] |
| Analog 13a | Imidazopyridazine to 1,2,3-triazole | K562 cells | 0.74 nM (Ponatinib: 0.64 nM) | [12] |
| Analog 13a | Imidazopyridazine to 1,2,3-triazole | KG1a cells | 0.091 µM (Ponatinib: 3.6 µM) | [12] |
Table 1: Comparative inhibitory activities of Ponatinib and its analogs, demonstrating the influence of structural modifications on kinase inhibition and cellular potency.
ADME Properties: The Role in Drug-Likeness
The physicochemical properties imparted by the this compound moiety are critical for achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Solubility and Permeability: The basic nitrogen of the methylpiperazine group contributes to aqueous solubility at low pH, which is beneficial for oral absorption. The trifluoromethyl group, while lipophilic, is strategically placed to balance the overall lipophilicity of the molecule, preventing excessive insolubility.
-
Metabolic Stability: Ponatinib is primarily metabolized by CYP3A4, with N-demethylation of the piperazine ring being one of the major pathways.[14] The trifluoromethyl group can enhance metabolic stability by shielding adjacent positions from oxidative metabolism.[10]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly optimized building block in the design of kinase inhibitors. Its constituent parts—the N-methylpiperazine and the trifluoromethyl-substituted aniline—work in concert to confer potent on-target activity, influence kinase selectivity, and provide favorable ADME properties. The comparative analysis of Ponatinib and its analogs clearly demonstrates the critical contribution of this moiety to the overall pharmacological profile of the drug. As researchers continue to explore new chemical space in the pursuit of novel cancer therapeutics, a deep understanding of the structure-activity relationships of such privileged scaffolds will remain an invaluable asset.
References
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- Huang, W. S., Metcalf, C. A., Sundaramoorthi, R., Wang, Y., Zou, D., Thomas, R. M., ... & Shakespeare, W. C. (2010). Discovery of 3-[2-(imidazo [1, 2-b] pyridazin-3-yl) ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl) phenyl} benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region–abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of medicinal chemistry, 53(12), 4701-4719.
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- Lim, S. M., Westover, K. D., Ficarro, S. B., Harrison, R. A., Choi, H. G., Gower, A. C., ... & Gray, N. S. (2020). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. ACS omega, 5(6), 2879-2887.
- Li, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, J. (2022). Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. Future Medicinal Chemistry, 14(9), 623-645.
- Zhou, T., Commodore, L., Huang, W. S., Wang, Y., Thomas, M., Keats, J., ... & Shakespeare, W. C. (2011). Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. Chemical biology & drug design, 77(1), 1-11.
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A Comparative Analysis of Trifluoromethylated Aniline Isomers in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate key physicochemical and pharmacokinetic properties of drug candidates. When appended to an aniline scaffold, a common motif in numerous pharmaceuticals, the trifluoromethyl group's positional isomerism—ortho (2-), meta (3-), and para (4-)—imparts distinct characteristics that can significantly influence a molecule's journey from a laboratory curiosity to a clinical success. This guide provides an in-depth comparative analysis of these three isomers, offering a technical yet practical perspective for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is a bioisostere often employed to replace a methyl group or a hydrogen atom. Its potent electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its utility.[1] These characteristics lead to enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, making it an invaluable tool for optimizing drug-target interactions and pharmacokinetic properties.[2]
Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift in the position of the CF₃ group on the aniline ring precipitates significant differences in the molecule's fundamental physicochemical properties. These differences, namely in basicity (pKa) and lipophilicity (logP), have far-reaching implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa): The Impact of Inductive and Resonance Effects
The basicity of the aniline nitrogen is critically influenced by the electronic effects of the trifluoromethyl substituent. The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the nitrogen atom, thereby reducing its basicity compared to aniline.
-
Para (4-) isomer: The CF₃ group at the para position exerts a strong electron-withdrawing effect through both the inductive and resonance pathways, significantly decreasing the basicity of the aniline nitrogen. The pKa of 4-trifluoromethylaniline is reported to be approximately 2.75.[3]
-
Meta (3-) isomer: At the meta position, the CF₃ group primarily exerts its electron-withdrawing effect through induction, with a less pronounced resonance effect. This would be expected to result in a slightly higher basicity compared to the para isomer.
-
Ortho (2-) isomer: The ortho isomer's basicity is influenced by a combination of strong inductive effects and potential intramolecular hydrogen bonding between the amino group and the fluorine atoms of the CF₃ group, which can affect the availability of the nitrogen lone pair for protonation.
Table 1: Physicochemical Properties of Trifluoromethylated Aniline Isomers
| Isomer | pKa (Conjugate Acid) | logP |
| 2-(Trifluoromethyl)aniline | Data not readily available | Data not readily available |
| 3-(Trifluoromethyl)aniline | Data not readily available | Data not readily available |
| 4-(Trifluoromethyl)aniline | ~2.75[3] | Data not readily available |
Note: Comprehensive, directly comparable experimental data for pKa and logP for all three isomers is limited in publicly accessible literature. The provided pKa is from a single source and should be considered in the context of the need for further comparative experimental validation.
Lipophilicity (logP): Enhancing Membrane Permeability
Metabolic Stability: Blocking the Path of Biotransformation
A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][4][5][6] The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1] By strategically placing a CF₃ group at a known or suspected site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved pharmacokinetic profile.
Case Studies in Metabolism:
-
Ortho-Trifluoromethylaniline Moiety: Flunixin Flunixin, a non-steroidal anti-inflammatory drug (NSAID), contains a 2-methyl-3-trifluoromethylaniline core. In vitro studies with equine liver microsomes have shown that flunixin is metabolized to 5-hydroxyflunixin.[7][8] The trifluoromethyl group at the 3-position is not the primary site of metabolism, suggesting it contributes to the overall stability of that portion of the molecule.
-
Meta-Trifluoromethylaniline Moiety: Leflunomide and Teriflunomide Leflunomide is an immunomodulatory drug that is rapidly converted in vivo to its active metabolite, teriflunomide. Teriflunomide contains a 3-trifluoromethylaniline moiety. While the isoxazole ring of leflunomide is the initial site of metabolism, teriflunomide itself is further metabolized, with 4-trifluoromethylaniline (TFMA) being a quantifiable minor metabolite.[9] This indicates that the aniline ring can undergo metabolism, although the presence of the CF₃ group likely influences the rate and regioselectivity of this process.
-
Para-Trifluoromethylaniline Moiety: Fluoxetine Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), features a para-trifluoromethylphenoxy group. Its metabolism is extensive and primarily involves N-demethylation to norfluoxetine and O-dealkylation to form p-trifluoromethylphenol.[10] The trifluoromethyl group itself is metabolically stable and its presence on the aromatic ring influences the overall metabolic profile of the drug.
These case studies suggest that while the trifluoromethyl group itself is generally resistant to metabolism, the overall metabolic fate of a drug is complex and depends on the entire molecular structure. The position of the CF₃ group can influence which other sites on the molecule are most susceptible to enzymatic attack.
Experimental Protocols for Property Determination
To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for determining the key physicochemical and metabolic properties discussed.
Determination of pKa by Potentiometric Titration
This protocol describes a classic and reliable method for determining the acid dissociation constant (pKa) of the conjugate acid of the trifluoromethylaniline isomers.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of the n-octanol/water partition coefficient (logP).
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination using the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Conclusion and Future Perspectives
The positional isomerism of the trifluoromethyl group on an aniline ring offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The para-isomer is expected to be the least basic due to the combined inductive and resonance electron withdrawal. All three isomers are anticipated to have increased lipophilicity and metabolic stability compared to the non-fluorinated parent compound.
While this guide provides a framework for understanding the comparative properties of these isomers, it also highlights the need for more direct, side-by-side experimental comparisons of their pKa, logP, and metabolic stability. Such data would provide a more quantitative basis for selecting the optimal isomer during the lead optimization phase of drug discovery. As the demand for more effective and safer drugs continues to grow, a deeper understanding of the nuanced effects of fluorine substitution will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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Knych, H. K., et al. (2020). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. Journal of Veterinary Pharmacology and Therapeutics, 43(4), 358-367. [Link]
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Wasfi, I. A., et al. (1998). Pharmacokinetics, metabolism and urinary detection time of flunixin after intravenous administration in camels. Journal of Veterinary Pharmacology and Therapeutics, 21(3), 203-208. [Link]
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Knych, H. K., et al. (2020). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. Research Bank - Mad Barn. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. [Link]
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Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]
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Graham, D. J. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Introduction
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and a significant waste of resources. This guide provides an in-depth, practical workflow for the structural validation of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline , a substituted aniline derivative with potential applications in medicinal chemistry.
With a molecular formula of C₁₂H₁₆F₃N₃ and a molecular weight of 259.27 g/mol [1][2], this compound possesses several distinct structural motifs—a trifluoromethylated aniline ring and an N-methylpiperazine substituent—that lend themselves to clear characterization by modern spectroscopic techniques. We will objectively compare predicted spectroscopic data with expected experimental outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the rigorous, self-validating data system required for confident structural confirmation.
Pillar 1: The Scientific Rationale of Spectroscopic Selection
The choice of analytical techniques is not arbitrary; it is a strategic decision based on the information each method can provide. For a molecule like this compound, a combination of NMR and MS is essential for a complete structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.
-
¹H NMR reveals the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The presence of the CF₃ group will introduce characteristic C-F coupling, a key validation checkpoint.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structural components.[3]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for this molecule. It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[4][5] This is crucial for confirming the elemental composition.
-
Visualizing the Validation Workflow
The process of structural validation follows a logical and systematic path, from sample preparation to final confirmation.
Caption: Experimental workflow for spectroscopic validation.
Pillar 2: Experimental Protocols & Predicted Data
This section details the step-by-step methodologies and provides a predictive framework for the spectral data. This comparison between prediction and experimental result forms the core of the validation process.
A. Recommended Experimental Protocols
1. NMR Sample Preparation & Acquisition
-
Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures complete dissolution of the aniline, and the amine (NH₂) protons are more likely to be observed as distinct, albeit broad, signals rather than exchanging away. Its residual solvent peak (~2.50 ppm) and water peak (~3.33 ppm) are typically clear of the key analyte signals.[6] Chloroform-d (CDCl₃) is an alternative, though NH₂ proton signals may be broader or less distinct.[7]
-
Protocol:
-
Accurately weigh 10-15 mg of the synthesized compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Vortex the tube gently until the sample is fully dissolved.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400-600 MHz, 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100-150 MHz, 1024 scans or more to achieve adequate signal-to-noise).
-
2. Mass Spectrometry Sample Preparation & Acquisition
-
Rationale for Technique Choice: ESI in positive ion mode is the method of choice. The three nitrogen atoms in the molecule are basic sites that readily accept a proton, leading to a strong signal for the [M+H]⁺ ion.[4] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is critical for confirming the elemental formula.[8]
-
Protocol:
-
Prepare a stock solution of the compound at ~1 mg/mL in an appropriate solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to facilitate protonation.
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
B. Predicted Spectroscopic Data vs. Experimental Analysis
The following tables provide the predicted NMR and MS data. An analyst would compare their experimentally obtained spectra against these values to validate the structure.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted δ (ppm) | Protons | Multiplicity | Integration | Rationale & Structural Assignment |
| ~7.15 | 1H | d, J ≈ 2.5 Hz | 1H | H-3: Aromatic proton ortho to -CF₃ and meta to -NH₂. Split by H-5. |
| ~7.05 | 1H | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5: Aromatic proton meta to -CF₃ and ortho to piperazine. Split by H-6 and H-3. |
| ~6.85 | 1H | d, J ≈ 8.5 Hz | 1H | H-6: Aromatic proton ortho to -NH₂. Split by H-5. |
| ~4.90 | 2H | br s | 2H | -NH₂: Amine protons. Signal is typically broad and its chemical shift can be concentration-dependent. |
| ~3.15 | 4H | t, J ≈ 5.0 Hz | 4H | Piperazine -CH₂-N(Ar): Protons on carbons directly attached to the aniline ring. |
| ~2.55 | 4H | t, J ≈ 5.0 Hz | 4H | Piperazine -CH₂-N(Me): Protons on carbons adjacent to the N-methyl group. |
| ~2.25 | 3H | s | 3H | N-CH₃: Methyl group protons, appears as a sharp singlet. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Carbon(s) | Multiplicity (C-F) | Rationale & Structural Assignment |
| ~150.0 | 1C | s | C-4: Aromatic carbon bonded to the piperazine nitrogen. |
| ~142.5 | 1C | s | C-1: Aromatic carbon bonded to the amine group. |
| ~126.5 | 1C | q, ¹JCF ≈ 270 Hz | -CF₃: Trifluoromethyl carbon. The large one-bond coupling constant is characteristic. |
| ~125.0 | 1C | s | C-6: Aromatic CH carbon. |
| ~120.0 | 1C | q, ²JCF ≈ 30 Hz | C-2: Aromatic carbon bonded to the -CF₃ group. |
| ~115.5 | 1C | s | C-5: Aromatic CH carbon. |
| ~113.0 | 1C | s | C-3: Aromatic CH carbon. |
| ~54.5 | 2C | s | Piperazine -CH₂-N(Me): Carbons adjacent to the N-methyl group. |
| ~48.0 | 2C | s | Piperazine -CH₂-N(Ar): Carbons adjacent to the aromatic ring. |
| ~45.5 | 1C | s | N-CH₃: Methyl carbon. |
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
| Parameter | Predicted Value | Expected Experimental Value | Rationale |
| Molecular Ion | [M+H]⁺ | m/z 260.1374 | Corresponds to the protonated molecule (C₁₂H₁₇F₃N₃⁺). |
| Key Fragment 1 | C₅H₁₁N₂⁺ | m/z 99.0922 | Resulting from cleavage of the C(aryl)-N(piperazine) bond, yielding the protonated N-methylpiperazine fragment. |
| Key Fragment 2 | C₇H₆F₃N₂⁺ | m/z 175.0507 | Resulting from cleavage of the C(aryl)-N(piperazine) bond, yielding the 4-amino-3-(trifluoromethyl)phenyl radical cation. |
Pillar 3: Trustworthiness Through Data Interpretation
The final step is to synthesize the acquired data into a cohesive structural proof.
-
Confirm Molecular Formula: The primary goal of HRMS is to confirm the elemental composition. An experimentally observed m/z of 260.1374 (within a 5 ppm error margin) for the [M+H]⁺ ion would strongly support the C₁₂H₁₆F₃N₃ formula.
-
Assemble the Structure with NMR:
-
¹H NMR: The aromatic region should show three distinct signals integrating to 1H each, with the predicted splitting pattern (a doublet, a doublet of doublets, and a narrow doublet). The integration of the piperazine signals (4H each) and the methyl singlet (3H) confirms the relative proton counts. The presence of the broad NH₂ singlet completes the proton inventory.
-
¹³C NMR: A total of 10 distinct signals are predicted (two pairs of piperazine carbons are equivalent). The key diagnostic signals are the two quartets: a large quartet around 126.5 ppm for the C F₃ carbon and a smaller quartet around 120.0 ppm for the aromatic C -CF₃ carbon.[9] Finding these signals is a critical validation point.
-
-
Corroborate with MS Fragmentation: The observation of key fragments provides puzzle pieces that support the overall structure. The presence of a strong peak at m/z 99 confirms the N-methylpiperazine moiety, while a peak at m/z 175 would confirm the substituted aniline portion.[10] The fragmentation pattern serves as a powerful secondary check on the connectivity proposed by NMR.
Caption: Correlation of structural features with spectral data.
Conclusion
By systematically applying NMR and high-resolution MS, researchers can build a robust, multi-faceted case for the structure of this compound. This guide illustrates that structural validation is not merely a procedural checklist but a logical, evidence-based scientific argument. The convergence of predicted data with carefully acquired experimental results provides the necessary confidence for advancing a compound in the research and development pipeline.
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A Comparative Analysis of the Biological Activity of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline Derivatives in Oncology Research
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be selectively modified to interact with multiple biological targets – is a cornerstone of efficient therapeutic development. The "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" core is one such scaffold that has garnered significant attention, particularly in the realm of kinase inhibition. Its unique combination of a basic methylpiperazine moiety, which often aids in solubility and cell permeability, and an electron-withdrawing trifluoromethyl group, which can enhance binding affinity and metabolic stability, makes it an attractive starting point for the design of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the biological activities of various derivatives built upon this core structure, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into the experimental data that underpins their anticancer properties, providing researchers, scientists, and drug development professionals with a detailed reference for this important class of compounds.
Comparative Analysis of Biological Activity: From Broad-Spectrum to Targeted Inhibition
The versatility of the "this compound" scaffold is evident in the diverse range of kinase targets its derivatives have been shown to inhibit. These include critical mediators of cancer cell proliferation, survival, and resistance, such as ABL, c-KIT, RET, and mTOR kinases.[3][4][5][6] The following sections will compare the biological activities of key derivatives, highlighting the structural modifications responsible for their distinct inhibitory profiles and potencies.
Dual ABL/KIT Inhibition for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs)
A significant breakthrough in the application of this scaffold has been the development of dual ABL/c-KIT inhibitors.[4] Chronic myeloid leukemia (CML) is driven by the BCR-ABL fusion protein, while many gastrointestinal stromal tumors (GISTs) are characterized by activating mutations in the c-KIT receptor tyrosine kinase. A derivative, CHMFL-ABL/KIT-155 , has demonstrated potent, type II inhibition of both ABL and c-KIT kinases.[4]
Key Structural Feature: The introduction of a 4-methyl...-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide moiety to the aniline nitrogen of the core scaffold. This modification allows the compound to bind to the "DFG-out" inactive conformation of the kinases, a hallmark of type II inhibitors, often leading to higher selectivity.[4]
Comparative Performance: In biochemical assays, CHMFL-ABL/KIT-155 exhibited potent inhibition of both ABL (IC₅₀: 46 nM) and c-KIT (IC₅₀: 75 nM).[4] Cellularly, it displayed strong anti-proliferative activity against CML (K562) and GIST (GIST-T1) cell lines.[4] This dual activity presents a significant advantage over single-target agents, potentially addressing resistance mechanisms and offering a broader therapeutic window.
Overcoming Resistance in CML: Targeting the T315I "Gatekeeper" Mutation
A major clinical challenge in CML treatment is the emergence of resistance mutations in the ABL kinase domain, most notably the T315I "gatekeeper" mutation, which renders many first- and second-generation inhibitors ineffective. A derivative, CHMFL-ABL-121 , has been specifically designed to overcome this resistance.[3]
Key Structural Feature: This derivative features a (E)-...-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide side chain. This modification enables the compound to bind effectively to both wild-type and T315I mutant ABL kinase.[3]
Comparative Performance: CHMFL-ABL-121 demonstrated remarkable potency against the T315I mutant, with a GI₅₀ in the single-digit nanomolar range in cellular assays.[3] In vivo studies using a TEL-ABLT315I-BaF3 allograft mouse model showed significant tumor growth inhibition (52%) at a dose of 50 mg/kg/day, without overt toxicity.[3] This highlights the scaffold's adaptability in addressing clinically relevant resistance mechanisms.
Targeting RET Kinase in Thyroid and Lung Cancers
Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation is implicated in various cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC). A derivative, Compound 9x , has been identified as a potent and selective RET inhibitor.[5]
Key Structural Feature: This compound incorporates a 3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide moiety. This structural element is crucial for its high affinity and selectivity for RET kinase.[5]
Comparative Performance: Compound 9x exhibited impressive anti-proliferative activity against NSCLC-related carcinogenic fusions (KIF5B-RET and CCDC6-RET) and gatekeeper mutant-transformed Ba/F3 cells, with GI₅₀ values as low as 9 nM.[5] Importantly, it also showed nanomolar potency against RET-positive NSCLC cells (LC-2/ad) while being significantly less active against RET-negative cancer cells, demonstrating its on-target selectivity.[5] In vivo xenograft models confirmed its dose-dependent tumor growth repression.[5]
mTOR Inhibition: A Central Pathway in Cancer Metabolism
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. A derivative, Torin1 , which contains the "4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl" moiety, has been developed as a highly potent and selective mTOR inhibitor.[6]
Key Structural Feature: The core aniline is linked to a 9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one structure. This large, planar heterocyclic system is key to its potent inhibition of the mTOR kinase domain.[6]
Comparative Performance: Torin1 has been shown to be efficacious in a U87MG xenograft model at a dose of 20 mg/kg, demonstrating good pharmacodynamic inhibition of downstream mTOR effectors in both tumor and peripheral tissues.[6]
Quantitative Data Summary
The following table summarizes the reported biological activities of the discussed derivatives for easy comparison.
| Derivative Name | Target Kinase(s) | Cell Line(s) | IC₅₀ / GI₅₀ (nM) | In Vivo Model | Reference |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | K562 (CML), GIST-T1 (GIST) | ABL: 46, c-KIT: 75 | K562 & GIST-T1 Xenografts | [4] |
| CHMFL-ABL-121 | ABL (wt & T315I) | CML cell lines | Single-digit nM | TEL-ABLT315I-BaF3 Allograft | [3] |
| Compound 9x | RET (wt & mutants) | KIF5B-RET & CCDC6-RET Ba/F3, LC-2/ad (NSCLC) | As low as 9 | KIF5B-RET & KIF5B-RET(V804M) Xenografts | [5] |
| Torin1 | mTOR | U87MG (Glioblastoma) | Not specified in abstract | U87MG Xenograft | [6] |
Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation
The biological activities of these derivatives were determined through a series of robust in vitro and in vivo assays. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][9][10][11][12]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][12] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds (e.g., in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) values can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Target Engagement and Signaling Pathway Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and is crucial for confirming that a kinase inhibitor is engaging its target and modulating downstream signaling pathways.[13][14][15][16]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total and phosphorylated forms of a kinase).
Experimental Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Use BSA for phospho-antibodies.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-ABL, anti-total ABL) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Signal Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[13]
-
Analysis: Quantify the band intensities to determine the relative levels of the target protein and its phosphorylated form. For phospho-specific antibodies, it is essential to re-probe the membrane with an antibody for the total protein to normalize for protein loading.[16]
Caption: Workflow for Western Blot analysis of kinase inhibition.
In Vivo Antitumor Efficacy: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anticancer drug candidates.[8][17][18]
Principle: These models allow for the observation of tumor growth and response to treatment in a living organism, providing crucial data on a compound's therapeutic potential.[17]
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., K562, U87MG) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition (TGI). The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement in vivo.[17]
Caption: Workflow for in vivo efficacy testing using xenograft models.
Conclusion and Future Directions
The "this compound" scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate the scaffold's versatility in targeting a range of kinases implicated in various cancers, including those that have developed resistance to existing therapies. The structure-activity relationships gleaned from these studies provide a valuable roadmap for medicinal chemists to further refine and optimize these compounds. Future efforts will likely focus on improving pharmacokinetic properties, reducing off-target effects, and exploring novel combinations with other anticancer agents to maximize therapeutic benefit. The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.
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- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of several kinase inhibitors. The strategic incorporation of a trifluoromethyl group and a methylpiperazine moiety imparts desirable pharmacokinetic properties to drug candidates. Consequently, efficient and scalable synthetic access to this aniline derivative is of significant interest to the pharmaceutical industry.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main approaches:
-
Nucleophilic Aromatic Substitution (SNA r): A classical and direct approach involving the displacement of a halide from an activated aromatic ring.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers a versatile and often milder alternative to traditional methods.
-
Reductive Amination of a Nitro Precursor: A multi-step strategy that involves the initial synthesis of a nitro-analogue followed by reduction to the desired aniline.
The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale of synthesis, cost considerations, and the tolerance of other functional groups within the molecule.
Route 1: Nucleophilic Aromatic Substitution (SNA r)
The SNA r reaction is a cornerstone of aromatic chemistry, proceeding via an addition-elimination mechanism. In the context of synthesizing our target molecule, this typically involves the reaction of a 4-halo-2-(trifluoromethyl)aniline with 1-methylpiperazine. The electron-withdrawing trifluoromethyl group at the ortho position activates the aromatic ring towards nucleophilic attack at the para position.
Causality in Experimental Choices:
-
Choice of Halide: The reactivity of the leaving group follows the order F > Cl > Br > I for SNA r reactions where the bond-breaking step is rate-determining. Therefore, 4-fluoro-2-(trifluoromethyl)aniline is often the preferred starting material for achieving higher reaction rates and yields under milder conditions. However, the bromo and chloro analogues are also commonly used, often requiring more forcing conditions (higher temperatures).
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane are typically employed to solvate the piperazine nucleophile and facilitate the reaction.
-
Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity.
Experimental Protocol: A Representative SNA r Procedure
Reaction: Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)aniline.
Materials:
-
4-Fluoro-2-(trifluoromethyl)aniline
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a stirred solution of 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Presentation
| Parameter | Value/Observation |
| Starting Material | 4-Fluoro-2-(trifluoromethyl)aniline |
| Reagents | 1-Methylpiperazine, K₂CO₃ |
| Solvent | DMSO |
| Temperature | 120-140 °C |
| Typical Yield | 70-85% |
| Advantages | Direct, often high-yielding, relatively inexpensive reagents. |
| Disadvantages | Requires elevated temperatures, potential for side reactions. |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method has gained widespread use due to its broad substrate scope and tolerance of various functional groups.[3] For the synthesis of our target molecule, this would involve the coupling of a 4-halo-2-(trifluoromethyl)aniline with 1-methylpiperazine in the presence of a palladium catalyst and a suitable phosphine ligand.
Causality in Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.
Experimental Protocol: A Representative Buchwald-Hartwig Procedure
Reaction: Synthesis of this compound from 4-Bromo-2-(trifluoromethyl)aniline.
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
1-Methylpiperazine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous toluene, followed by 4-bromo-2-(trifluoromethyl)aniline (1.0 eq), 1-methylpiperazine (1.2 eq), and NaOtBu (1.4 eq).
-
Degas the reaction mixture and then heat to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Value/Observation |
| Starting Material | 4-Bromo-2-(trifluoromethyl)aniline |
| Catalyst System | Pd(OAc)₂ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 80-95% |
| Advantages | High yields, milder conditions than some SNA r reactions, broad functional group tolerance. |
| Disadvantages | Cost of palladium catalyst and phosphine ligand, sensitivity to air and moisture. |
Route 3: Reductive Amination of a Nitro Precursor
A plausible sequence would be:
-
Nitration: Nitration of a suitable trifluoromethyl-substituted benzene derivative to introduce a nitro group at the desired position.
-
Piperazine Installation: Reaction of the nitro-aromatic compound with 1-methylpiperazine, typically via an SNA r reaction.
-
Reduction: Reduction of the nitro group to an amine.
Causality in Experimental Choices:
-
Nitration: A mixture of nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration.[4] The regioselectivity of this step is crucial and depends on the directing effects of the substituents already present on the ring.
-
Reduction: A variety of reducing agents can be employed to convert the nitro group to an amine, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol: A Representative Reductive Amination Procedure
Step 1 & 2: Synthesis of 1-Methyl-4-(4-nitro-3-(trifluoromethyl)phenyl)piperazine (Hypothetical Intermediate)
This intermediate would likely be synthesized via an SNA r reaction between 1-fluoro-4-nitro-2-(trifluoromethyl)benzene and 1-methylpiperazine, following a procedure similar to that described in Route 1.
Step 3: Reduction to this compound
Materials:
-
1-Methyl-4-(4-nitro-3-(trifluoromethyl)phenyl)piperazine
-
Raney Nickel
-
Methanol
-
Hydrogen Gas
Procedure:
-
To a solution of 1-methyl-4-(4-nitro-3-(trifluoromethyl)phenyl)piperazine (1.0 eq) in methanol, add a catalytic amount of Raney Nickel.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
| Parameter | Value/Observation |
| Key Steps | Nitration, SNA r, Nitro Reduction |
| Typical Overall Yield | 60-75% (over 3 steps) |
| Advantages | Avoids direct use of potentially expensive aniline starting materials. |
| Disadvantages | Multi-step process, potentially lower overall yield, requires handling of nitrating agents. |
Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNA r) | Buchwald-Hartwig Amination | Reductive Amination of Nitro Precursor |
| Overall Yield | Good to Excellent (70-85%) | Excellent (80-95%) | Moderate to Good (60-75%) |
| Number of Steps | 1 | 1 | 2-3 |
| Cost | Generally lower cost | Higher cost (catalyst & ligand) | Moderate cost |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor | Scalable |
| Reaction Conditions | Often requires high temperatures | Milder temperatures | Varies, but reduction is typically mild |
| Substrate Scope | Dependent on activated arenes | Very broad | Dependent on nitration regioselectivity |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic routes.
-
Nucleophilic Aromatic Substitution offers a direct and cost-effective approach, particularly when starting from the corresponding fluoro-substituted aniline.
-
Buchwald-Hartwig Amination provides a highly efficient and versatile alternative, often affording excellent yields under relatively mild conditions, albeit at a higher reagent cost.
The optimal choice of synthetic strategy will ultimately depend on a careful consideration of factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific experimental capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for their synthetic endeavors.
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the three main synthetic routes.
References
-
[US7119093B2 - 3-Z-
-
)
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A Comparative Guide to the Efficacy of Kinase Inhibitors Based on the 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline Scaffold
Introduction
In the landscape of targeted cancer therapy, the discovery of specific molecular scaffolds that confer high potency and desirable pharmacokinetic properties is a cornerstone of drug development. The 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline moiety has emerged as a privileged scaffold in the design of potent tyrosine kinase inhibitors (TKIs). Its structural features, including the trifluoromethyl group for hydrophobic interactions and the methylpiperazine group for solubility and target engagement, make it a highly effective pharmacophore.[1]
This guide provides a comprehensive benchmark of the efficacy of inhibitors built upon this aniline core, with a primary focus on Ponatinib (AP24534) , a multi-targeted TKI that exemplifies the successful application of this scaffold.[2][3] Ponatinib was specifically designed to overcome the challenge of the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to earlier generation TKIs in Chronic Myeloid Leukemia (CML).[2][4]
We will objectively compare Ponatinib's performance against key alternatives for its primary targets: BCR-ABL , KIT , and RET . This analysis is supported by experimental data from seminal studies and includes detailed protocols for foundational benchmarking assays, providing researchers and drug development professionals with a practical framework for evaluating kinase inhibitor efficacy.
The Index Compound: Ponatinib
Ponatinib is an orally active, multi-targeted kinase inhibitor that incorporates the this compound core.[2][5] Its mechanism of action involves binding to the ATP-binding site of its target kinases, thereby blocking their catalytic activity and inhibiting the phosphorylation of downstream substrates responsible for cell proliferation and survival.[3][6] This potent inhibition extends across a range of kinases, including ABL, PDGFRα, VEGFR2, FGFR1, and SRC.[5] Critically, its unique structure allows it to effectively inhibit not only the native BCR-ABL kinase but also all clinically relevant mutants, including the highly resistant T315I mutation.[4][7]
Comparative Efficacy Benchmark I: BCR-ABL Kinase
The BCR-ABL fusion protein is the hallmark of Chronic Myeloid Leukemia (CML).[2] The development of TKIs targeting this oncoprotein has revolutionized CML treatment.
The Competitors
For this comparison, we evaluate Ponatinib against first, second, and a novel allosteric inhibitor of BCR-ABL:
-
Imatinib: The first-generation TKI, which set the standard for CML therapy.[8][9]
-
Dasatinib & Nilotinib: Second-generation TKIs with greater potency than Imatinib against most mutations, but ineffective against T315I.[10][11][12]
-
Bosutinib: A second-generation dual SRC/ABL inhibitor, also ineffective against T315I.[13][14]
-
Asciminib: A first-in-class allosteric inhibitor that binds to the myristoyl pocket of ABL1, representing a different mechanism of action.[15][16]
Signaling Pathway: BCR-ABL
The constitutively active BCR-ABL kinase drives CML by activating multiple downstream pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Simplified BCR-ABL signaling cascade in CML.
Performance Data: BCR-ABL Inhibition
| Inhibitor | Type | Target Scaffold | IC50 (nM) vs Native BCR-ABL | IC50 (nM) vs T315I Mutant |
| Ponatinib | ATP-Competitive | Contains Core Moiety | 0.37 [5] | ~2.0 [4] |
| Imatinib | ATP-Competitive | Does Not Contain Core Moiety | 25-100 | >10,000 |
| Dasatinib | ATP-Competitive | Does Not Contain Core Moiety | <1 | >3,000 |
| Nilotinib | ATP-Competitive | Does Not Contain Core Moiety | 20 | >10,000 |
| Bosutinib | ATP-Competitive | Does Not Contain Core Moiety | 1.2 | >2,000 |
| Asciminib | Allosteric | Does Not Contain Core Moiety | ~0.5 (FRET)[16] | Effective in clinical trials[15] |
Note: IC50 values can vary based on assay conditions. The data presented is a representative compilation from multiple sources for comparative purposes.
Expertise & Experience: The data clearly illustrates the design rationale behind Ponatinib. While second-generation inhibitors like Dasatinib show excellent potency against the native kinase, their efficacy is completely abrogated by the T315I mutation.[11] The "this compound" scaffold, as part of the larger Ponatinib molecule, was instrumental in achieving the necessary conformational binding to overcome this resistance, a significant breakthrough in CML therapy.[17] The emergence of Asciminib, an allosteric inhibitor, provides a complementary mechanism to combat resistance, highlighting a key strategy in modern drug development: targeting the same protein through different mechanisms.[15][16]
Comparative Efficacy Benchmark II: KIT Kinase
The KIT receptor tyrosine kinase is a major oncogenic driver in gastrointestinal stromal tumors (GISTs).[18] Mutations in KIT lead to its constitutive activation.
The Competitors
Ponatinib's anti-KIT activity is compared against standard-of-care TKIs used in GIST:
-
Imatinib: First-line therapy for GISTs with KIT mutations.[18]
-
Sunitinib & Regorafenib: Second and third-line therapies, respectively, used upon Imatinib resistance.[18]
Signaling Pathway: KIT
Ligand (Stem Cell Factor) binding or activating mutations in KIT cause receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK, which drive cell proliferation and survival.
Caption: Overview of KIT receptor tyrosine kinase signaling.
Performance Data: KIT Inhibition
| Inhibitor | IC50 (nM) vs KIT Exon 11 Mutant | IC50 (nM) vs KIT A-Loop Mutant (D816H) |
| Ponatinib | ~10 | ~11 |
| Imatinib | ~20 | >1000 |
| Sunitinib | ~15 | ~50 |
| Regorafenib | ~25 | ~100 |
Data adapted from cellular assays (Ba/F3 cells) reported in Garbens et al., 2014 via Clinical Cancer Research.[19]
Expertise & Experience: Ponatinib demonstrates potent activity against not only primary KIT mutations (e.g., exon 11) but also against secondary resistance mutations in the activation loop (A-loop), which are a major challenge for Imatinib and other approved agents.[18][19] This broad activity against polyclonal resistance mutations suggests that inhibitors based on this scaffold could have significant therapeutic potential in heavily pretreated GIST patients.[18]
Comparative Efficacy Benchmark III: RET Kinase
Rearranged during transfection (RET) is a receptor tyrosine kinase. Activating point mutations or chromosomal rearrangements that create RET fusion genes are oncogenic drivers in medullary thyroid carcinoma (MTC) and a subset of non-small cell lung cancer (NSCLC).[20][21]
The Competitors
We compare Ponatinib to other multi-kinase inhibitors known to have anti-RET activity:
-
Vandetanib & Cabozantinib: Approved multi-kinase inhibitors used in the treatment of RET-driven cancers.
Performance Data: RET Inhibition in Cellular Models
| Inhibitor | IC50 (nM) vs KIF5B-RET | IC50 (nM) vs RET M918T |
| Ponatinib | 11 | 3 |
| Vandetanib | >100 | ~50 |
| Cabozantinib | ~20 | ~5 |
Data adapted from Ba/F3 cellular viability assays reported in Gozgit et al., 2013 via AACR.[21]
Expertise & Experience: Preclinical data show that Ponatinib is a highly potent inhibitor of various activated RET variants, with IC50 values in the low nanomolar range.[21][22] Its potency in these models substantially exceeds that of other TKIs with anti-RET activity.[21][23] This suggests a strong rationale for the clinical evaluation of Ponatinib and similarly structured inhibitors in patients with RET-driven cancers.[21]
Experimental Protocols for Inhibitor Benchmarking
Trustworthiness in drug development is built on robust, reproducible, and self-validating experimental systems. Below are foundational protocols for benchmarking kinase inhibitor efficacy.
Experimental Workflow Overview
This diagram outlines the logical progression from initial biochemical screening to preclinical in vivo validation.
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- 2. Ponatinib - Wikipedia [en.wikipedia.org]
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- 4. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 7. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 8. The Science Behind Imatinib: How It Targets Cancer Cells [hidocdr.com]
- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. minicule.com [minicule.com]
- 14. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]
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- 20. A Phase II Study of the Multikinase Inhibitor Ponatinib in Patients With Advanced, RET-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Elucidating the Selectivity of Novel Kinase Inhibitors Derived from 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount. The promiscuous nature of the human kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge, often leading to off-target effects and associated toxicities.[1] This guide provides an in-depth, experience-driven framework for conducting comprehensive cross-reactivity studies on novel compounds derived from the "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" scaffold. This core structure is of significant interest due to the presence of the trifluoromethylaniline and methylpiperazine moieties, which are prevalent in many approved kinase inhibitors.[2][3] Our objective is to not merely present protocols, but to instill a strategic mindset for designing self-validating experiments that yield unambiguous selectivity profiles, thereby accelerating the identification of viable clinical candidates.
The Rationale for Proactive Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with peril, and unforeseen off-target interactions are a primary cause of late-stage attrition. Proactive and comprehensive cross-reactivity studies are not just a regulatory requirement but a cornerstone of a robust drug development program.[4][5][6][7] Early identification of potential off-target binding allows for the strategic chemical modification of lead compounds to mitigate these interactions, ultimately saving invaluable time and resources.[7] Furthermore, a thorough understanding of a compound's selectivity can unveil novel therapeutic opportunities by identifying previously unconsidered on-target activities in different tissues or disease contexts.[5]
For the purpose of this guide, we will consider a hypothetical lead compound, Lead-01 , derived from the "this compound" scaffold, which has been identified as a potent inhibitor of Tyrosine Kinase X (TKX), a key oncogenic driver. Our goal is to assess its selectivity against a panel of related kinases and guide the selection of a superior follow-up compound.
Experimental Strategy: A Multi-pronged Approach to Defining Selectivity
A single assay is insufficient to definitively characterize the selectivity of a compound. We advocate for a tiered, multi-pronged approach that combines biochemical and cell-based methods to provide a holistic view of a compound's interaction profile within a physiologically relevant context.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
Causality: The initial step is to cast a wide net to identify potential off-target interactions across the human kinome. A large-panel kinase screen provides a global overview of a compound's selectivity at a biochemical level.[1][8] This allows for the early identification of "hot spots" – kinase families that are particularly susceptible to inhibition by our scaffold.
Protocol: Kinase Selectivity Profiling using ADP-Glo™ Assay
-
Compound Preparation: Prepare a 100x stock solution of Lead-01 and two derivatives, Deriv-A and Deriv-B , in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound stock into a 384-well assay plate. Include a DMSO-only control.
-
Kinase and Substrate Addition: Add 2.5 µL of the kinase/substrate solution to each well. The Kinase Selectivity Profiling Systems from providers like Promega offer pre-optimized kinase and substrate pairs.[8]
-
ATP Addition & Reaction Incubation: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
Tier 2: Cellular Target Engagement (Cell-Based Assay)
Causality: While biochemical assays are excellent for initial screening, they do not account for cell permeability, target accessibility, or intracellular ATP concentrations. A cellular target engagement assay is crucial to confirm that the compound interacts with its intended target and potential off-targets in a live-cell environment.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a cell line endogenously expressing the target kinases (identified from Tier 1) to 80% confluency. Treat the cells with Lead-01 , Deriv-A , Deriv-B , or a vehicle control (DMSO) at various concentrations for 1 hour.
-
Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Cell Lysis and Protein Precipitation: Lyse the cells by freeze-thawing. Centrifuge to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Target Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.
Visualizing the Workflow
Caption: A tiered workflow for assessing compound selectivity.
Comparative Data Analysis: A Case Study
Below is a representative dataset for our hypothetical compounds. Lead-01 shows potent inhibition of the primary target, TKX, but also significant activity against TK-Y and TK-Z. Deriv-A , a structural analog, displays a similar profile. In contrast, Deriv-B , which incorporates a sterically hindering group near the piperazine moiety, retains potency against TKX while significantly reducing off-target activity.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Compound | TKX (Primary Target) | TK-Y (Off-Target) | TK-Z (Off-Target) |
| Lead-01 | 15 | 50 | 85 |
| Deriv-A | 12 | 45 | 90 |
| Deriv-B | 20 | >1000 | >1000 |
Table 2: Cellular Target Engagement (CETSA® Shift, °C at 1 µM)
| Compound | TKX (Primary Target) | TK-Y (Off-Target) | TK-Z (Off-Target) |
| Lead-01 | +5.2 | +3.1 | +2.5 |
| Deriv-A | +5.5 | +3.3 | +2.8 |
| Deriv-B | +4.9 | +0.2 | +0.1 |
The cellular data corroborates the biochemical findings. Both Lead-01 and Deriv-A show a significant thermal shift for all three kinases, indicating engagement in a cellular context. Deriv-B , however, demonstrates a selective thermal shift only for the primary target, TKX, confirming its superior selectivity profile.
Mechanistic Insights and Structural Rationale
The improved selectivity of Deriv-B can be rationalized by considering the subtle differences in the ATP-binding pockets of TKX, TK-Y, and TK-Z. The introduction of a bulkier substituent on the piperazine ring of Deriv-B likely creates a steric clash in the more constrained binding sites of TK-Y and TK-Z, while being accommodated by the larger binding pocket of TKX. This highlights the importance of structure-activity relationship (SAR) studies in guiding the design of selective inhibitors.
Caption: Steric hindrance improving selectivity of Deriv-B.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of compound selectivity. The hypothetical case study of derivatives of "this compound" demonstrates how a combination of broad biochemical screening and cell-based target engagement assays can provide clear, actionable data. The superior selectivity profile of Deriv-B makes it a compelling candidate for further preclinical development.
Future studies should include broader tissue cross-reactivity studies using immunohistochemistry (IHC) on a panel of human and animal tissues to identify any unforeseen binding and to inform the selection of appropriate species for toxicology studies.[4][5][6] By adhering to these principles of scientific integrity and rigorous, multi-faceted experimental design, researchers can significantly enhance the probability of success in the challenging but rewarding endeavor of developing novel, life-saving therapeutics.
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Propath. Retrieved January 2, 2026, from [Link]
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Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs. Retrieved January 2, 2026, from [Link]
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CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved January 2, 2026, from [Link]
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Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Research. Retrieved January 2, 2026, from [Link]
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Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 2, 2026, from [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006, May). The Journal of Pharmacology and Experimental Therapeutics. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the In-Vivo and In-Vitro Efficacy of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline Analogs as Kinase Inhibitors
In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The privileged 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline scaffold has emerged as a critical pharmacophore in the design of potent inhibitors for a variety of clinically relevant kinases. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of key analogs based on this core structure, offering insights into their therapeutic potential and the nuances of translating preclinical data into tangible in-vivo outcomes.
Introduction: The Significance of the Piperazine-Aniline Scaffold
The this compound moiety is frequently incorporated into kinase inhibitors due to its favorable physicochemical properties. The basic nitrogen of the piperazine ring often forms a key salt bridge interaction with a conserved acidic residue (typically aspartate or glutamate) in the hinge region of the kinase domain, a critical anchoring point for many inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity through hydrophobic interactions. This versatile scaffold has been successfully utilized in the development of inhibitors targeting a range of kinases, including ABL, RET, and mTOR.[1][2][3][4]
This guide will delve into a comparative analysis of analogs built upon this core structure, examining their performance in both cellular assays (in-vitro) and animal models (in-vivo). Understanding the correlation, and often the disparity, between these two sets of efficacy data is paramount for drug development professionals in prioritizing lead candidates for further clinical investigation.
In-Vitro Efficacy: Potency at the Cellular Level
The initial assessment of a compound's therapeutic potential begins with in-vitro assays, which provide a controlled environment to measure its direct effects on cancer cells. The most common metric for in-vitro potency is the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50), which quantifies the concentration of a drug required to inhibit a specific biological process or cell growth by 50%.
Comparative In-Vitro Activity of Key Analogs
The following table summarizes the in-vitro antiproliferative activities of several notable analogs incorporating the this compound scaffold against various cancer cell lines.
| Compound ID | Target Kinase(s) | Cell Line | In-Vitro Potency (IC50/GI50) | Reference |
| Ponatinib Analog (CHMFL-ABL-121) | ABL, including T315I mutant | K562 (CML) | GI50: single-digit nM | [5] |
| Ba/F3 (TEL-ABLT315I) | GI50: single-digit nM | [5] | ||
| RET Inhibitor (Compound 9x) | RET, including gatekeeper mutants | LC-2/ad (NSCLC, RET-positive) | GI50: 9 nM | [3] |
| Ba/F3 (KIF5B-RET) | GI50: <10 nM | [3] | ||
| mTOR Inhibitor (Torin1) | mTOR | U87MG (Glioblastoma) | EC50 (pS6K): 3 nM | [4] |
| BCR-ABL Inhibitor (3a-P1) | BCR-ABL, including T315I mutant | K562 (CML) | IC50: 0.4 nM | [2] |
| Ku812 (CML) | IC50: 0.1 nM | [2] | ||
| Ba/F3 (BCR-ABLT315I) | IC50: 4.7 nM | [2] |
Expert Insights: The in-vitro data clearly demonstrates the high potency of these analogs at the nanomolar level against their respective target-driven cancer cell lines. The ability of compounds like the Ponatinib analog and 3a-P1 to inhibit the T315I "gatekeeper" mutant of ABL kinase is a significant finding, as this mutation confers resistance to many first and second-generation ABL inhibitors.[2][5] Similarly, the potency of compound 9x against RET gatekeeper mutants highlights its potential to address acquired resistance in RET-driven cancers.[3]
Experimental Protocol: In-Vitro Cell Proliferation Assay (MTT Assay)
A standard method to determine the GI50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the test compounds for a specified period, typically 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the GI50 value is calculated using non-linear regression analysis.
In-Vivo Efficacy: Performance in a Biological System
While in-vitro assays are crucial for initial screening, the true test of a drug candidate's potential lies in its in-vivo efficacy. Animal models, most commonly xenograft models in mice, are used to evaluate a compound's ability to inhibit tumor growth in a living organism. These studies also provide critical information on the drug's pharmacokinetics (PK) and tolerability.
Comparative In-Vivo Activity of Key Analogs
The following table summarizes the in-vivo efficacy of the previously discussed analogs in mouse xenograft models.
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Ponatinib Analog (CHMFL-ABL-121) | TEL-ABLT315I-BaF3 allograft | 50 mg/kg/day | 52% | [5] |
| RET Inhibitor (Compound 9x) | KIF5B-RET-Ba/F3 xenograft | Not Specified | Dose-dependent tumor repression | [3] |
| KIF5B-RETV804M-Ba/F3 xenograft | Not Specified | Dose-dependent tumor repression | [3] | |
| mTOR Inhibitor (Torin1) | U87MG xenograft | 20 mg/kg | Efficacious | [4] |
| BCR-ABL Inhibitor (3a-P1) | BaF3 (BCR-ABLT315I) xenograft | Not Specified | Higher potency than ponatinib | [2] |
Expert Insights: The in-vivo data generally correlates with the high in-vitro potency observed for these compounds. The Ponatinib analog (CHMFL-ABL-121) demonstrated significant tumor growth inhibition in a model of T315I-mutant CML.[5] The RET inhibitor 9x was effective against both wild-type and gatekeeper mutant RET-driven tumors in a dose-dependent manner.[3] Torin1 also showed efficacy in a glioblastoma xenograft model.[4] Notably, the BCR-ABL inhibitor 3a-P1 was reported to have higher potency than ponatinib in an in-vivo model, a significant finding given ponatinib's clinical use.[2]
Experimental Protocol: Mouse Xenograft Model
Methodology:
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: The mice are then randomized into control and treatment groups. The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the control group.
-
Tolerability Assessment: The body weight of the mice is monitored as a general indicator of toxicity.
Bridging the Gap: In-Vitro vs. In-Vivo Correlation
The transition from in-vitro to in-vivo efficacy is not always seamless. A compound with excellent in-vitro potency may fail in animal models due to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or high toxicity.[6]
Key Considerations:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical for its in-vivo efficacy. For instance, the mTOR inhibitor Torin1, despite its high potency, was found to be rapidly consumed in both human and mouse liver microsome stability studies, indicating a potential for rapid metabolism in-vivo.[4]
-
Tolerability: A compound must be well-tolerated at a therapeutically effective dose. The in-vivo studies for the discussed analogs generally reported good tolerability, with no significant loss of body weight.[5][7]
-
Tumor Microenvironment: The complex tumor microenvironment, which is absent in in-vitro cultures, can significantly impact a drug's efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical drug discovery workflow.
Simplified Kinase Signaling Pathway
Caption: A linear workflow illustrating the key stages of drug discovery and development.
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The analogs discussed in this guide demonstrate exceptional in-vitro potency that, for the most part, translates into significant in-vivo efficacy. The successful inhibition of clinically relevant resistance mutations, such as the ABL T315I and RET V804M "gatekeeper" mutations, underscores the therapeutic potential of this chemical class.
For drug development professionals, the key takeaway is the critical importance of a multi-faceted evaluation approach. While high in-vitro potency is a prerequisite, it must be coupled with favorable pharmacokinetic properties and a good safety profile to achieve in-vivo success. The data presented herein provides a valuable framework for understanding the structure-activity relationships and the in-vitro to in-vivo translation of this important class of kinase inhibitors.
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PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][8][9]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.
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PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects.
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PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
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NIH. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1][10]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer.
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Structure-activity relationship (SAR) studies of "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" derivatives
Analyzing SAR Data
I've initiated a thorough search for Structure-Activity Relationship (SAR) data on "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" derivatives. The goal is to compile information on their synthesis, biological activities, and how structural changes affect potency and selectivity. Currently, I'm focusing on collecting data from peer-reviewed literature and patent databases.
Defining the Scope
I've shifted focus to defining the scope of the SAR guide. I plan to introduce the core scaffold and its significance early on. A detailed analysis will follow, explaining how molecular modifications affect biological activity. Clear, comparative data tables are in the works, summarizing structures and activity data. I'm aiming for concise and easily understandable experimental protocols.
Compiling SAR Data
I've expanded my search to include specific examples of the derivatives and their targets, pinpointing crucial pharmacological data like IC50 and Ki values. I'm also now actively locating established experimental protocols to streamline the synthesis and evaluation phases. The focus is on amassing detailed data for a comparative analysis.
Discovering Initial Clues
I've made exciting progress! My search yielded promising starting points, particularly the synthesis pathway for the "this compound" core, which I now know is pivotal in crafting kinase inhibitors like Ponatinib. The search has also turned up a specific derivative.
Expanding the Scope
I'm now seeking more detailed SAR data for a comprehensive comparison. My focus is on finding studies that systematically modify the "this compound" core. I need to uncover IC50 values across a range of compounds. I'm also hunting for step-by-step synthesis protocols and standard kinase assay procedures for inclusion in the guide.
Uncovering Detailed Protocols
I'm now diving deeper into the specifics. I've successfully identified the core scaffold and a potent derivative, but my focus has shifted towards obtaining detailed synthesis protocols and assay procedures. I'm actively searching for studies that systematically modify the aniline core to map structure-activity relationships, pinpointing specific IC50 values. I'm also looking for additional biological target examples beyond ABL/KIT and mTOR inhibitors to expand the guide's scope.
Examining SAR Data
The second round of searches has yielded significant and detailed information. I've found several papers discussing the structure-activity relationship of ponatinib and related compounds. These papers provide specific IC50 values for numerous derivatives. This data is invaluable for understanding the structural features contributing to potency.
Structuring the Guide
Now, I'm shifting focus to structuring and writing the guide. The search has yielded rich data. I can create tables comparing SAR data and write detailed experimental protocols. Generating necessary diagrams is also within reach, the information I have is sufficient to fulfill the core requirements of the prompt.
A Guide for Researchers in Drug Development
Introduction: The Imperative of Early Safety Profiling in Pharmaceutical Research
In the trajectory of drug discovery and development, the early and rigorous assessment of a compound's safety profile is not merely a regulatory checkpoint but a foundational pillar of a successful therapeutic program. Identifying potential toxicological liabilities at the preclinical stage is paramount to de-risking candidates, conserving resources, and, most importantly, ensuring patient safety. This guide provides a comparative analysis of the predicted safety profile of "4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" and its structural analogs. The central thesis is to construct a predictive safety assessment based on the known toxicological data of its core chemical moieties: the trifluoromethylaniline scaffold and the methylpiperazine substituent.
As a Senior Application Scientist, the rationale behind this comparative approach is rooted in the principles of structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analysis.[1][2][3] These methodologies are instrumental in medicinal chemistry for forecasting the biological and toxicological properties of a novel molecule by examining data from structurally related compounds.[4] This guide will dissect the potential hazards associated with our lead compound by examining the safety data of analogs and provide standardized protocols for key in vitro safety assays that form the bedrock of a modern nonclinical safety evaluation program, as recommended by regulatory bodies like the FDA and outlined in ICH guidelines.[5][6][7]
Structural Deconstruction and Hazard Identification
The target molecule, this compound, is a complex structure featuring three key components that can contribute to its toxicological profile:
-
Aniline Backbone: Aromatic amines are a well-documented class of compounds with potential for toxicity, including mutagenicity and carcinogenicity.[8][9][10]
-
Trifluoromethyl Group (-CF3): This electron-withdrawing group can significantly alter the metabolic stability and electronic properties of the aniline ring, potentially influencing its interaction with biological macromolecules.[11]
-
4-Methylpiperazine Moiety: Piperazine derivatives are common in pharmaceuticals and can have a range of pharmacological and toxicological effects, often related to their basicity and potential for CNS activity or cardiac ion channel interactions.[12][13]
By analyzing the safety data sheets (SDS) and available literature for compounds representing these fragments, we can assemble a predictive hazard profile.
Comparative Hazard Analysis of Structural Analogs
The following table summarizes the known hazards of compounds structurally related to our target molecule. This data is compiled from publicly available Safety Data Sheets and provides a basis for our comparative assessment.
| Compound Name | CAS Number | Key Hazards Identified from Safety Data Sheets |
| 1-Methylpiperazine | 109-01-3 | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage.[14][15][16] |
| 4-(4-Methylpiperazino)aniline | 16153-81-4 | Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage.[17] |
| 2-(4-Methylpiperazin-1-yl)aniline | 180605-36-1 | Harmful if swallowed, in contact with skin or if inhaled; Causes severe skin burns and eye damage.[18] |
| 4-(Trifluoromethyl)aniline | 455-14-1 | Acute toxicity (Oral); Causes serious eye damage.[19] |
| 2-Methyl-4-(trifluoromethyl)aniline | 67169-22-6 | Toxic if inhaled; Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation.[20] |
| 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl | 1588441-12-6 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[21] |
Based on this comparative data, it is reasonable to hypothesize that This compound will likely present hazards including:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Local Toxicity: Potential to cause severe skin, eye, and respiratory tract irritation.
Further experimental validation through the standardized assays detailed below is essential to confirm these predictions and quantify the risks.
Core In Vitro Safety Assessment: Protocols and Rationale
A standard battery of in vitro toxicology assays should be conducted to evaluate the primary safety liabilities of a new chemical entity. These tests are designed to be rapid, cost-effective, and to provide crucial data to guide further development.
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test
Rationale: The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and/or Escherichia coli.[22][23] A positive result is a significant red flag for potential carcinogenicity.[24] The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as many aromatic amines become mutagenic only after metabolic processing.
Detailed Protocol:
-
Strain Preparation: Grow selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in nutrient broth to reach the stationary phase.[25]
-
Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate immediately before use.
-
Assay Procedure (Pre-incubation Method): [25]
-
In a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twofold greater than the vehicle control.
Cardiotoxicity Assessment: The hERG Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[26] Early screening for hERG liability is a mandatory part of preclinical safety assessment.[27] Automated patch-clamp electrophysiology is the gold standard for this evaluation.
Detailed Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293 cells, cultured under standard conditions.
-
Preparation for Assay: On the day of the experiment, prepare a single-cell suspension.
-
Automated Patch-Clamp Procedure: [26][28]
-
Load the cell suspension, external and internal recording solutions, and test compounds onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
The system establishes a whole-cell patch-clamp configuration.
-
Record baseline hERG currents using a specific voltage pulse protocol (e.g., holding potential of -80 mV, followed by a depolarization step to +20 mV, and a repolarization step to -50 mV to elicit the tail current).
-
-
Compound Application: Sequentially perfuse the cells with the vehicle control, followed by increasing concentrations of the test compound. Allow 3-5 minutes for each concentration to reach a steady-state effect.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value. A potent IC50 value (e.g., <10 µM) is a cause for concern.[29]
-
General Toxicity Assessment: The MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[30][31] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[32] This assay provides a quantitative measure of a compound's direct toxicity to cells.
Detailed Protocol:
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere overnight.[33]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[32]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[31]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
Conclusion and Forward Look
This guide outlines a predictive safety assessment for "this compound" based on a comparative analysis of its structural components. The available data suggests a potential for acute toxicity and local irritation. However, this predictive profile must be confirmed through rigorous experimental testing. The detailed protocols for the Ames, hERG, and MTT assays provide a clear and validated roadmap for the initial in vitro safety evaluation.
The results from these assays will provide the critical data needed to make an informed decision on the continued development of this compound. A negative Ames test, a high hERG IC50 value, and a high cytotoxicity IC50 value would significantly de-risk the molecule and build confidence for progression into more complex in vivo toxicological studies as mandated by regulatory guidelines.[5][34] Conversely, early identification of liabilities allows for the rational design of safer analogs, ultimately accelerating the path to a viable clinical candidate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
This document provides essential procedural guidance for the safe handling and disposal of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond mere instruction to explain the scientific rationale behind each critical step. The protocols outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its proper handling can be inferred from the known hazards of its structural components: the aniline core, the piperazine ring, and the trifluoromethyl group.[1][2][3] This guide synthesizes data from these related chemical classes to establish a robust and self-validating system for waste management.
Hazard Assessment and Core Safety Principles
Understanding the inherent risks of a compound is the foundation of its safe management. This compound combines moieties with distinct hazard profiles, necessitating a cautious and informed approach.
-
Aniline Moiety : Aniline and its derivatives are systemic toxins that can be readily absorbed through the skin.[3] They are known for causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. Many aniline compounds are also suspected mutagens or carcinogens.[4]
-
Piperazine Moiety : The piperazine group can impart corrosive properties, posing a risk of severe skin burns and serious eye damage.[2][5] It is also associated with skin and respiratory sensitization, meaning repeated exposure can lead to allergic reactions.[2]
-
Trifluoromethyl Group : While adding chemical stability, this fluorinated group means the compound falls under regulations for halogenated organic compounds in some jurisdictions, which can influence the selection of the final disposal stream.
These combined hazards demand that this compound be treated as a hazardous substance. All waste generated during its handling, including contaminated consumables, is considered hazardous waste.[6]
Hazard Profile Summary
| Hazard Classification | GHS Category & Statement | Rationale and Safety Implications |
| Acute Toxicity | Category 3 / 4 (Oral, Dermal, Inhalation)[4][7][8] | Toxic if swallowed, inhaled, or in contact with skin. All handling must be performed within a certified chemical fume hood to prevent exposure. |
| Skin Corrosion/Irritation | Category 1B / 2[2][9][10] | Causes severe skin burns and irritation. Direct contact must be avoided through the stringent use of appropriate gloves and a lab coat. |
| Serious Eye Damage | Category 1[2][9][10] | Poses a high risk of causing irreversible eye damage. Chemical safety goggles and a face shield are mandatory. |
| Sensitization | Possible Skin/Respiratory Sensitizer[2] | May cause an allergic skin reaction or asthma-like symptoms if inhaled. Minimizing exposure is critical to prevent sensitization. |
| Environmental Hazard | Toxic to Aquatic Life[4] | Release into the environment must be strictly avoided. This compound must not be disposed of down the drain.[2][9][11] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety measures are in place. The primary goal is to create a barrier between the researcher and the chemical.
-
Engineering Controls : All operations involving this compound, including weighing, transfers, and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[2]
-
Skin Protection : A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[2][11] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[11]
-
Respiratory Protection : If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[2][12]
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. This prevents dangerous chemical reactions and ensures the waste is routed to the correct final disposal facility.
Step 1: Container Preparation and Labeling
-
Select the Correct Container : Use a clean, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[2] Ensure it has a secure, screw-on cap.
-
Apply a Hazardous Waste Label : The container must be clearly labeled with the words "Hazardous Waste."[1]
-
Identify Contents : List the full chemical name: "this compound." Do not use abbreviations. If it is a solution, list all components, including solvents, with their approximate percentages.
-
Indicate Hazards : Affix the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).[2]
Step 2: Waste Collection
-
Solid Waste :
-
Carefully transfer the pure compound, residual powders, or contaminated weighing papers into the designated solid hazardous waste container.[2]
-
Use spark-proof tools and techniques that minimize dust generation.[2][11]
-
All single-use items that have come into contact with the compound (e.g., contaminated gloves, pipette tips, wipes) must be placed in this same container.[2]
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides. [2][5] Keep it separate from aqueous or other organic waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Temporary Storage
-
Seal the Container : Keep the waste container securely sealed at all times, except when adding waste.[2]
-
Designated Area : Store the container in a designated and clearly marked satellite accumulation area. This area should provide secondary containment to capture any potential leaks.
-
Maintain Separation : Ensure the storage area is cool, dry, well-ventilated, and away from the incompatible materials mentioned previously.[2][5]
Spill Management Protocol
In the event of a spill, a swift and correct response is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Alert others in the immediate area and ensure the fume hood is operating at maximum capacity. If the spill is outside a hood, evacuate the area.
-
Don Appropriate PPE : Before addressing the spill, put on all required PPE, including a respirator if necessary.
-
Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1][2][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material : Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.[2]
-
Decontaminate the Area : Clean the spill surface with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[1] All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
Decontamination and Final Disposal
Equipment Decontamination
Any non-disposable labware (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated. Rinse the equipment with an appropriate solvent (like ethanol or isopropanol) to dissolve the residue, collecting the rinsate as liquid hazardous waste. Follow this with a standard wash using soap and water.[1]
Final Disposal Logistics
-
Professional Collection : Once the hazardous waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Incineration : The recommended final disposal method for this type of chemical waste is high-temperature incineration at an approved and permitted facility.[2][13] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Regulatory Compliance : Always adhere to local, state, and federal regulations for hazardous waste disposal, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[9][12][14][15]
Visualized Workflow: Waste Handling Decision Process
The following diagram illustrates the logical steps for correctly handling and segregating waste generated from work with this compound.
Caption: Logical workflow for the safe segregation and disposal of waste.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
- Aniline | Medical Management Guidelines | Toxic Substance Portal.
- Aniline - Incident management. GOV.UK.
- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
- 4-(Trifluoromethoxy)-2-(trifluoromethyl)
- Aniline Safety D
- Piperazine Safety D
- 4-(4-Methylpiperazino)
- 1-(4-Nitrophenyl)
- 4-(4-Methylpiperazino)
- 4-(Trifluoromethoxy)
- 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)
- 2-(4-Methylpiperazin-1-yl)
- 2-(Trifluoromethyl)
- Aniline Safety D
- 1-Methylpiperazine Safety D
- 3-(trifluoromethyl)aniline Safety Data Sheet.
- Identification and Listing of Hazardous Waste Under RCRA. U.S. Environmental Protection Agency.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
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A Guide to Personal Protective Equipment for Handling 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Disclaimer: This document is intended as a safety guide and should not be considered a substitute for a formal risk assessment, which must be conducted by qualified personnel in your organization. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
Introduction: A Proactive Approach to Safety
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a compound that, by its very structure—incorporating a trifluoromethylaniline core and a methylpiperazine moiety—necessitates a diligent and informed approach to safety. The trifluoromethyl group can significantly alter the chemical and toxicological properties of the parent aniline molecule, while piperazine derivatives can present their own set of physiological effects.
This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE). Our philosophy is not merely to list equipment, but to empower you, the researcher, to understand the why behind each recommendation. By linking PPE selection directly to the compound's potential hazards and the specific procedures you are performing, we create a self-validating system of safety that protects you and the integrity of your work.
Hazard Assessment: Understanding the Adversary
A thorough understanding of the potential hazards is the foundation of any effective safety protocol. While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer potential risks by examining its structural components.
-
Aniline and its Derivatives: Aniline compounds are known to be toxic and can be absorbed through the skin. They are often associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.
-
Trifluoromethyl Group (-CF3): The presence of this electron-withdrawing group can increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin. It can also influence the metabolic pathways of the compound.
-
Piperazine Derivatives: Piperazine and its derivatives can act as skin and respiratory sensitizers.
Given these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant, potentially toxic upon ingestion or skin absorption, and a possible respiratory sensitizer.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we even discuss PPE, it is critical to implement broader safety measures. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
PPE is essential, but it is the last line of defense. This guide assumes that all handling of this compound will be performed within certified and functioning engineering controls , such as a chemical fume hood.
Core PPE Requirements: A Step-by-Step Protocol
The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Step 1: Primary Body Protection
-
Action: Don a clean, buttoned laboratory coat.
-
Causality: A lab coat provides a removable barrier against incidental splashes and spills, protecting your personal clothing and skin from contamination. Ensure it is made of a material appropriate for the chemicals being used, such as cotton or a flame-resistant blend if flammable solvents are present.
Step 2: Eye and Face Protection
-
Action: Wear chemical splash goggles that conform to ANSI Z87.1 standards. If there is a significant splash risk, use a full-face shield in conjunction with splash goggles.
-
Causality: Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes. Goggles are essential to prevent contact with this potentially irritating and absorbable compound. A face shield protects the entire face from larger volume splashes.
Step 3: Hand Protection - The Critical Barrier
-
Action: Select appropriate gloves based on the task. For handling the solid compound or solutions, double-gloving is recommended.
-
Inner Glove: A thinner, nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton™.
-
-
Causality: No single glove material is impervious to all chemicals. Double-gloving provides an added layer of protection. The outer glove offers primary chemical resistance, while the inner glove provides protection in case the outer glove is breached. Always check the manufacturer's glove compatibility charts for data on breakthrough time and permeation rate for aniline-class compounds or the specific solvents being used.
Table 1: General Glove Compatibility for Related Chemical Classes
| Glove Material | Suitability for Anilines & Aromatic Solvents | General Notes |
|---|---|---|
| Nitrile | Fair to Good (for incidental contact) | Good for dexterity. Prone to degradation with prolonged exposure. |
| Neoprene | Good | Offers resistance to a broad range of chemicals. |
| Butyl Rubber | Excellent | High resistance to permeation by many solvents and esters. |
| Viton™ | Excellent | Superior resistance to aromatic and chlorinated solvents, but can be costly. |
-
Procedure: After handling, remove the outer glove first, turning it inside out. Then, remove the inner glove using the same technique to avoid contaminating your skin. Dispose of gloves in the designated hazardous waste container immediately.
Step 4: Respiratory Protection
-
Action: If there is a risk of generating dust (e.g., when weighing the solid) or aerosols, respiratory protection is mandatory. Use a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.
-
Causality: The P100 filter will remove fine dust particles of the compound. The organic vapor cartridge is necessary to adsorb airborne molecules, especially if the compound is volatile or used in a volatile solvent. A proper fit test is required before using any tight-fitting respirator to ensure a protective seal.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your lab.
Caption: A logical workflow for the safe handling and disposal of chemicals.
-
Spill Management: Maintain a spill kit specifically for hazardous chemicals. It should contain absorbent materials, waste bags, and appropriate PPE. In case of a spill, evacuate the area, notify your supervisor and EHS, and only proceed with cleanup if you are trained and equipped to do so.
-
Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Disposal: All contaminated waste, including gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines. Never dispose of this material in standard trash or down the drain.
Emergency Procedures: Planning for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
Conclusion
The responsible handling of this compound is a matter of procedural diligence and a deep understanding of the principles of chemical safety. By integrating the use of appropriate PPE with robust engineering controls and safe work practices, you can effectively minimize your risk of exposure. Treat every chemical with respect, plan every procedure meticulously, and always prioritize your safety above all else.
References
For developing this guide, we consulted general safety principles from authoritative sources. When handling this specific chemical, you must obtain and consult its specific Safety Data Sheet (SDS) from the manufacturer. The following are examples of authoritative sources for chemical safety information:
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
PubChem. National Center for Biotechnology Information. [Link] (Use this resource to search for specific chemical data and supplier links to Safety Data Sheets).
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
